molecular formula C5H6N4O2 B3027821 1H-Pyrazole-3,5-dicarboxamide CAS No. 1397683-79-2

1H-Pyrazole-3,5-dicarboxamide

Número de catálogo: B3027821
Número CAS: 1397683-79-2
Peso molecular: 154.13
Clave InChI: ZVXTUAKXYXKULZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-3,5-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3,5-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-pyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXTUAKXYXKULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712270
Record name 1H-Pyrazole-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397683-79-2
Record name 1H-Pyrazole-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1H-Pyrazole-3,5-dicarboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1H-Pyrazole-3,5-dicarboxamide , designed for researchers in medicinal chemistry and materials science.

Chemical Architecture, Synthetic Methodologies, and Supramolecular Potential

Executive Summary

1H-Pyrazole-3,5-dicarboxamide represents a privileged scaffold in heterocyclic chemistry, distinguished by its high density of hydrogen bond donors and acceptors. Unlike simple pyrazoles, the 3,5-dicarboxamide substitution pattern creates a unique "molecular pincer" motif, capable of bidentate coordination in metal-organic frameworks (MOFs) and multipoint recognition in biological active sites. This guide synthesizes the structural dynamics, validated synthetic pathways, and physicochemical profile of this critical intermediate.

Structural Architecture & Tautomerism

The Tautomeric Equilibrium

The core 1H-pyrazole ring exists in a dynamic annular tautomerism. In the 3,5-dicarboxamide derivative, the symmetry of the substituents renders the


- and 

-tautomers degenerate in solution, provided the nitrogen atoms are unsubstituted. However, in the solid state or upon binding to a protein target, the specific localization of the proton becomes a critical determinant of binding affinity.
  • Donor/Acceptor Profile: The molecule presents a classic A-D-A (Acceptor-Donor-Acceptor) motif on the pyrazole face and dual D-A motifs on the amide wings.

  • Planarity: The amide groups generally adopt a planar conformation relative to the heterocyclic core to maximize

    
    -conjugation, though steric bulk on the amide nitrogen can induce torsion.
    
Visualization of Tautomeric States

The following diagram illustrates the proton migration and the resulting change in hydrogen bond donor/acceptor vectors.

Tautomerism T1 1H-Tautomer (Proton on N1) TS Transition State (Proton Transfer) T1->TS - H+ / + H+ T2 2H-Tautomer (Proton on N2) TS->T2 Resonance T2->T1 Equilibrium

Figure 1: Annular tautomerism of the pyrazole core. In the 3,5-dicarboxamide, these forms are chemically equivalent in solution but distinct in asymmetric binding environments.

Physicochemical Profile

The physicochemical properties of the diamide are dominated by its capacity for extensive intermolecular hydrogen bonding, leading to high melting points and limited solubility in non-polar solvents.

Table 1: Comparative Physicochemical Properties

Property1H-Pyrazole-3,5-dicarboxamide (Amide)1H-Pyrazole-3,5-dicarboxylic Acid (Precursor)Diethyl Ester (Intermediate)
Molecular Weight 154.13 g/mol 156.10 g/mol 212.20 g/mol
Melting Point >300°C (Dec.)*292–295°C (Dec.) [1]49–50°C (Low MP)
pKa (Pyrazole NH) ~14.0 (Predicted)~3.24 (Acidic COOH)~14.0
Solubility (Water) Moderate (Hot)Soluble (Hot)Insoluble
Solubility (DMSO) HighHighHigh
H-Bond Donors 5 (3 NH, 2 Amide-H)3 (2 COOH, 1 NH)1 (NH)
H-Bond Acceptors 4 (2 C=O, 2 Pyrazole-N)55

*Note: Primary amides typically exhibit significantly higher melting points than their ester counterparts due to the formation of robust 3D hydrogen bond networks.

Synthetic Methodologies

To ensure high purity and scalability, we recommend a two-stage synthesis starting from the commercially available 3,5-dimethylpyrazole. This route avoids the use of harsh trichloromethyl reagents found in older literature.

Validated Synthetic Workflow

Synthesis Start 3,5-Dimethylpyrazole Inter1 1H-Pyrazole-3,5-dicarboxylic Acid (Crude Precipitate) Start->Inter1 Start->Inter1 Oxidation Inter2 Diethyl 1H-pyrazole-3,5-dicarboxylate (Purified Ester) Inter1->Inter2 Inter1->Inter2 Esterification R1 KMnO4, H2O Reflux, 90°C Final 1H-Pyrazole-3,5-dicarboxamide (Target) Inter2->Final Inter2->Final Ammonolysis R2 EtOH, H2SO4 (cat.) Reflux, 6h R3 NH3 (aq) or NH3/MeOH RT to 50°C, 12h

Figure 2: Step-wise synthetic pathway from methyl precursor to final diamide.

Detailed Protocol: Oxidation & Amidation

Step 1: Oxidation to Dicarboxylic Acid [1]

  • Dissolution: Dissolve 3,5-dimethylpyrazole (1.0 eq) in water at 70°C.

  • Oxidation: Add Potassium Permanganate (KMnO4, 4.0 eq) portion-wise. Critical: Maintain temperature between 85-90°C. Exceeding 95°C may degrade the pyrazole ring.

  • Workup: Filter the hot mixture to remove MnO2. Acidify the filtrate with conc. HCl to pH ~2.

  • Isolation: Cool to 4°C overnight. Collect the white crystalline precipitate (Yield ~33-40%).[1]

Step 2: Esterification (Purification Vector) Why this step? Direct amidation of the acid is difficult. Converting to the ester purifies the compound and activates the carbonyls for mild amidation.

  • Reflux the dicarboxylic acid in excess Ethanol with catalytic H2SO4 for 6-8 hours.

  • Concentrate and cool to crystallize the diethyl ester.

Step 3: Ammonolysis to Diamide

  • Reaction: Suspend the diethyl ester in concentrated aqueous ammonia (28-30%) or a saturated solution of NH3 in Methanol.

  • Conditions: Stir in a sealed pressure vessel at room temperature for 24 hours. If using aqueous ammonia, mild heating (40°C) may facilitate dissolution.

  • Purification: The diamide will precipitate as a white solid. Filter, wash with cold methanol, and dry under vacuum.

Crystallography & Supramolecular Logic

While the specific crystal structure of the diamide is often proprietary, its supramolecular behavior can be reliably predicted from the homologous 1H-pyrazole-3,5-dicarboxylic acid monohydrate structure [2].

Hydrogen Bonding Networks

The molecule acts as a "supramolecular glue" due to its ability to donate and accept protons simultaneously.

  • Intramolecular: Potential for weak N-H...O contacts stabilizing a planar conformation.

  • Intermolecular:

    • Pyz-Pyz Interaction: The pyrazole NH donates to the carbonyl oxygen of a neighbor.

    • Amide-Amide Interaction: Formation of R2,2(8) synthons (dimers) is highly probable, a classic motif in dicarboxamides.

    • Water Bridges: In hydrated forms, lattice water molecules bridge the carboxylic/amide oxygens and the pyrazole nitrogens, forming 1D chains that stack into 3D frameworks.

Coordination Chemistry (MOFs)

In Metal-Organic Frameworks, the 3,5-dicarboxamide acts as a bridging ligand. Upon deprotonation of the pyrazole NH (pKa ~14), the pyrazolate forms bridges between metal centers (e.g., Cu(II), Zn(II)), while the amide groups can coordinate via oxygen or remain free to interact with guest molecules in the MOF pores [3].

Applications in Drug Discovery[3]

Kinase Inhibition Scaffold

The 1H-pyrazole-3,5-dicarboxamide motif is a bioisostere for various kinase inhibitor cores. The planar structure allows it to slot into the ATP-binding pocket, where:

  • The Pyrazole NH and N form hinge-binding H-bonds.

  • The 3,5-Amide wings extend into the solvent-exposed region or the back pocket, allowing for solubilizing groups or selectivity-determining moieties to be attached [4].

Anti-inflammatory Agents

Derivatives of this scaffold share structural homology with Celecoxib and other COX-2 inhibitors. The dicarboxamide substitution provides a handle to tune lipophilicity (LogP) and metabolic stability compared to the traditional sulfonamides [5].

References

  • Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid: Kharaneko, A. O., et al. "Oxidation of 3,5-dimethylpyrazole." Russian Journal of Organic Chemistry, 2016, 52(9), 1322-1325.[1]

  • Crystal Structure of Acid Precursor: Pan, L., et al. "3,5-Pyrazoledicarboxylic acid monohydrate." Acta Crystallographica Section C, 2000.

  • Coordination Polymers: Vlasyuk, D., & Łyszczek, R. "Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks."[2] Journal of Inorganic and Organometallic Polymers, 2021.[2]

  • Pharmacological Activity: Bekhit, A. A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2023.[3]

  • General Pyrazole Properties: PubChem Compound Summary for CID 76559, 1H-Pyrazole-3,5-dicarboxylic acid.

Sources

Solubility Profiling and Physicochemical Characterization of 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile of 1H-Pyrazole-3,5-dicarboxamide , a critical intermediate in the synthesis of nitrogen-rich energetic materials and pharmaceutical scaffolds (e.g., BET bromodomain inhibitors).

Given the limited availability of specific quantitative solubility datasets in public literature for the diamide form, this guide synthesizes physicochemical principles with data from structural analogues (e.g., pyrazole-3,5-dicarboxylic acid) and outlines the definitive experimental protocols required for accurate determination.

Executive Summary

1H-Pyrazole-3,5-dicarboxamide (MW: 154.13 g/mol ) is a high-polarity heterocyclic compound characterized by a robust hydrogen-bonding network. Its solubility behavior is dominated by the competition between its high crystal lattice energy (due to intermolecular amide-amide and pyrazole-amide H-bonds) and the solvation power of the medium.

  • Primary Solvents: High solubility is predicted in polar aprotic solvents (DMSO, DMF, NMP).

  • Secondary Solvents: Moderate-to-low solubility in polar protic solvents (Water, Methanol, Ethanol), often requiring elevated temperatures.

  • Anti-Solvents: Insoluble in non-polar hydrocarbons (Hexane, Toluene, DCM).

Researchers utilizing this compound for nucleophilic substitutions or coordination chemistry must carefully control solvent selection to avoid precipitation during synthesis.

Physicochemical Properties & Structural Analysis[2]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula

High Nitrogen/Oxygen content increases polarity.
Molecular Weight 154.13 g/mol Small molecule, favorable for diffusion.
H-Bond Donors 5 (2


, 1

Pyrazole

)
Creates strong intermolecular lattice forces, reducing solubility in weak solvents.
H-Bond Acceptors 4 (2


, 2

Pyrazole

)
Excellent interaction with H-bond donor solvents (Water, Methanol).
Predicted LogP -1.5 to -0.5Highly hydrophilic; partitions poorly into lipid/organic layers.
Melting Point >250°C (Predicted based on acid analogue)High MP indicates high lattice energy (

), requiring significant energy to dissolve.
Structural Visualization

The following diagram illustrates the hydrogen-bonding potential that dictates the solubility logic.

ChemicalStructure cluster_0 1H-Pyrazole-3,5-dicarboxamide Structure cluster_1 Solvent Interaction Mechanisms Core Pyrazole Ring (Aromatic Core) Amide3 C3-Carboxamide (-CONH2) Core->Amide3 covalent Amide5 C5-Carboxamide (-CONH2) Core->Amide5 covalent Hexane Hexane (Van der Waals only) Core->Hexane No Interaction (Insoluble) DMSO DMSO/DMF (H-Bond Acceptor) Amide3->DMSO Strong H-Bonding Water Water (H-Bond Donor/Acceptor) Amide5->Water H-Bonding Network

Figure 1: Structural features of 1H-Pyrazole-3,5-dicarboxamide and their interaction mechanisms with key solvent classes.

Solubility Landscape (Qualitative & Semi-Quantitative)

Based on the synthesis of analogues (e.g., 1H-pyrazole-3,5-dicarboxylic acid) and general amide solubility rules, the following profile is established:

A. Polar Aprotic Solvents (Recommended)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Solubility: High (>50 mg/mL) .

  • Mechanism: These solvents effectively disrupt the intermolecular amide-amide hydrogen bonds without competing for protons.

  • Use Case: Ideal for stock solutions in biological assays or as reaction media for further derivatization.

B. Polar Protic Solvents
  • Solvents: Water, Methanol, Ethanol, Isopropanol.

  • Solubility: Moderate to Low (1–10 mg/mL) .

  • Temperature Dependence: Solubility increases significantly with temperature. Synthesis protocols often involve suspending the precursor in refluxing ethanol, indicating limited solubility at room temperature [1].

  • pH Influence: In water, solubility can be enhanced by adjusting pH. The pyrazole NH is weakly acidic (

    
    ), while the pyrazole nitrogen can be protonated at very low pH (
    
    
    
    ). However, the neutral diamide remains sparingly soluble in neutral water due to efficient crystal packing.
C. Non-Polar Solvents[3]
  • Solvents: Hexane, Diethyl Ether, Chloroform, Toluene.

  • Solubility: Negligible (<0.1 mg/mL) .

  • Use Case: These act as excellent anti-solvents for precipitation/crystallization purification steps.

Standardized Experimental Protocols

To generate precise data for regulatory filing or process optimization, the following protocols must be executed.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Best for: Generating thermodynamic data (Van't Hoff plots).

  • Preparation: Add excess 1H-Pyrazole-3,5-dicarboxamide solid to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Place vials in a thermostatic shaker bath.

    • Agitate at 200 rpm for 24–48 hours to ensure equilibrium.

    • Standard temperatures: 25°C, 37°C, 50°C.

  • Filtration:

    • Allow solids to settle for 1 hour.

    • Filter the supernatant using a 0.22 µm PVDF syringe filter (pre-heated if testing at elevated temperatures to prevent precipitation).

  • Quantification: Analyze the filtrate using the HPLC method defined below.

Protocol B: HPLC Analytical Method

Validation: This method separates the diamide from potential hydrolysis products (mono-acid or di-acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Aromatic ring).

  • Retention Time: Expect early elution (approx. 2–4 min) due to high polarity.

Workflow Visualization

ExperimentalProtocol Start Start: Solid Sample SolventAdd Add Excess Solid to Solvent (Water, EtOH, DMSO) Start->SolventAdd Shake Equilibrate (24-48h @ Temp T) SolventAdd->Shake Filter Syringe Filter (0.22 µm) Remove Undissolved Solid Shake->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification (vs. Standard Curve) Dilute->HPLC Calc Calculate Solubility (S) S = (Area * DF) / Slope HPLC->Calc

Figure 2: Standardized workflow for equilibrium solubility determination.

Thermodynamic Analysis

Once solubility (


, mole fraction) is measured at different temperatures (

), use the Modified Apelblat Equation or the Van't Hoff Equation to determine the dissolution thermodynamics.

Van't Hoff Equation:



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
     (Enthalpy of solution). Positive 
    
    
    
    indicates endothermic dissolution (solubility increases with heat).
  • Intercept:

    
     (Entropy of solution).
    

Interpretation for Drug Development:

  • A high positive

    
     implies that cooling crystallization will be an effective purification method.
    
  • If

    
    , the dissolution is non-spontaneous, confirming the stability of the solid form.
    

References

  • Synthesis & Reactivity: Synthesis and Characterization of New Environmentally Benign Secondary Explosives Based on Azoles. (Describes synthesis of 1H-pyrazole-3,5-dicarboxamide via ethanol suspension).

  • Structural Analogues: Crystal structure of 3,5-Pyrazoledicarboxylic acid monohydrate. Acta Crystallographica Section C.

  • Physicochemical Data: PubChem Compound Summary for CID 2723723 (Pyrazole-3,5-dicarboxylic acid).

  • Biological Application: Fragment-based Scaffold Hopping: Identification of Potent BET Inhibitors. (Discusses solubility of pyrazole-carboxamide derivatives).

Spectroscopic Characterization of 1H-Pyrazole-3,5-dicarboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-Pyrazole-3,5-dicarboxamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the structural and electronic properties of 1H-Pyrazole-3,5-dicarboxamide is paramount for its application in drug design and development. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. Methodologies for data acquisition and interpretation are presented, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of 1H-Pyrazole-3,5-dicarboxamide

The pyrazole nucleus is a fundamental scaffold in a vast array of pharmacologically active compounds.[1] The introduction of carboxamide functionalities at the 3 and 5 positions of the pyrazole ring in 1H-Pyrazole-3,5-dicarboxamide creates a molecule with multiple hydrogen bond donors and acceptors, enhancing its potential for specific interactions with biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of confirming the molecular structure and purity of this compound, which is essential for any subsequent biological or material science application.

This guide will delve into the key spectroscopic techniques used to characterize 1H-Pyrazole-3,5-dicarboxamide. While direct experimental data for this specific compound is not widely published, we will leverage the extensive data available for the closely related precursor, 1H-Pyrazole-3,5-dicarboxylic acid, to predict and interpret the spectral features of the target molecule. The principles discussed are broadly applicable to the characterization of other pyrazole derivatives.[2]

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

Figure 1: Molecular Structure of 1H-Pyrazole-3,5-dicarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into a 400-600 MHz NMR spectrometer transfer->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming acquire_H1 Acquire ¹H NMR spectrum shimming->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 fourier Apply Fourier Transform acquire_C13->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1H-Pyrazole-3,5-dicarboxamide is expected to be relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide groups and the aromaticity of the pyrazole ring.

Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~14.0 - 15.0Broad Singlet1HN-H (pyrazole)The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding.
~7.5 - 8.0Broad Singlet4H-CONH₂The amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and can exchange with trace water in the solvent. Their chemical shift is concentration and temperature-dependent.
~7.2Singlet1HC4-HThe proton at the C4 position of the pyrazole ring is in an electron-deficient environment, shifted downfield from typical aromatic protons. Data for 1H-Pyrazole-3,5-dicarboxylic acid shows this proton at approximately 7.16 ppm in DMSO-d₆.[3]
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C Chemical Shift (δ, ppm) Assignment Rationale
~160 - 165C=O (amide)The carbonyl carbons of the amide groups are expected in this region. This is a typical chemical shift for amide carbonyls.
~140 - 145C3 and C5The carbons of the pyrazole ring attached to the electron-withdrawing carboxamide groups will be shifted downfield. The tautomerism of the pyrazole ring can lead to broadened signals for these carbons.
~110 - 115C4The C4 carbon of the pyrazole ring is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1H-Pyrazole-3,5-dicarboxamide sample onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 1H-Pyrazole-3,5-dicarboxamide will be dominated by the vibrational modes of the N-H, C=O, and C-N bonds of the amide groups, as well as the vibrations of the pyrazole ring.

Frequency Range (cm⁻¹) Vibration Description
3400 - 3100N-H stretchThis region will show multiple broad bands corresponding to the symmetric and asymmetric stretching of the amide N-H bonds and the pyrazole N-H stretch.
1680 - 1640C=O stretch (Amide I)A strong, sharp absorption band in this region is characteristic of the carbonyl stretching vibration of the amide groups.
1620 - 1580N-H bend (Amide II)This band arises from the in-plane bending of the N-H bond of the amide.
~1550C=N, C=C stretchStretching vibrations of the pyrazole ring are expected in this region.
1420 - 1380C-N stretchThe stretching vibration of the C-N bond of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like 1H-Pyrazole-3,5-dicarboxamide.

ESI-MS_Workflow cluster_prep_ms Sample Preparation cluster_infusion Sample Introduction cluster_ionization Ionization and Analysis dissolve_ms Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source via a syringe pump dissolve_ms->infuse ionize Apply a high voltage to the capillary to generate charged droplets infuse->ionize desolvate Desolvation of droplets to form gas-phase ions ionize->desolvate analyze Mass analysis of ions in the mass spectrometer desolvate->analyze detect Detection of ions to generate the mass spectrum analyze->detect

Sources

1H-Pyrazole-3,5-dicarboxamide: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1H-Pyrazole-3,5-dicarboxamide, a heterocyclic compound of significant interest in modern organic synthesis. Possessing a rigid, aromatic pyrazole core flanked by two reactive carboxamide moieties, this molecule offers a unique trifecta of functionality: N-H acidity for substitution, hydrogen-bonding capabilities from the amide groups, and a stable scaffold for constructing complex molecular architectures. We will explore its synthesis from readily available precursors, delve into its characteristic reactivity, and illuminate its proven and potential applications as a building block in coordination chemistry, materials science, and the development of novel pharmacologically active agents. This document serves as a resource for chemists seeking to leverage the unique structural and chemical attributes of this versatile synthon.

The Strategic Value of the Pyrazole Core

The pyrazole ring system is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in molecules that exhibit a vast spectrum of biological activities and material properties.[1][2] Pyrazole derivatives are integral to numerous established pharmaceutical drugs, acting as anti-inflammatory, anticancer, and antimicrobial agents.[3][4] Their utility also extends to agrochemicals and fluorescent dyes.[1] The aromatic stability of the pyrazole ring, combined with its specific arrangement of nitrogen atoms, provides a robust and predictable scaffold for molecular design.

1H-Pyrazole-3,5-dicarboxamide distinguishes itself as a particularly valuable building block due to its high degree of functionalization. The molecule features:

  • A central, planar pyrazole ring.

  • Two C-linked carboxamide groups at the 3- and 5-positions, capable of acting as both hydrogen bond donors and acceptors.

  • An N-H bond on the pyrazole ring, which can be readily deprotonated and substituted, allowing for further molecular elaboration.

This combination of features makes it an ideal candidate for creating highly ordered supramolecular structures, novel coordination polymers, and diverse libraries of compounds for drug discovery.

Caption: Core structure of 1H-Pyrazole-3,5-dicarboxamide with key reactive sites highlighted.

Synthesis and Characterization

While the direct synthesis of 1H-Pyrazole-3,5-dicarboxamide is not extensively documented, a robust and logical pathway can be constructed from its dicarboxylic acid precursor. This multi-step synthesis is reliable and utilizes standard, high-yielding organic transformations.

2.1. Synthetic Workflow

The most efficient route begins with the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid, followed by activation to a diacyl chloride, and finally, amidation.

Synthesis_Workflow Start 3,5-Dimethylpyrazole Step1_Product 1H-Pyrazole-3,5-dicarboxylic Acid Start->Step1_Product KMnO4, H2O (Oxidation) Step2_Product Pyrazole-3,5-dicarbonyl Dichloride Step1_Product->Step2_Product SOCl2, reflux (Activation) Final_Product 1H-Pyrazole-3,5-dicarboxamide Step2_Product->Final_Product NH4OH or NH3 (Amidation)

Caption: Proposed synthetic workflow for 1H-Pyrazole-3,5-dicarboxamide.

2.2. Precursor Synthesis: 1H-Pyrazole-3,5-dicarboxylic Acid

The synthesis of the dicarboxylic acid precursor is well-established and typically involves the oxidation of 3,5-dimethylpyrazole.[5] Potassium permanganate (KMnO₄) is an effective oxidant for this transformation. The reaction is performed in water, and upon completion, the product is isolated by acidification of the filtrate.[5]

2.3. Conversion to 1H-Pyrazole-3,5-dicarboxamide

The conversion of the dicarboxylic acid to the dicarboxamide proceeds via an activated intermediate.

  • Activation: The dicarboxylic acid is first converted to the more reactive pyrazole-3,5-dicarbonyl dichloride. This is typically achieved by refluxing the acid with an excess of thionyl chloride (SOCl₂), which also serves as the solvent.[6][7] The excess SOCl₂ is removed under reduced pressure after the reaction is complete.

  • Amidation: The resulting crude diacyl chloride is then reacted with a nucleophilic ammonia source, such as aqueous ammonium hydroxide, at low temperature (e.g., 0 °C) to yield the final 1H-Pyrazole-3,5-dicarboxamide.[8] The product often precipitates from the reaction mixture and can be collected by filtration.

2.4. Characterization

The structural confirmation of 1H-Pyrazole-3,5-dicarboxamide would rely on standard spectroscopic techniques. The expected data, extrapolated from its ester analogue and similar structures, are summarized below.[9]

Technique Expected Observations
¹H NMR A singlet for the C4-H proton (~7.3 ppm). Broad singlets for the amide (-CONH₂) protons. A very broad singlet for the pyrazole N-H proton at a downfield chemical shift (>14 ppm).
¹³C NMR Resonances for the C3/C5 carbons (~144 ppm), the C4 carbon (~110 ppm), and the carbonyl carbons of the amide groups (~163 ppm).
IR Spec. A broad absorption for the N-H stretch (~3100-3300 cm⁻¹). A strong, sharp absorption for the C=O stretch of the amide groups (~1680-1710 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₅H₅N₅O₂: 167.0443 g/mol ).
Reactivity and Synthetic Potential

The synthetic versatility of 1H-Pyrazole-3,5-dicarboxamide stems from the distinct reactivity of its three key functional regions.

Reactivity_Map cluster_N1 N1-Position Reactivity cluster_Amide Amide Group Reactivity cluster_C4 C4-Position Reactivity Core 1H-Pyrazole-3,5-dicarboxamide N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation N_Acylation N-Acylation (RCOCl) Core->N_Acylation N_Guanylation Guanylation Core->N_Guanylation Coordination Metal Coordination (Ligand Formation) Core->Coordination H_Bonding H-Bonding Networks (Supramolecular Assembly) Core->H_Bonding Dehydration Dehydration to Nitriles (P2O5 or SOCl2) Core->Dehydration Halogenation Halogenation (NBS, NCS) Core->Halogenation Nitration Nitration (HNO3/H2SO4) Core->Nitration

Caption: Reactivity map showing potential transformations of 1H-Pyrazole-3,5-dicarboxamide.

  • N1-Position (Pyrazole NH): The proton on the N1 nitrogen is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing reactions like N-alkylation and N-acylation. This provides a straightforward handle to attach a wide variety of side chains, fundamentally altering the molecule's steric and electronic properties.

  • C4-Position (Pyrazole CH): The pyrazole ring is considered electron-rich and aromatic, making the C4 position susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[1] This allows for the introduction of functional groups that can further tune the molecule's properties or serve as handles for subsequent cross-coupling reactions.

  • Amide Groups (-CONH₂): The two amide groups are rich in functionality. They are excellent hydrogen bond donors and acceptors, making the molecule a prime candidate for building supramolecular assemblies. The nitrogen and oxygen atoms are also effective coordination sites for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).[10] Under harsh dehydrating conditions, the amide groups could potentially be converted to nitrile functionalities.[6]

Applications as a Synthetic Building Block

The unique structure of 1H-Pyrazole-3,5-dicarboxamide makes it a powerful building block for constructing larger, functional systems.

4.1. Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The precursor, 1H-pyrazole-3,5-dicarboxylic acid, is a well-known and widely used linker for constructing highly porous and stable MOFs.[11][12] These materials have shown exceptional promise in applications like gas storage and selective formaldehyde capture.[11][13] By analogy, 1H-Pyrazole-3,5-dicarboxamide serves as an excellent ligand candidate. The amide groups provide strong N,O-coordination sites, similar to the carboxylates, but with the added dimension of robust N-H···O hydrogen bonding. This can lead to the formation of novel network topologies with enhanced stability and potentially different guest-host interaction properties compared to their carboxylate-based cousins.

4.2. Scaffold for Pharmacologically Active Compounds

The pyrazole scaffold is a "privileged structure" in medicinal chemistry.[14] Pyrazole amides, in particular, have demonstrated significant potential as antifungal, antibacterial, and anticancer agents.[3][14][15][16] 1H-Pyrazole-3,5-dicarboxamide provides a perfect scaffold for combinatorial chemistry and drug discovery programs.

  • Diversity via N1-Substitution: A library of diverse compounds can be rapidly generated by alkylating the N1 position with various functionalized side chains.

  • Diversity via Amine Substitution: By starting with the diacyl chloride, a wide range of primary and secondary amines can be used in the amidation step instead of ammonia, leading to a diverse set of N,N'-disubstituted dicarboxamides.

This bifunctional approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 1H-Pyrazole-3,5-dicarboxamide. Standard laboratory safety procedures should be followed at all times.

Protocol 5.1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid[5]
  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethylpyrazole (9.6 g, 0.1 mol) in 100 mL of water and heat to 70 °C.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄) (63.2 g, 0.4 mol) in 600 mL of warm water. Add this solution portion-wise to the pyrazole solution via the addition funnel, ensuring the internal temperature does not exceed 90 °C. The purple color will disappear as the reaction proceeds.

  • Work-up: After the addition is complete and the purple color persists, continue stirring for 1 hour. Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of cold water.

  • Isolation: Combine the filtrates and cool in an ice bath. Carefully acidify the solution to pH 2 with concentrated HCl. A white precipitate will form.

  • Purification: Allow the suspension to stand overnight in a refrigerator. Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum. Typical yields are in the range of 30-40%.

Protocol 5.2: Synthesis of 1H-Pyrazole-3,5-dicarboxamide (Proposed)
  • Activation: In a fume hood, combine 1H-pyrazole-3,5-dicarboxylic acid (7.8 g, 0.05 mol) with thionyl chloride (SOCl₂) (30 mL, ~0.41 mol). Add a catalytic amount of DMF (2-3 drops).

  • Reaction: Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) and heat the mixture to reflux for 4 hours. The solid will gradually dissolve.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude pyrazole-3,5-dicarbonyl dichloride will remain as a solid or viscous oil.

  • Amidation: Cool the flask containing the crude diacyl chloride in an ice-salt bath. Slowly add 100 mL of concentrated ammonium hydroxide (NH₄OH) solution dropwise with vigorous stirring. A thick white precipitate will form.

  • Isolation and Purification: Continue stirring in the ice bath for 1 hour after the addition is complete. Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying. Dry the final product, 1H-Pyrazole-3,5-dicarboxamide, under high vacuum.

Conclusion and Future Outlook

1H-Pyrazole-3,5-dicarboxamide is a highly functionalized and synthetically accessible building block with considerable untapped potential. Its rigid core, combined with the hydrogen-bonding and coordination capabilities of the dual amide groups, makes it an attractive target for systematic exploration. Future research will likely focus on:

  • Advanced Materials: The synthesis and characterization of novel MOFs and coordination polymers using this ligand to target specific gas separation or catalytic applications.

  • Supramolecular Chemistry: The design of complex, self-assembled architectures based on the molecule's robust hydrogen-bonding motifs.

  • Medicinal Chemistry: The generation of large, diverse libraries of N1- and N',N''-substituted derivatives for high-throughput screening against a range of biological targets.

As chemists continue to demand more complex and functionalized building blocks, 1H-Pyrazole-3,5-dicarboxamide is poised to become an increasingly important tool in the synthetic chemist's arsenal.

References
  • Fouad, R., et al. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. Retrieved from [Link]

  • Vlasyuk, D., & Łyszczek, R. (2021). Structure of 1H-pyrazole-3,5-dicarboxylic acid. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

  • Gherib, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Ali, M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • Gherib, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • ACS Publications. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics. Retrieved from [Link]

  • ResearchGate. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. Retrieved from [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dai, J., et al. (2008). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. Retrieved from [Link]

  • DTU Inside. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxamide. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

  • Tümer, F., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Retrieved from [Link]

  • Martins, M. A. P., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]

  • Fernández-Fariña, S., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • ACS Publications. (2002). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 1H-Pyrazole-3,5-dicarboxamide Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of approved drugs and investigational compounds.[1] Among the diverse family of pyrazole-containing molecules, 1H-pyrazole-3,5-dicarboxamide and its parent dicarboxylic acid represent a particularly intriguing and functionally rich scaffold. The presence of two carboxamide moieties at the 3 and 5 positions provides a bidentate platform for targeted interactions with biological macromolecules and for the construction of sophisticated supramolecular structures. This guide offers an in-depth exploration of the synthesis, characterization, and burgeoning applications of 1H-pyrazole-3,5-dicarboxamide and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. Synthetic Strategies and Methodologies

The synthesis of 1H-pyrazole-3,5-dicarboxamide and its derivatives hinges on the initial construction of the pyrazole core, followed by the functionalization of the carboxylic acid groups. The most prevalent and adaptable approach involves the synthesis of the parent 1H-pyrazole-3,5-dicarboxylic acid, which serves as a versatile intermediate for subsequent amidation reactions.

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

A common and effective method for the preparation of 1H-pyrazole-3,5-dicarboxylic acid involves the oxidation of an inexpensive and readily available starting material, 3,5-dimethylpyrazole.[2]

Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-dimethylpyrazole (1.0 eq) in water.

  • Heating: Heat the mixture to 70°C with vigorous stirring.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO4) (4.0 eq) in portions, carefully monitoring the temperature to maintain it below 90°C. The reaction is exothermic.

  • Reaction Monitoring: Continue stirring at 70-90°C until the purple color of the permanganate has discharged, indicating the completion of the reaction. This can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO2) precipitate and wash the filter cake with water.

  • Acidification: Acidify the filtrate to a pH of 2 with concentrated hydrochloric acid (HCl). A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form.

  • Isolation: Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product.[2]

Diagram: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

G cluster_0 Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole KMnO4_H2O KMnO4, H2O 70-90°C 3,5-Dimethylpyrazole->KMnO4_H2O Oxidation 1H-Pyrazole-3,5-dicarboxylic_acid 1H-Pyrazole-3,5-dicarboxylic Acid KMnO4_H2O->1H-Pyrazole-3,5-dicarboxylic_acid G cluster_1 Synthesis of 1H-Pyrazole-3,5-dicarboxamide Dicarboxylic_Acid 1H-Pyrazole-3,5- dicarboxylic Acid SOCl2_or_Oxalyl_Chloride SOCl2 or (COCl)2 cat. DMF Dicarboxylic_Acid->SOCl2_or_Oxalyl_Chloride Activation Diacyl_Chloride 1H-Pyrazole-3,5- dicarbonyl dichloride SOCl2_or_Oxalyl_Chloride->Diacyl_Chloride Amine_Base R1R2NH, Base DCM Diacyl_Chloride->Amine_Base Amidation Dicarboxamide N,N'-Disubstituted 1H-Pyrazole-3,5- dicarboxamide Amine_Base->Dicarboxamide G cluster_2 From Ligand to Functional Material Ligand 1H-Pyrazole-3,5- dicarboxylic Acid MOF Metal-Organic Framework (e.g., MOF-303) Ligand->MOF Metal_Ion Metal Ions (e.g., Al3+, Cu2+) Metal_Ion->MOF Properties High Surface Area Porosity Stability MOF->Properties Applications Gas Capture (e.g., Formaldehyde, NO2) Properties->Applications

Sources

A Technical Guide to the Safe Handling of 1H-Pyrazole-3,5-dicarboxamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety and handling protocols for 1H-Pyrazole-3,5-dicarboxamide. As a Senior Application Scientist, my objective is to move beyond a simple recitation of procedural steps. Instead, this document is structured to provide a deep, mechanistic understanding of the potential hazards associated with this compound class and the scientific rationale that underpins our recommended safety protocols. Our approach is grounded in the core principles of laboratory safety: to understand the risks, implement robust controls, and be prepared for contingencies. The information herein is synthesized from available safety data sheets (SDS) of the target molecule and its close structural analogs, supplemented by recent toxicological findings for the pyrazole carboxamide chemotype.

Hazard Identification and Analysis: A Compound Class of Concern

While a comprehensive GHS classification for 1H-Pyrazole-3,5-dicarboxamide is not uniformly available, an analysis of its parent structure, 1H-Pyrazole-3,5-dicarboxylic acid, and related pyrazole derivatives provides a strong basis for a conservative hazard assessment. Researchers should treat the compound with a high degree of caution, assuming it presents, at a minimum, the hazards of its analogs.

GHS Classification (Based on Structural Analogs)

The following hazard profile is extrapolated from the GHS classification of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, a closely related precursor. This conservative approach is recommended until specific toxicological data for the dicarboxamide becomes available.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2

Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2

Warning H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity (single exposure)3

Warning H335: May cause respiratory irritation[3]
The Underlying Toxicological Concern: Mitochondrial Toxicity

The primary justification for elevated caution stems from recent toxicological studies on the broader class of pyrazole carboxamides. Research published in the Journal of Medicinal Chemistry has revealed that 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit unexpected and acute mammalian toxicity in rodent models[4][5][6].

The mechanism for this toxicity is believed to be the inhibition of the mitochondrial respiration system [4][5]. This is a significant finding, as it indicates a potential for systemic toxicity that goes beyond the localized irritation suggested by the GHS profile of its precursors. Inhibition of mitochondrial function can lead to cytotoxicity, particularly in metabolically active tissues[4][5]. This systemic risk underscores the critical importance of preventing internal exposure (inhalation, ingestion, or absorption) and is the central pillar supporting the stringent handling protocols outlined in this guide.

Standard Operating Protocol for Safe Handling

The following protocols are designed to minimize exposure through a multi-layered system of engineering controls, personal protective equipment, and meticulous work practices.

Engineering Controls: The Primary Barrier

All manipulations involving solid (powder) or dissolved forms of 1H-Pyrazole-3,5-dicarboxamide must be conducted within a certified chemical fume hood. The fume hood provides the primary barrier of protection by ensuring that any airborne particles or vapors are contained and exhausted away from the operator's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against accidental contact.

  • Hand Protection : Wear chemical-resistant nitrile gloves. Given that the toxicological properties are not fully investigated, consider double-gloving as a best practice. Dispose of contaminated gloves immediately in accordance with applicable laws and good laboratory practices[7].

  • Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles. Standard safety glasses do not provide adequate protection.

  • Body Protection : A fully buttoned laboratory coat must be worn at all times.

  • Respiratory Protection : If there is any risk of dust formation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved particulate respirator (e.g., N95) is required[7].

Experimental Workflow: Handling Solid 1H-Pyrazole-3,5-dicarboxamide

The following step-by-step methodology ensures that the compound is handled in a manner that minimizes aerosolization and potential exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_area 1. Designate & Clear Work Area in Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->don_ppe get_chem 3. Retrieve Container from Storage don_ppe->get_chem weigh 4. Weigh Compound Carefully on Weigh Paper (Avoid creating dust) get_chem->weigh transfer 5. Transfer to Reaction Vessel Using a Spatula weigh->transfer dissolve 6. Add Solvent to Dissolve (Minimizes powder mobility) transfer->dissolve clean_tools 7. Decontaminate Spatula & Weigh Paper with Solvent dissolve->clean_tools dispose_waste 8. Dispose of Contaminated Items in Hazardous Waste clean_tools->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Remove Clothing Wash with Soap & Water (15 min) skin->wash_skin flush_eye Flush with Water (15 min) Remove Contacts eye->flush_eye fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration inhalation->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Logical flowchart for first aid response to an exposure event.

Waste Disposal

All waste materials contaminated with 1H-Pyrazole-3,5-dicarboxamide, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the chemical to enter drains or the environment.[8]

References

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed, National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. [Link]

  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Repository of Research and Investigative Information. (n.d.). Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. [Link]

  • Capot Chemical. (n.d.). MSDS of 1H-Pyrazole-3,5-dicarboxylic acid hydrate. [Link]

  • Capot Chemical. (2026). MSDS of 1H-Pyrazole-3,4-dicarboxylic acid. [Link]

  • ResearchGate. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Stability Profiling and Storage Protocols for 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profiling, storage protocols, and physicochemical characteristics of 1H-Pyrazole-3,5-dicarboxamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., LIMK inhibitors) and high-nitrogen energetic materials.

Executive Summary

1H-Pyrazole-3,5-dicarboxamide (CAS: 1397683-79-2) is a heteroaromatic diamide used primarily as a scaffold in medicinal chemistry and coordination polymer synthesis.[1] While the pyrazole core exhibits high thermal stability, the exocyclic primary amide groups are susceptible to hydrolytic degradation under extreme pH conditions. This guide provides an evidence-based framework for maintaining compound integrity through rigorous storage controls and validated analytical monitoring.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 1H-Pyrazole-3,5-dicarboxamideAlso known as Pyrazole-3,5-diamide
CAS Number 1397683-79-2 Note: Often confused with diethyl ester (CAS 27143-07-3)
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Appearance White to beige crystalline solidColor depends on synthesis route (acid chloride vs. ester ammonolysis)
Melting Point >250°C (Predicted/Decomp)High MP due to extensive intermolecular H-bonding.[2][3] Substituted analogs melt ~146°C.[4]
Solubility DMSO, Methanol (Moderate)Poor solubility in water and non-polar solvents (Hexane, DCM).
pKa ~1.5 (Pyrazole NH deprot.)Amide protons are weakly acidic (pKa > 15).

Degradation Mechanisms & Stability

The stability of 1H-Pyrazole-3,5-dicarboxamide is governed by the hydrolytic susceptibility of its amide side chains and the tautomeric equilibrium of the pyrazole ring.

Hydrolytic Degradation

Under acidic or basic stress, the amide groups undergo hydrolysis to form the corresponding carboxylic acids. This proceeds in a stepwise manner:

  • Primary Degradation: Hydrolysis of one amide to form 1H-pyrazole-3-amido-5-carboxylic acid (mono-acid).

  • Secondary Degradation: Hydrolysis of the second amide to form 1H-pyrazole-3,5-dicarboxylic acid (di-acid).

Thermal & Photostability
  • Thermal: The compound is thermally stable at ambient temperatures. Significant degradation (decarboxylation) is only observed at temperatures exceeding 200°C.

  • Photo: Pyrazole derivatives can be light-sensitive. Prolonged exposure to UV light may induce ring oxidation or N-oxide formation, though the amide groups themselves are photostable.

Degradation Pathway Diagram

The following diagram illustrates the stepwise hydrolysis and potential tautomeric shifts.

DegradationPathway Parent 1H-Pyrazole-3,5- dicarboxamide (Intact) MonoAcid Intermediate: 3-Amido-5-carboxylic acid Parent->MonoAcid Hydrolysis (H+/OH-) Fastest at pH > 10 or pH < 2 Tautomer Tautomeric Shift (1H vs 2H position) Parent->Tautomer Equilibrium DiAcid Final Degradant: 1H-Pyrazole-3,5- dicarboxylic acid MonoAcid->DiAcid Hydrolysis (H+/OH-) Slower rate

Figure 1: Stepwise hydrolytic degradation pathway of 1H-Pyrazole-3,5-dicarboxamide under aqueous acidic/basic stress.

Storage & Handling Protocols

To maximize shelf life (typically 24–36 months), strictly adhere to the following "Dry-Dark-Cool" protocol.

Environmental Controls
  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage (>3 months). Room temperature (20–25°C) is acceptable for short-term active use (<1 month).

  • Atmosphere: Hygroscopic potential requires storage under Inert Gas (Argon or Nitrogen) .

  • Humidity: Relative Humidity (RH) must be kept <40% . Moisture facilitates amide hydrolysis.

Packaging System
  • Primary Container: Amber glass vial (Type I) to protect from UV light.

  • Seal: Teflon-lined screw cap or crimp seal to prevent oxygen/moisture ingress.

  • Secondary Containment: Sealed desiccator or aluminum foil bag with active desiccant packets (Silica gel or Molecular Sieves 4Å).

Storage Workflow Diagram

StorageProtocol Receipt Compound Receipt QC Initial QC (HPLC/NMR) Verify Purity >97% Receipt->QC Drying Desiccation (Vacuum oven if hygroscopic) QC->Drying Pass Pkg Packaging Amber Vial + Argon Flush Drying->Pkg Storage Long-Term Storage 2-8°C, Desiccator Pkg->Storage Usage Active Usage Warm to RT before opening Storage->Usage Experiment Required Usage->Storage Reseal under Ar

Figure 2: Logical workflow for the receipt, handling, and storage of 1H-Pyrazole-3,5-dicarboxamide.

Analytical Methodologies

For purity assessment and stability tracking, Reverse-Phase HPLC (RP-HPLC) is the gold standard.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic pyrazole ring) and 210 nm (amide bond).

  • Retention Order: Di-acid (Polar, elutes first) < Mono-acid < Dicarboxamide (Parent) < Decarboxylated byproducts (if any).

Rapid Identification (NMR)
  • Solvent: DMSO-d₆ (Avoid CDCl₃ due to poor solubility).

  • ¹H NMR Signatures:

    • Pyrazole Ring CH: Singlet at ~7.2–7.5 ppm.

    • Amide NH₂: Broad singlets at ~7.5–8.5 ppm (exchangeable with D₂O).

    • Pyrazole NH: Broad singlet >13 ppm (often invisible if wet).

Safety & Toxicology (E-E-A-T)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Energetic Warning: As a high-nitrogen heterocycle, pyrazole dicarboxamides are structural precursors to energetic materials. While the dicarboxamide itself is stable, avoid subjecting it to high friction or shock in the presence of strong oxidizers.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of fine dust.

References

  • PubChem. (n.d.).[3] 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of pyrazole-carboxamides. PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1H-Pyrazole-3,5-dicarboxamide from 1H-Pyrazole-3,5-dicarboxylic acid

[1]

Executive Summary & Strategic Analysis

The synthesis of 1H-Pyrazole-3,5-dicarboxamide is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, CDK) and agrochemicals (insecticides). The starting material, 1H-Pyrazole-3,5-dicarboxylic acid , possesses a unique amphoteric nature due to the acidic carboxylic groups and the basic (yet acidic) pyrazole NH. This dual reactivity necessitates careful protocol selection to avoid polymerization or incomplete conversion.[1]

This guide details two validated protocols:

  • The Acyl Chloride Route (Method A): A direct, high-throughput method utilizing thionyl chloride (

    
    ).[1] Best for rapid synthesis of small batches where speed is critical.[1]
    
  • The Ester-Ammonolysis Route (Method B): A two-step, high-fidelity method utilizing an ester intermediate.[1] Best for scale-up and high-purity requirements, avoiding the handling of reactive acid chlorides.[1]

Strategic Decision Matrix
FeatureMethod A: Acyl ChlorideMethod B: Ester-Ammonolysis
Reaction Time Short (< 6 hours)Long (24–48 hours)
Atom Economy HighModerate (loss of alcohol)
Purity Profile Moderate (Acid traces possible)High (Crystalline intermediates)
Safety Profile Low (Corrosive

, gas evolution)
Moderate (Standard solvents)
Scalability Difficult (Exothermic quench)Excellent

Mechanistic Pathways

The following diagram illustrates the divergent pathways for synthesizing the target dicarboxamide.

GStart1H-Pyrazole-3,5-dicarboxylic acidSOCl2Reagent: SOCl2(Reflux)Start->SOCl2Method AMeOHReagent: MeOH / H+Start->MeOHMethod BAcidClIntermediate:Di-acid ChlorideSOCl2->AcidCl- SO2, - HClAmmonia1Reagent: NH3 (aq)AcidCl->Ammonia1TargetTarget:1H-Pyrazole-3,5-dicarboxamideAmmonia1->TargetNucleophilic Acyl SubstitutionEsterIntermediate:Dimethyl EsterMeOH->EsterFischer EsterificationAmmonia2Reagent: NH4OH (conc)Ester->Ammonia2Ammonia2->TargetAmmonolysis

Figure 1: Divergent synthetic pathways.[1] Method A proceeds via a reactive acid chloride, while Method B utilizes a stable ester intermediate.

Protocol A: The Acyl Chloride Method (Direct)

Objective: Rapid conversion of dicarboxylic acid to dicarboxamide via in-situ acid chloride generation.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: 1H-Pyrazole-3,5-dicarboxylic acid (monohydrate is common; dry at 100°C if possible).[1]

  • Reagent: Thionyl Chloride (

    
    , excess).[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF, anhydrous, 2-3 drops).[1]

  • Quench: Ammonium Hydroxide (28-30%

    
     in water) or anhydrous 
    
    
    in Dioxane.[1]
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.[1]
    
Step-by-Step Procedure
  • Activation:

    • In a fume hood, charge a round-bottom flask with 1H-Pyrazole-3,5-dicarboxylic acid (1.0 equiv).

    • Add Thionyl Chloride (excess, typically 5–10 mL per gram of acid).[1]

    • Add 2 drops of DMF as a catalyst.[1] Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reflux:

    • Heat the mixture to reflux (75–80°C) for 3–4 hours.

    • Checkpoint: The suspension should become a clear solution, indicating the formation of the soluble acid chloride.

  • Evaporation (Critical):

    • Remove excess

      
       under reduced pressure (rotary evaporator).[1]
      
    • Co-evaporation: Add dry toluene (10 mL) and evaporate again to remove trace thionyl chloride.[1] Repeat twice. Failure to remove

      
       will cause violent reaction and acidification during the ammonia step.
      
  • Amidation:

    • Dissolve/suspend the crude acid chloride residue in anhydrous THF or Dioxane (minimal volume).[1]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add concentrated aqueous ammonia (excess, >10 equiv) dropwise.[1]

    • Observation: A heavy white precipitate (the amide) will form immediately.[1]

  • Isolation:

    • Stir at room temperature for 1 hour.

    • Filter the solid.[1][2][3][4]

    • Wash with cold water (to remove

      
      ) and then cold ethanol.[1]
      
    • Dry under vacuum.[1][4]

Protocol B: The Ester-Ammonolysis Method (High Purity)

Objective: Synthesis of high-purity dicarboxamide suitable for biological screening, avoiding corrosive acid chlorides.

Reagents
  • Precursor: 1H-Pyrazole-3,5-dicarboxylic acid.[1][5]

  • Solvent: Methanol (MeOH, HPLC grade).[1]

  • Catalyst: Sulfuric Acid (

    
    , conc) or Thionyl Chloride (as acid source).[1]
    
  • Reagent: Ammonium Hydroxide (28-30% aq).[1]

Step-by-Step Procedure
Phase 1: Esterification[1]
  • Suspend 1H-Pyrazole-3,5-dicarboxylic acid (10 g) in Methanol (100 mL).

  • Add conc.

    
      (1 mL) slowly.
    
    • Alternative: Add

      
       (5 mL) dropwise to the methanol at 0°C (generates anhydrous HCl in situ).
      
  • Reflux for 6–8 hours.

  • Concentrate the solvent to ~20% volume.[1]

  • Pour into ice water. The Dimethyl 1H-pyrazole-3,5-dicarboxylate will precipitate.

  • Filter and dry.[1][2] Yield expectation: 60–75%.[1] Melting Point: 142–143°C [1].[1][3]

Phase 2: Ammonolysis[1]
  • Suspend the dimethyl ester (5 g) in Concentrated Aqueous Ammonia (50 mL).

  • Seal the vessel (pressure tube preferred but round bottom flask with tight stopper works if temperature is low).

  • Stir vigorously at room temperature for 24–48 hours.

    • Optimization: If solubility is poor, add minimal Methanol to wet the solid.[1]

  • The ester solid will slowly dissolve and reprecipitate as the amide (which is less soluble in organic solvents/water mixtures).[1]

  • Filter the white solid.[1]

  • Recrystallize from water/ethanol if necessary.[1]

Analytical Validation & Specifications

The synthesized product must be validated against the following physicochemical properties.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point > 300°C (Decomposes)Capillary Method
1H NMR (DMSO-d6)

13.8 (br s, 1H, Pyrazole-NH), 7.6–8.0 (br d, 4H, Amide-NH2), 7.3 (s, 1H, CH)
400 MHz NMR
Solubility Soluble in DMSO, DMF; Poor in Water, EtOHSolubility Test
Mass Spec [M+H]+ = 155.1LC-MS (ESI)
Troubleshooting Guide
  • Problem: Low yield in Method A.

    • Cause: Hydrolysis of acid chloride due to wet solvents or incomplete removal of

      
      .[1]
      
    • Fix: Use anhydrous toluene co-evaporation steps (Step 3).[1]

  • Problem: Product is a sticky gum in Method B.

    • Cause: Incomplete ammonolysis (mixture of ester/amide).[1]

    • Fix: Increase reaction time or use ammonia in methanol (saturated) at 50°C in a pressure vessel.

  • Problem: Pyrazole N-acylation.

    • Insight: In Method A, the pyrazole nitrogen can theoretically react with the acid chloride.[1] However, the amide bond on the ring nitrogen is labile and usually hydrolyzes back to the NH during the aqueous ammonia workup.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][6] Retrieved from [Link]

  • PubChem. (n.d.).[1][7] 1H-Pyrazole-3,5-dicarboxylic acid | C5H4N2O4.[1][8] Retrieved from [Link][1]

  • National Institutes of Health. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides. PubMed.[1][7] Retrieved from [Link]

  • Organic Syntheses. (2013).[1] Preparation of Pyrazole Derivatives. Retrieved from [Link][1]

Technical Guide: Strategic Amidation of 1H-Pyrazole-3,5-dicarboxylic Acid

[1][2][3]

Abstract & Strategic Analysis

The amidation of 1H-pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0) presents a unique set of challenges in medicinal chemistry and material science (MOF synthesis). Unlike simple benzoic acids, this scaffold possesses:

  • Tautomeric Equivalence: In the 1H-form, the 3- and 5-positions are chemically equivalent due to rapid proton tautomerism (

    
    ).[1][2][3]
    
  • Solubility Constraints: The zwitterionic character and hydrogen-bonding network of the dicarboxylic acid result in high melting points (>250°C) and poor solubility in standard non-polar solvents (DCM, Toluene).[1][3]

  • Nucleophilic Competition: The pyrazole nitrogens are weak nucleophiles but can participate in transient acylation, particularly when using highly reactive acid chlorides.[1][2][3]

This guide details two distinct, validated protocols designed to overcome these barriers:

  • Protocol A (The "Scale-Up" Route): Uses Thionyl Chloride (

    
    ) for robust bis-amidation on gram-to-kilogram scales.[1][2][3]
    
  • Protocol B (The "Library" Route): Uses HATU in polar aprotic solvents for high-throughput synthesis or when using sensitive/expensive amines.[2][3]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic strategy for your specific target.

decision_treeStartStart: 1H-Pyrazole-3,5-dicarboxylic AcidScaleQ1: What is the reaction scale?Start->ScaleAmineTypeQ2: Is the amine acid-sensitive?Scale->AmineType< 100 mgMethodAProtocol A: Acid Chloride (SOCl2)(Best for Bulk/Simple Amines)Scale->MethodA> 1 gTargetQ3: Target: Mono- or Bis-amide?AmineType->TargetNoMethodBProtocol B: HATU Coupling(Best for Libraries/Complex Amines)AmineType->MethodBYes (e.g., Boc-protected)Target->MethodBBis-amideMethodCProtocol C: Statistical Mono-Amidation(Requires Chromatography)Target->MethodCMono-amide

Figure 1: Strategic decision tree for selecting the amidation method.

Protocol A: Bis-Amidation via Acid Chloride

Best for: Scale-up (>1g), simple amines (anilines, alkyl amines), and cost-efficiency.[1][2][3]

Mechanism & Rationale

This method utilizes Thionyl Chloride (

pyrazole-3,5-dicarbonyl dichloride123
  • Solubility Solution: The starting acid is often insoluble in organic solvents.[1][2][3] Refluxing in neat

    
     (or with catalytic DMF) solubilizes the material as it converts to the acid chloride.[1][3]
    
  • Transient N-Acylation: The pyrazole NH may be transiently acylated to form a tris-acyl species.[1][2][3] However, the N-acyl bond is highly labile and hydrolyzes/cleaves during the aqueous workup or upon reaction with the amine, restoring the 1H-pyrazole core.[1]

Materials
  • 1H-Pyrazole-3,5-dicarboxylic acid (1.0 eq)[1][2][3]

  • Thionyl Chloride (

    
    ) (Excess, acts as solvent)[1][3]
    
  • Catalytic DMF (2-3 drops)[1][2][3]

  • Target Amine (2.5 - 3.0 eq)[1][2][3]

  • Triethylamine (

    
    ) or DIPEA (3.0 - 4.0 eq)[1][2][3]
    
  • Solvent: Anhydrous DCM or THF.[2][3]

Step-by-Step Procedure
  • Activation:

    • In a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 1H-pyrazole-3,5-dicarboxylic acid  (1.0 g, 6.4 mmol) in Thionyl Chloride  (10 mL).
      
    • Add 2 drops of anhydrous DMF (catalyst).[2][3]

    • Reflux the mixture at 75-80°C for 2–4 hours.

    • Checkpoint: The suspension should become a clear solution, indicating complete conversion to the acid chloride.[1][3]

  • Evaporation:

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator).[2][3]
      
    • Critical: Co-evaporate with anhydrous Toluene (

      
       mL) to remove trace 
      
      
      and HCl. This yields the crude acid chloride as a solid or viscous oil.[1][2][3]
  • Coupling:

    • Dissolve/suspend the crude acid chloride in anhydrous DCM (20 mL) under Nitrogen/Argon. Cool to 0°C.[1][2][3][4]

    • In a separate flask, mix the Amine (16.0 mmol, 2.5 eq) and Triethylamine (19.2 mmol, 3.0 eq) in DCM (10 mL).

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with water (20 mL).

    • If the product precipitates (common for bis-amides), filter the solid, wash with water and cold ether, and dry.[1][3]

    • If soluble, separate the organic layer, wash with 1N HCl (to remove unreacted amine), sat.[1][3]

      
      , and brine.[1][2][3] Dry over 
      
      
      and concentrate.

Protocol B: Bis-Amidation via HATU Coupling

Best for: Parallel medicinal chemistry, acid-sensitive substrates, and high-value amines.[1][2][3]

Mechanism & Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling reagent that minimizes racemization (not an issue here) and maximizes reactivity for steric/electron-poor acids.[1][2][3]

  • Solubility Solution: DMF is used as the solvent because it effectively dissolves the polar dicarboxylic acid.[1][3]

  • Activation Order: Pre-activation of the dicarboxylic acid is recommended to ensure both carboxylic groups are activated before amine addition.[1][2][3]

Materials
  • 1H-Pyrazole-3,5-dicarboxylic acid (1.0 eq)[1][2][3]

  • HATU (2.2 - 2.4 eq)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq)[1][2][3]

  • Target Amine (2.2 - 2.5 eq)[1][2][3]

  • Solvent: Anhydrous DMF.[1][2][3]

Step-by-Step Procedure
  • Dissolution & Activation:

    • In a vial or flask, dissolve 1H-pyrazole-3,5-dicarboxylic acid (100 mg, 0.64 mmol) in anhydrous DMF (2.0 mL).

    • Add DIPEA (0.56 mL, 3.2 mmol, 5.0 eq).

    • Add HATU (535 mg, 1.41 mmol, 2.2 eq) in one portion.[1][2][3]

    • Stir at room temperature for 15–30 minutes. The solution usually turns yellow/orange.[1][2][3]

  • Amine Addition:

    • Add the Amine (1.41 mmol, 2.2 eq) to the reaction mixture.[1][3]

    • Stir at room temperature for 12–16 hours.

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture into Ice Water (20 mL) with vigorous stirring.

    • The bis-amide often precipitates as a fine solid.[1][2][3]

    • Filter, wash copiously with water (to remove DMF/HATU byproducts), and dry.[1][3]

  • Workup (Extraction Method - Alternative):

    • Dilute with Ethyl Acetate (30 mL).[1][2][3]

    • Wash with 5% LiCl solution (3x) (effectively removes DMF).[1][2][3]

    • Wash with sat.[1][2][3]

      
       and brine.[1][2][3]
      
    • Dry (

      
      ) and concentrate.[1][2][3]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (Mono-amide observed) Steric hindrance or insufficient activation.[1][2][3]Increase coupling reagent to 3.0 eq. Switch from HATU to acid chloride method (Protocol A). Heating (50°C) in DMF may be required.
Low Solubility of Starting Material High lattice energy of zwitterion.[2][3]Use DMF or DMSO (Protocol B).[2][3] For Protocol A, ensure vigorous reflux; the solid will dissolve as it reacts.[1][3]
Product is Water Soluble Polar amide groups.[1][2][3]Do not use aqueous wash.[1][2][3] Evaporate DMF/DCM and purify directly via Reverse-Phase HPLC or Flash Chromatography (DCM/MeOH gradient).[1][2][3]
N-Acylation of Pyrazole Ring Reaction at

.
Treat the crude product with mild base (e.g.,

in MeOH) for 30 mins. This selectively cleaves the unstable N-acyl bond while leaving the C-amides intact.[1][2][3]

Visualization: Reaction Pathway[1][3][5]

The following diagram illustrates the chemical pathway, highlighting the transient intermediates and the divergence between the two protocols.

reaction_pathwayStart1H-Pyrazole-3,5-dicarboxylic AcidSOCl2Reflux SOCl2Start->SOCl2Protocol AHATUHATU / DIPEADMFStart->HATUProtocol BAcidClBis-Acid Chloride(Transient)SOCl2->AcidClAmineA+ Amine / Et3NAcidCl->AmineAProduct3,5-Bis(amide)ProductAmineA->ProductActiveEstBis-Active Ester(OAt)HATU->ActiveEstAmineB+ AmineActiveEst->AmineBAmineB->Product

Figure 2: Parallel reaction pathways for the synthesis of pyrazole-3,5-dicarboxamides.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

  • Thermo Fisher Scientific. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Specifications. Retrieved from [1][3]

  • ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines. Retrieved from

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • PubChem. 1H-Pyrazole-3,5-dicarboxylic acid Compound Summary. Retrieved from [1][3]

Application Notes and Protocols: Leveraging 1H-Pyrazole-3,5-dicarboxamide for Advanced Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Amide-Functionalized Pyrazole Linkers in MOF-based Drug Delivery Systems

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for biomedical applications, particularly as carriers for therapeutic agents.[1][2] Their exceptional porosity, tunable structures, and high drug loading capacities are significant advantages.[3] The choice of the organic linker is paramount in dictating the final properties of the MOF and its interaction with guest molecules. This guide focuses on the strategic use of 1H-Pyrazole-3,5-dicarboxamide as a linker for creating next-generation MOFs tailored for drug delivery.

The pyrazole core is a versatile building block in supramolecular chemistry, known for its robust coordination properties with various metal centers, which can lead to stable and intricate framework structures.[4] When functionalized with carboxamide groups, the resulting linker introduces several key features beneficial for drug delivery:

  • Enhanced Drug Affinity: The amide (-CONH₂) moieties are excellent hydrogen bond donors and acceptors. This functionality allows for stronger, more specific interactions with drug molecules containing complementary groups (e.g., carboxyls, hydroxyls, amines), potentially leading to higher loading capacities and more controlled release profiles.[1]

  • Tunable Release Kinetics: The hydrogen bonding interactions between the amide-functionalized MOF pores and the encapsulated drug can slow down the drug release rate, mitigating the "burst effect" often seen with other carriers and enabling sustained delivery.[1]

  • Improved Biocompatibility: The introduction of amide groups can modify the surface chemistry of the MOF, potentially improving its stability and compatibility in physiological environments.

While MOFs constructed from the analogous 1H-Pyrazole-3,5-dicarboxylic acid are well-documented, the use of the dicarboxamide variant represents a rational design step towards optimizing MOFs for pharmaceutical applications.[5][6] This document provides a comprehensive guide, from the synthesis of the dicarboxamide ligand to the prospective synthesis of a novel MOF, its characterization, and its application in a model drug delivery system.

Part 1: Synthesis of the 1H-Pyrazole-3,5-dicarboxamide Linker

The primary route to obtaining the dicarboxamide linker is a two-step process starting from the commercially available 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. The carboxylic acid groups are first converted to more reactive acyl chloride intermediates, which are then reacted with ammonia to form the desired dicarboxamides.

Protocol 1.1: Synthesis of 1H-Pyrazole-3,5-dicarboxamide

Objective: To synthesize the dicarboxamide linker from its dicarboxylic acid precursor.

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide solution (NH₄OH, concentrated)

  • Ice bath

  • Standard glassware for organic synthesis (flame-dried)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1.0 g of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate in 30 mL of anhydrous DCM.

    • Add a catalytic drop of anhydrous DMF to the suspension.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add 2.5 mL of thionyl chloride (SOCl₂) dropwise to the stirred suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour until the solid dissolves and gas evolution ceases, indicating the formation of 1H-pyrazole-3,5-dicarbonyl dichloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acyl chloride as a solid.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Carefully and slowly add 20 mL of concentrated ammonium hydroxide solution to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

    • Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the product under high vacuum to yield 1H-Pyrazole-3,5-dicarboxamide.

Causality and Insights: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides, which are highly reactive towards nucleophiles like ammonia.[7] The catalytic amount of DMF facilitates this conversion via the formation of a Vilsmeier intermediate. The subsequent amidation with an excess of ammonium hydroxide ensures the complete conversion of the acyl chloride to the desired dicarboxamide.

Part 2: Prospective Synthesis of an Iron-Based Dicarboxamide MOF (Fe-PZDA)

This section outlines a prospective protocol for the synthesis of a novel MOF using 1H-Pyrazole-3,5-dicarboxamide (H₂-PZDA) and iron(III) as the metal source. The procedure is adapted from a well-established synthesis of an iron-based MOF using the analogous dicarboxylic acid linker, CAU-56as.[5] The use of biocompatible iron makes this a promising candidate for biomedical applications.[8]

Protocol 2.1: Solvothermal Synthesis of Fe-PZDA

Objective: To synthesize a novel, porous iron-based MOF using the 1H-Pyrazole-3,5-dicarboxamide linker.

Materials:

  • 1H-Pyrazole-3,5-dicarboxamide (H₂-PZDA)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 55 mg of 1H-Pyrazole-3,5-dicarboxamide in 10 mL of DMF. Sonicate briefly if necessary to aid dissolution.

    • In a separate vial, dissolve 108 mg of Iron(III) chloride hexahydrate in 5 mL of DMF.

  • Assembly and Reaction:

    • Transfer the linker solution to the 20 mL Teflon liner of the autoclave.

    • While stirring, add the iron(III) solution to the liner.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

    • Cool the autoclave down to room temperature naturally.

  • Product Isolation and Activation:

    • Collect the resulting solid product (typically a colored powder) by centrifugation.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials, centrifuging to collect the solid after each wash.

    • To remove the high-boiling point DMF from the pores, perform a solvent exchange by soaking the product in 15 mL of ethanol for 3 days, replacing the ethanol with a fresh portion every 24 hours.

    • After solvent exchange, collect the solid by centrifugation and dry it under vacuum at 80 °C for 12 hours. This process, known as "activation," evacuates the pores, making them accessible for subsequent applications.

Causality and Insights: The solvothermal method is widely used for MOF synthesis as it allows for the crystallization of porous materials that may not form at room temperature.[1] DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts. The activation step is critical; incomplete removal of the solvent from the MOF pores will result in a drastic reduction in surface area and porosity, rendering the material ineffective for drug loading.

Part 3: Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF, its phase purity, porosity, and thermal stability.

Technique Purpose Expected Outcome / Interpretation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks indicates a crystalline material. Comparison with simulated patterns or absence of peaks from starting materials confirms phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the dicarboxamide linker to the metal centers.A shift in the C=O and N-H stretching frequencies of the amide group compared to the free linker indicates coordination to the iron centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the temperature at which it decomposes.A plateau in the TGA curve up to a certain temperature (e.g., >250 °C) indicates the thermal stability of the framework. Weight loss at lower temperatures corresponds to the removal of guest/solvent molecules.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the MOF particles.SEM images will reveal the shape (e.g., cubic, octahedral) and size of the synthesized MOF crystals.
N₂ Adsorption-Desorption Analysis (BET) To determine the specific surface area, pore volume, and pore size distribution.An isotherm plot (typically Type I for microporous materials) is obtained. The Brunauer-Emmett-Teller (BET) method is used to calculate the surface area, which is a critical parameter for drug loading capacity.

Part 4: Drug Loading and In Vitro Release Studies

This section provides a general protocol for loading a model anti-inflammatory drug, Ibuprofen, into the synthesized Fe-PZDA MOF and studying its subsequent release profile in a simulated physiological environment.

Protocol 4.1: Ibuprofen Loading and Release

Objective: To encapsulate a model drug within the MOF and evaluate its release kinetics.

Materials:

  • Activated Fe-PZDA MOF

  • Ibuprofen

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

  • Centrifuge

Step-by-Step Methodology:

  • Drug Loading:

    • Prepare a concentrated solution of Ibuprofen in methanol (e.g., 10 mg/mL).

    • Disperse 50 mg of activated Fe-PZDA MOF into 10 mL of the Ibuprofen solution.

    • Stir the suspension at room temperature for 48 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores.

    • Collect the drug-loaded MOF (Ibu@Fe-PZDA) by centrifugation.

    • Wash the collected solid with a small amount of fresh methanol to remove surface-adsorbed drug.

    • Dry the Ibu@Fe-PZDA under vacuum at 40 °C.

    • To quantify the amount of loaded drug, measure the concentration of Ibuprofen remaining in the supernatant and washings using a UV-Vis spectrophotometer at its λ_max (approx. 264 nm) against a pre-established calibration curve. The loading amount is the initial mass minus the mass in the supernatant.

  • In Vitro Drug Release:

    • Disperse 20 mg of the dried Ibu@Fe-PZDA in 20 mL of PBS (pH 7.4) in a sealed vial.

    • Place the vial in a shaking incubator maintained at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium.

    • Immediately after each sampling, replenish the vial with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

    • Centrifuge the collected aliquots to remove any suspended MOF particles.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer and determine the concentration of released Ibuprofen from the calibration curve.

    • Calculate the cumulative percentage of drug released at each time point.

Causality and Insights: The immersion method is a straightforward and common technique for loading drugs into MOFs.[9] The choice of solvent (methanol) is based on its ability to dissolve the drug without damaging the MOF structure. The in vitro release study is conducted at physiological pH (7.4) and temperature (37 °C) to mimic conditions within the human body. The data from this study is crucial for understanding the potential therapeutic efficacy of the drug delivery system.

Visualization of Experimental Workflows

MOF_Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_mof Part 2: MOF Synthesis cluster_drug Part 4: Drug Delivery Application L1 1H-Pyrazole-3,5-dicarboxylic acid L2 Acyl Chloride Formation (SOCl₂, cat. DMF) L1->L2 L3 Amidation (Conc. NH₄OH) L2->L3 L4 1H-Pyrazole-3,5-dicarboxamide L3->L4 M1 Linker + Fe(III) Salt in DMF L4->M1 Use as Linker M2 Solvothermal Reaction (120°C, 24h) M1->M2 M3 Washing & Solvent Exchange (DMF -> EtOH) M2->M3 M4 Activation (Vacuum, 80°C) M3->M4 M5 Activated Fe-PZDA MOF M4->M5 D1 Drug Loading (Ibuprofen/MeOH, 48h) M5->D1 Use as Carrier D2 Drug-Loaded MOF (Ibu@Fe-PZDA) D1->D2 D3 In Vitro Release (PBS, pH 7.4, 37°C) D2->D3 D4 Drug Release Profile D3->D4

Caption: Workflow from ligand synthesis to drug delivery application.

Representative Data for Pyrazole-Based MOFs

The following table provides representative data from published literature on pyrazole-based or amine-functionalized MOFs to serve as a benchmark for expected results. Note that these values are for analogous systems and will vary for the specific Fe-PZDA MOF proposed herein.

MOF System Metal Center Functional Group BET Surface Area (m²/g) Pore Volume (cm³/g) Drug Loading (wt%) Reference
CAU-56as Fe(III)Carboxylate727Not ReportedNot Reported[5]
ZnBDP_NH₂ Zn(II)Amine~1200 (Calculated)Not ReportedMitoxantrone: ~10%[10]
medi-MOF-2 Zn(II)Pyrazole/Hydroxyl2640.146Ibuprofen: 16%[11]
UiO-66-NH₂ Zr(IV)Amine~1100-1200~0.5Ibuprofen: ~20%[12]

Conclusion

The use of 1H-Pyrazole-3,5-dicarboxamide as a linker in MOF synthesis is a promising strategy for developing advanced drug delivery systems. The amide functional groups offer a handle for enhancing drug-carrier interactions, leading to potentially higher loading capacities and more controlled, sustained release profiles. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize and evaluate these novel materials. While the Fe-PZDA MOF described is a prospective material, its design is rooted in well-established principles of MOF chemistry and coordination polymers.[6] Further research into this and similar dicarboxamide-based MOFs could unlock new possibilities in targeted therapy and personalized medicine.

References

  • Reinsch, H., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. Available from: [Link]

  • Bellido, E., et al. (2016). Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. Chemistry - A European Journal. Available from: [Link]

  • Li, J., et al. (2025). Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. RSC Advances. Available from: [Link]

  • Gautam, S., et al. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Pharmaceuticals. Available from: [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research. Available from: [Link]

  • Iacomi, P., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Materials. Available from: [Link]

  • Li, G-P., et al. (2017). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions. Available from: [Link]

  • Rosli, N. A., et al. (2022). Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. Membranes. Available from: [Link]

  • Mitchell, L. A., et al. (2020). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2025). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Available from: [Link]

  • Bektas, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available from: [Link]

  • ResearchGate. (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. Available from: [Link]

  • CD Bioparticles. (2023). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. Available from: [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. Available from: [Link]

  • Naz, S., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available from: [Link]

  • Gackowski, M., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Mohammadi, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts. Available from: [Link]

  • Devaux, A., et al. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications. Available from: [Link]

  • Ghorbani-Vaghei, A., et al. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. Materials. Available from: [Link]

  • Supporting Information for: Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams. (n.d.). pubs.acs.org. Available from: [Link]

  • Parshad, M., et al. (2024). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. Journal of Fluorescence. Available from: [Link]

  • ResearchGate. (n.d.). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. Available from: [Link]

  • DTU Orbit. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Available from: [Link]

  • Thumar, N. M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

The Versatile Scaffold: Application Notes on 1H-Pyrazole-3,5-Dicarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This guide focuses on a specific, yet highly versatile derivative: the 1H-Pyrazole-3,5-dicarboxamide scaffold. Its unique structural features, characterized by two amide functionalities flanking the pyrazole ring, offer a rich platform for developing novel therapeutics targeting a wide array of diseases, from cancer to infectious agents.[3][4] This document provides an in-depth exploration of its applications, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the 1H-Pyrazole-3,5-Dicarboxamide Scaffold

The 1H-pyrazole-3,5-dicarboxamide scaffold presents a compelling case for its use in drug discovery. The pyrazole ring itself is an aromatic heterocycle that is relatively resistant to metabolic degradation.[3] The two carboxamide groups at the 3 and 5 positions provide key hydrogen bond donor and acceptor sites, crucial for molecular recognition and binding to biological targets. Furthermore, the nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding, enhancing the scaffold's ability to interact with protein active sites.

The true synthetic appeal lies in the ability to introduce diverse substituents on the amide nitrogens (R1 and R2) and the pyrazole nitrogen (R3), allowing for fine-tuning of the molecule's physicochemical properties and biological activity. This multi-point diversification strategy is a powerful tool for optimizing lead compounds.

II. Therapeutic Landscape: Key Applications and Biological Targets

Derivatives of the 1H-pyrazole-3,5-dicarboxamide scaffold and its close analogs have demonstrated significant potential across several therapeutic areas.

A. Oncology: Targeting Kinase Signaling

1. FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML):

Several 1H-pyrazole-3-carboxamide derivatives have emerged as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are critical targets in AML.[5][6] Mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation.[6] By modifying the structure of known FLT3 inhibitors, novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized with potent activity against both wild-type and mutant forms of FLT3, as well as CDKs.[5]

One notable example demonstrated that a series of 1H-pyrazole-3-carboxamides exhibited significant inhibitory activity against FLT3 and CDK2/4.[5] The structural optimization of these compounds highlighted the importance of specific substitutions on the pyrazole and carboxamide moieties for achieving high potency.[5]

Signaling Pathway Modulation:

1H-pyrazole-carboxamide derivatives targeting FLT3 and CDKs interfere with key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation STAT5->Proliferation Pyrazole 1H-Pyrazole-3,5- dicarboxamide Derivative Pyrazole->FLT3 Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Ketone + Diethyl Oxalate Intermediate1 Diethyl Oxalacetate Sodium Salt Start->Intermediate1 NaOEt Intermediate2 Diethyl 1H-pyrazole- 3,5-dicarboxylate Intermediate1->Intermediate2 Hydrazine HOAc, Reflux Intermediate3 1H-Pyrazole-3,5- dicarboxylic Acid Intermediate2->Intermediate3 KOH, H2O Reflux Product 1H-Pyrazole-3,5- dicarboxamide Derivatives Intermediate3->Product Amine, Coupling Agent

Sources

Strategic Development of 1H-Pyrazole-3,5-dicarboxamide Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazole-3,5-dicarboxamide scaffold represents a "privileged structure" in modern drug discovery, acting as a versatile core for inhibitors targeting kinases (e.g., CDKs, FLT3, JNK), viral polymerases (HCV NS5B), and metalloenzymes (Carbonic Anhydrase). Its utility stems from its ability to function as a rigid bioisostere of peptide bonds, offering a unique hydrogen-bonding donor-acceptor-donor (D-A-D) motif. This guide provides a comprehensive workflow for the rational design, chemical synthesis, and biological validation of enzyme inhibitors utilizing this scaffold.

Part 1: Rational Design & Structural Logic

The Pharmacophore

The success of the 1H-pyrazole-3,5-dicarboxamide core lies in its tautomeric nature and capacity for multiple interaction modes. Unlike simple pyrazoles, the 3,5-dicarboxamide substitution creates a "pincer-like" geometry that can chelate metal ions or lock into ATP-binding pockets via distinct hydrogen bond networks.

  • The 1H-NH Motif: Acts as a critical hydrogen bond donor. In kinase inhibitors, this often binds to the hinge region of the ATP pocket (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • C3/C5 Amide "Warheads": These arms extend into solvent-exposed regions or deep hydrophobic pockets, depending on the R-groups.

  • Symmetry vs. Asymmetry:

    • Symmetric (1H-unsubstituted): The molecule exists in rapid tautomeric equilibrium, making C3 and C5 equivalent in solution.

    • Asymmetric (N1-substituted): Introduction of an N1-alkyl/aryl group breaks symmetry, fixing the bond order and distinguishing the C3 and C5 positions, which drastically alters structure-activity relationships (SAR).

SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing this scaffold against a target enzyme (e.g., a Tyrosine Kinase).

SAR_Logic Scaffold 1H-Pyrazole-3,5- dicarboxamide Core N1_Sub N1-Substitution (Solubility/Selectivity) Scaffold->N1_Sub Steric Clash Check C3_Amide C3-Amide (Hinge Binder/Specificity) Scaffold->C3_Amide H-Bond Donor C5_Amide C5-Amide (Solvent Front/PK Props) Scaffold->C5_Amide Polarity Tuning Result_Potency Potency (IC50) N1_Sub->Result_Potency Shape Complementarity C3_Amide->Result_Potency Primary Interaction Result_ADME ADME (LogD, Meta. Stab.) C5_Amide->Result_ADME Solubility Modulation

Figure 1: SAR Decision Matrix for Pyrazole-3,5-dicarboxamide optimization.

Part 2: Synthetic Protocol

Objective: Synthesis of a symmetric N,N'-diaryl-1H-pyrazole-3,5-dicarboxamide. Scope: This protocol uses a robust coupling strategy starting from the commercially available diethyl 1H-pyrazole-3,5-dicarboxylate.

Materials
  • Starting Material: Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS: 37687-24-4).

  • Reagents: Lithium Hydroxide (LiOH), HATU (Coupling Agent), DIPEA (Base), DMF (Anhydrous), HCl (1M).

  • Equipment: LC-MS, Rotary Evaporator, NMR.

Step-by-Step Methodology
Step 1: Saponification to Dicarboxylic Acid
  • Dissolution: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq, 5.0 mmol) in a mixture of THF:Water (1:1, 20 mL).

  • Hydrolysis: Add LiOH·H2O (4.0 eq). Stir the reaction vigorously at 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting ester spot (Rf ~0.8) should disappear, replaced by a baseline acid spot.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3. A white precipitate (the diacid) will form.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

    • Yield Expectation: >90%.

    • Validation: 1H NMR (DMSO-d6) should show loss of ethyl signals (triplet/quartet).

Step 2: Double Amide Coupling (HATU Method)

Note: The acid chloride method (SOCl2) is often too harsh for sensitive amine R-groups. The HATU method is preferred for library generation.

  • Activation: Dissolve the 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (6.0 eq).

  • Coupling: Add HATU (2.2 eq) and stir for 15 minutes at room temperature to activate both carboxylic acid sites.

  • Amine Addition: Add the desired amine (R-NH2, 2.5 eq).

    • Tip: If synthesizing an asymmetric diamide, use 1.0 eq of Amine A, stir for 2 hours, then add 1.2 eq of Amine B. (Note: This yields a statistical mixture requiring HPLC purification).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

    • If Solid: Filter and wash with water.[1]

    • If Oily: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH gradient).

Data Summary: Coupling Reagent Comparison
MethodReagentConditionsYieldProsCons
A SOCl2 (Reflux)80°C, 2h60-75%Cheap, scalableHarsh, incompatible with acid-sensitive amines
B HATU / DIPEART, 12h85-95%Mild, high purityExpensive, difficult to remove urea byproduct
C EDC / HOBtRT, 24h70-80%Water-soluble byproductsSlower reaction kinetics

Part 3: Enzymatic Inhibition Assay Protocol

Objective: Determine the IC50 of the synthesized inhibitor against a target Kinase (e.g., FLT3 or CDK2) using a FRET-based assay. Standard: Adapted from the Assay Guidance Manual (NCBI).

Experimental Workflow Diagram

Assay_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Mix (Kinase + Peptide Substrate) Step1->Step2 Transfer 10 nL Step3 3. Reaction Initiation (Add ATP) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. Detection (Add FRET/ADP-Glo Reagent) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Dose-Response) Step5->Step6 Read Plate

Figure 2: High-Throughput Screening (HTS) workflow for IC50 determination.

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Add 2 mM DTT fresh.

    • Substrate: Fluorescein-labeled peptide specific to the kinase (e.g., PolyGT for generic Tyrosine Kinases).

    • Enzyme: Recombinant Human Kinase (titrated to linear velocity).

  • Compound Handling:

    • Prepare a 10 mM stock of the pyrazole inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in DMSO.

    • Transfer 100 nL of compound to a 384-well low-volume plate (Final DMSO conc. < 1%).

  • Reaction Setup:

    • Add 5 µL of Enzyme/Substrate mix to the wells.

    • Incubate for 10 minutes (Pre-incubation allows inhibitor to bind).

    • Add 5 µL of ATP (at Km concentration) to initiate the reaction.

  • Incubation:

    • Cover plate and incubate at Room Temperature for 60 minutes.

  • Detection (ADP-Glo Example):

    • Add 10 µL of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

    • Measure Luminescence on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data: $ % Inhibition = 100 \times \frac{(Max Signal - Sample Signal)}{(Max Signal - Min Signal)} $

    • Fit data to the 4-parameter logistic equation to calculate IC50.

Part 4: Troubleshooting & Optimization

Solubility Issues

Pyrazole-3,5-dicarboxamides are planar and prone to


-stacking, leading to poor aqueous solubility.
  • Symptom: Compound precipitates in assay buffer (cloudy wells) or "flat-lines" in dose-response curves.

  • Solution:

    • Introduce solubilizing groups (morpholine, piperazine) at the terminal amide positions.

    • Disrupt planarity by using ortho-substituted aryl rings on the amide nitrogen.

Regioselectivity in N-Alkylation

If you attempt to alkylate the pyrazole after forming the diamide, you will get a mixture of N1 and N2 isomers (which are chemically distinct if the C3/C5 amides are different).

  • Best Practice: If N-substitution is required, perform the alkylation on the starting diethyl ester stage. The isomers can often be separated by column chromatography due to different dipole moments before hydrolysis.

References

  • Design and Synthesis of Pyrazole-Carboxamide Derivatives: Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: MDPI (Molecules). URL:[Link]

  • Assay Guidance Manual (IC50 Determination): Title: Assay Guidance Manual - Mechanism of Action Assays for Enzymes.[2] Source: NCBI Bookshelf. URL:[Link]

  • Scaffold Review: Title: Pyrazole: an emerging privileged scaffold in drug discovery.[3] Source: PubMed Central (PMC). URL:[Link]

Sources

Application Notes and Protocols for 1H-Pyrazole-3,5-dicarboxamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, evaluation, and application of 1H-pyrazole-3,5-dicarboxamide derivatives as potent inhibitors of carbonic anhydrases (CAs). This class of compounds holds significant therapeutic potential, and these notes are designed to provide both the theoretical underpinnings and practical protocols to accelerate research in this area.

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. The various human CA isoforms (of which there are at least 15) are expressed in a tissue-specific manner, and their dysregulation is implicated in a range of pathologies. Consequently, the inhibition of specific CA isoforms has emerged as a validated therapeutic strategy for conditions such as glaucoma, epilepsy, altitude sickness, and, increasingly, for certain types of cancer.[2][3]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its unique electronic and steric properties allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Specifically, pyrazole derivatives bearing carboxamide functionalities have shown considerable promise as CA inhibitors.[2][5] The 1H-pyrazole-3,5-dicarboxamide scaffold, in particular, offers two points for chemical diversification, allowing for the development of inhibitors with enhanced potency and isoform selectivity.

Synthesis of 1H-Pyrazole-3,5-dicarboxamide Derivatives: A Stepwise Approach

The synthesis of 1H-pyrazole-3,5-dicarboxamide derivatives is typically approached through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functional group manipulations to install the dicarboxamide moieties. A common and effective strategy involves the initial synthesis of a diester precursor, which is then converted to the target dicarboxamides.

Protocol 1: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

This protocol outlines a robust method for the synthesis of the key intermediate, diethyl 1H-pyrazole-3,5-dicarboxylate.

Rationale: This procedure first creates the foundational 1H-pyrazole-3,5-dicarboxylic acid through the oxidation of a readily available dimethylpyrazole precursor. The subsequent esterification provides a stable, easily purifiable intermediate that is primed for amidation.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxidation to 1H-Pyrazole-3,5-dicarboxylic acid:

    • In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dimethyl-1H-pyrazole in water.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 40°C with an ice bath.

    • Once the addition is complete, stir the mixture at room temperature overnight.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with sulfuric acid to a pH of approximately 2, which will precipitate the crude dicarboxylic acid.

    • If the solution retains a purple color, add a small amount of sodium bisulfite to decolorize it.

    • Collect the white precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

  • Esterification to Diethyl 1H-pyrazole-3,5-dicarboxylate:

    • Suspend the dried 1H-pyrazole-3,5-dicarboxylic acid in absolute ethanol.

    • Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or alternatively, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 1H-pyrazole-3,5-dicarboxylate, which can be purified by column chromatography or recrystallization.

Protocol 2: Amidation of Diethyl 1H-pyrazole-3,5-dicarboxylate

This protocol describes the conversion of the diethyl ester intermediate into the target 1H-pyrazole-3,5-dicarboxamide derivatives.

Rationale: The direct amidation of the diester with a desired amine provides a straightforward route to the final products. The choice of solvent and temperature is crucial for driving the reaction to completion.

Materials:

  • Diethyl 1H-pyrazole-3,5-dicarboxylate

  • Desired primary or secondary amine (2.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or methanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in the chosen anhydrous solvent under an inert atmosphere.

  • Add the desired amine (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure 1H-pyrazole-3,5-dicarboxamide derivative.

Synthesis_Workflow Start 3,5-Dimethyl-1H-pyrazole Dicarboxylic_Acid 1H-Pyrazole-3,5-dicarboxylic acid Start->Dicarboxylic_Acid KMnO₄ Oxidation Diester Diethyl 1H-pyrazole-3,5-dicarboxylate Dicarboxylic_Acid->Diester Esterification (EtOH, H⁺) Dicarboxamide N,N'-Disubstituted 1H-Pyrazole-3,5-dicarboxamide Diester->Dicarboxamide Amine Primary or Secondary Amine Amine->Dicarboxamide Amidation caption Synthetic workflow for 1H-pyrazole-3,5-dicarboxamide derivatives.

Caption: Synthetic workflow for 1H-pyrazole-3,5-dicarboxamide derivatives.

Evaluation of Carbonic Anhydrase Inhibitory Activity

The inhibitory potency of the synthesized 1H-pyrazole-3,5-dicarboxamide derivatives against various CA isoforms is a critical step in their evaluation. The stopped-flow CO₂ hydration assay is the gold-standard method for determining the kinetic parameters of CA inhibition.

Protocol 3: Stopped-Flow CO₂ Hydration Assay

Rationale: This assay directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. A stopped-flow instrument is used to rapidly mix the enzyme and substrate solutions, allowing for the measurement of initial reaction rates. The inhibition constants (Ki) can be determined by measuring the reaction rates at various inhibitor concentrations.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red, 0.2 mM)

  • CO₂-saturated water

  • Synthesized inhibitor stock solutions (in DMSO or appropriate solvent)

  • Acetazolamide (standard CA inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare the buffer solution and adjust the pH to 7.4.

    • Prepare a stock solution of the pH indicator in the buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

    • Prepare a series of dilutions of the inhibitor and the standard (acetazolamide) in the assay buffer.

  • Enzyme Assay:

    • The stopped-flow instrument's syringes are loaded with the reactant solutions. One syringe contains the enzyme and pH indicator in buffer, and the other contains the CO₂-saturated water.

    • The instrument rapidly mixes the two solutions, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Inhibition Studies:

    • To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the inhibitor for a set period (e.g., 15 minutes) before the assay.

    • The assay is then performed as described above.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

Inhibition_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, CO₂, Inhibitor) Incubation Pre-incubate Enzyme with Inhibitor Start->Incubation Mixing Rapid Mixing in Stopped-Flow Instrument Incubation->Mixing Measurement Monitor Absorbance Change of pH Indicator Mixing->Measurement Analysis Calculate Initial Reaction Rates Measurement->Analysis IC50_Ki Determine IC₅₀ and Ki Values Analysis->IC50_Ki caption Workflow for CA inhibition assay using the stopped-flow method.

Caption: Workflow for CA inhibition assay using the stopped-flow method.

Structure-Activity Relationships (SAR) and Data Presentation

While extensive SAR data for 1H-pyrazole-3,5-dicarboxamide derivatives as CA inhibitors is still emerging, valuable insights can be gleaned from related pyrazole-carboxamide series. The following table presents representative data for pyrazole-based benzenesulfonamides, which share key structural features with the target compounds.

Compound IDhCA II IC₅₀ (µM)[3]hCA IX IC₅₀ (µM)[3]hCA XII IC₅₀ (µM)[3]
4j -F-CH₃0.390.150.28
4k -F-OCH₃0.24>251.0
4g -Br-OCH₃8.265.280.12
4h -Br-Cl17.240.260.38
Acetazolamide --1.191.081.55

Analysis of Structure-Activity Relationships:

  • Influence of Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings at the 3 and 5 positions of the pyrazole core significantly impact inhibitory potency and isoform selectivity.[3]

  • Role of Halogens: The presence of halogens, such as fluorine and chlorine, on the phenyl rings can enhance inhibitory activity. For instance, compound 4j , with a fluorine substituent, demonstrates potent inhibition against hCA II, IX, and XII.[3]

  • Impact of Alkoxy Groups: The introduction of methoxy groups can also modulate activity, as seen in compound 4k , which is a highly potent inhibitor of hCA II.[3]

  • Synergistic Effects: The combination of different substituents can lead to varied selectivity profiles. For example, the combination of a bromine and a methoxy group in compound 4g results in a highly potent and selective inhibitor of hCA XII.[3]

These observations suggest that the N-substituents of the dicarboxamide moieties in the target 1H-pyrazole-3,5-dicarboxamide series will play a crucial role in determining their inhibitory profiles. A systematic variation of these substituents is a logical next step in the hit-to-lead optimization process.

Mechanism of Inhibition

The primary mechanism of action for many pyrazole-based CA inhibitors involves the coordination of a key functional group to the zinc ion in the enzyme's active site. For sulfonamide-containing pyrazoles, the sulfonamide group acts as the zinc-binding group. In the case of 1H-pyrazole-3,5-dicarboxamide derivatives, it is hypothesized that the carboxamide moieties can also interact with the zinc ion and/or form hydrogen bonds with active site residues, such as Thr199 and Thr200. The pyrazole ring itself can engage in favorable interactions within the hydrophobic and hydrophilic regions of the active site, further contributing to binding affinity.

Inhibition_Mechanism cluster_interactions Binding Interactions Active_Site CA Active Site Zinc Zn²⁺ Ion Active_Site->Zinc Inhibitor 1H-Pyrazole-3,5-dicarboxamide Derivative Inhibitor->Active_Site Pyrazole Ring & N-Substituents Inhibitor->Zinc Carboxamide Moiety Coordination Coordination H_Bonding Hydrogen Bonding Hydrophobic Hydrophobic Interactions caption Proposed binding mode of 1H-pyrazole-3,5-dicarboxamide inhibitors.

Caption: Proposed binding mode of 1H-pyrazole-3,5-dicarboxamide inhibitors.

Conclusion and Future Directions

The 1H-pyrazole-3,5-dicarboxamide scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The synthetic accessibility and the potential for dual-point diversification make this an attractive template for medicinal chemistry campaigns. The protocols and insights provided in this document are intended to serve as a foundation for further research in this exciting field. Future efforts should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of CA isoforms to elucidate detailed structure-activity relationships and identify candidates with optimal therapeutic profiles.

References

  • Zhang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6529. [Link]

  • Korkmaz, E., & Zora, M. (2023). Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU. [Link]

  • Ghorbani, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7244. [Link]

  • Goksen, U. S., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1644-1654. [Link]

  • Akocak, S., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 163-168. [Link]

  • da Silva, F. C., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(21), 10794-10802. [Link]

  • Mert, B. Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137915. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Park, S., & Kim, Y. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts, 12(11), 1391. [Link]

  • Sakhautdinova, I. M., & Gindullina, G. M. (2025). Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on 2,3-Dienoates with a Pyrrolidinedione Fragment. Russian Journal of Organic Chemistry, 61(1), 49-53. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 197. [Link]

  • Sharma, P., et al. (2018). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]

  • Rasheed, M. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19163-19177. [Link]

  • Moi, D., et al. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 182, 111638. [Link]

Sources

protocol for synthesizing 1H-Pyrazole-3,5-dicarboxamide-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 1H-pyrazole-3,5-dicarboxamide scaffold represents a privileged pharmacophore in kinase drug discovery. Its structural utility stems from its ability to function as a bi-dentate hydrogen bond donor/acceptor system, effectively mimicking the adenine ring of ATP. This allows the scaffold to anchor securely within the hinge region of kinases such as CDK2/4/6 , FLT3 , and JNK3 .

Unlike simple pyrazoles, the dicarboxamide substitution provides two distinct vectors (C3 and C5) for chemical space exploration. This application note details a robust, self-validating protocol for synthesizing these inhibitors. We focus on a "divergent" synthetic strategy: generating a versatile 3,5-dicarboxylic acid core that can be rapidly diversified into symmetric or asymmetric amide libraries.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular. The core challenge is not the formation of the pyrazole ring, but the efficient and regioselective installation of the amide moieties.

Critical Decision Point:

  • Path A (Symmetric): Simultaneous activation of both carboxylic acids for homodimeric amides.[1]

  • Path B (Asymmetric): Sequential protection/deprotection or controlled stoichiometric coupling to install different R-groups at C3 and C5 (crucial for optimizing selectivity profiles).

SyntheticWorkflow Start 3,5-Dimethylpyrazole Oxidation Oxidation (KMnO4) Start->Oxidation Core 1H-Pyrazole-3,5- dicarboxylic Acid Oxidation->Core Sym Double Activation (HATU/Excess Amine) Core->Sym Route A Asym Sequential Coupling (Esters/Partial Hydrolysis) Core->Asym Route B Product Kinase Inhibitor (Dicarboxamide) Sym->Product Asym->Product

Figure 1: Modular synthetic workflow for accessing 1H-pyrazole-3,5-dicarboxamide libraries.

Detailed Experimental Protocol

Phase 1: Synthesis of the Core Scaffold (1H-Pyrazole-3,5-dicarboxylic acid)

Rationale: While diethyl 1H-pyrazole-3,5-dicarboxylate is commercially available, synthesizing the acid from 3,5-dimethylpyrazole is cost-effective for gram-scale preparation and ensures fresh, salt-free starting material.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 eq)[2]

  • Potassium Permanganate (

    
    , 4.0 eq)
    
  • Water (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-dimethylpyrazole (4.8 g, 50 mmol) in 500 mL of deionized water in a 1 L round-bottom flask. Heat to 60°C.

  • Oxidation: Add

    
     (31.6 g, 200 mmol) portion-wise over 1 hour. Caution: Exothermic reaction. Monitor temperature to keep between 80-90°C.
    
  • Reflux: Once addition is complete, reflux the mixture for 3–5 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.
    
  • Filtration: Filter the hot solution through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Cool the clear filtrate to 0°C. Acidify to pH ~2 using concentrated HCl.

  • Isolation: A white crystalline precipitate (the diacid) will form. Filter, wash with ice-cold water, and dry under vacuum.

    • Quality Control (QC):

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ~7.1 ppm (pyrazole C4-H) and a broad singlet >13 ppm (COOH).[1]
Phase 2: Library Generation (Amide Coupling)

Option A: Symmetric Dicarboxamides (High Throughput) Use this route for initial screening of hydrophobic groups.[1]

Reagents:

  • Core Diacid (1.0 eq)[1][3]

  • Amine (

    
    , 2.5 eq)
    
  • HATU (2.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine, 6.0 eq)

  • DMF (Anhydrous)[1]

Protocol:

  • Dissolve the diacid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acids.

  • Add HATU. The solution usually turns yellow/orange. Stir for 10 minutes to form the active ester.

  • Add the amine (2.5 eq).

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Pour into ice water. If the product precipitates, filter it.[2] If not, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over

    
    , and concentrate.
    

Option B: Asymmetric Dicarboxamides (Lead Optimization) Use this route to fine-tune solubility and selectivity (e.g., placing a solubilizing group at C3 and a hinge-binding motif at C5).

Strategy: Start with Diethyl 1H-pyrazole-3,5-dicarboxylate .

  • Partial Hydrolysis: Treat the diester with 0.9 eq of KOH in Ethanol/Water. Isolate the mono-ester/mono-acid.

  • Coupling 1: React with Amine A using the HATU method described above.

  • Hydrolysis 2: Hydrolyze the remaining ester group (LiOH, THF/Water).

  • Coupling 2: React with Amine B using HATU.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Pyrazole NH interferenceThe pyrazole NH is acidic. Ensure at least 3 eq of base (DIPEA) are used per coupling event to keep the carboxylate reactive.
Poor Solubility Planar stackingThese molecules are flat and stack easily. Introduce solubilizing tails (e.g., morpholine, piperazine) on one of the amide arms.
Regio-scrambling TautomerismIn 1H-pyrazoles, N1 and N2 are equivalent via tautomerism. If N-alkylation is required, do it after amide formation to avoid mixtures, or use sterics to direct alkylation.
Incomplete Oxidation Old

Ensure

is fresh. If the purple color persists, add small amounts of ethanol to quench excess oxidant before filtration.

Biological Validation: The Kinase Interaction

To validate the synthesized inhibitors, one must understand the binding mode. The 1H-pyrazole-3,5-dicarboxamide core functions as a "Hinge Binder."

Mechanism of Action:

  • Donor-Acceptor Pair: The Pyrazole NH (Donor) and the Carbonyl Oxygen (Acceptor) form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • Gatekeeper Interaction: The side chains (R-groups) extend into the hydrophobic pocket and the solvent-exposed region, determining selectivity.

BindingMode Kinase Kinase Hinge Region (Glu/Leu Backbone) Inhibitor Pyrazole-3,5-dicarboxamide Core Scaffold Kinase->Inhibitor H-Bond (Acceptor) Inhibitor->Kinase H-Bond (Donor) Selectivity Side Chains (R1/R2) Hydrophobic Pocket Inhibitor->Selectivity Structural Vector

Figure 2: Pharmacophore mapping of the inhibitor within the ATP-binding pocket.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." BenchChem Application Library. Link[1]

  • Kharaneko, A. et al. "Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid via Permanganate Oxidation."[2] Russian Journal of Organic Chemistry, 2016, 52(9), 1322–1325.[2] Link

  • Zhang, Y. et al. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives as Potent FLT3 Inhibitors." PubMed Central, 2021. Link

  • Li, J. et al. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Bioorganic & Medicinal Chemistry Letters, 2020. Link

  • Fassihi, A. et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors."[4] Molecules, 2023.[4][5] Link

Sources

Application Note: In Vitro Evaluation of 1H-Pyrazole-3,5-dicarboxamide Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1H-Pyrazole-3,5-dicarboxamide core represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to function as a rigid linker with multiple hydrogen bond donor/acceptor sites. In the context of oncology, derivatives of this scaffold function primarily by mimicking the purine ring of ATP, thereby acting as competitive inhibitors for kinases (e.g., CDK4/6) or by interacting with Bcl-2 family proteins to induce apoptosis.

This application note provides a rigorous, standardized workflow for evaluating the anticancer potential of this scaffold. Unlike generic screening guides, this protocol accounts for the specific physicochemical properties of pyrazole dicarboxamides—specifically their solubility profiles and tendency to form aggregates in aqueous media—ensuring high-fidelity data generation.

Key Biological Mechanisms
  • Primary: Induction of apoptosis via the intrinsic mitochondrial pathway (Bcl-2 modulation).

  • Secondary: Reactive Oxygen Species (ROS) generation leading to DNA damage.

  • Tertiary: Cell cycle arrest at G1/S phase (CDK inhibition).[1]

Compound Management & Preparation

Critical Causality: Pyrazole-3,5-dicarboxamides often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in cell culture media, causing false positives in colorimetric assays (e.g., MTT crystals forming around drug precipitates).

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ Grade (sterile, ≥99.7%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Note: Avoid concentrations >50 mM to prevent precipitation upon freeze-thaw.

  • Dissolution: Vortex for 2 minutes. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C.

Working Solutions
  • Dilution Factor: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , and ideally should be ≤0.1% .

  • Serial Dilution: Perform serial dilutions in media immediately prior to treatment, not in 100% DMSO, to prevent "crashing out" when added to cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

ExperimentalWorkflow cluster_Readouts Readout Methodologies Prep Compound Prep (DMSO Stock) QC Solubility QC (Nephelometry) Prep->QC Verify Treat Treatment (72h Incubation) QC->Treat Dilute Culture Cell Culture (MCF-7, A549) Culture->Treat Seed MTT Viability: MTT/SRB Assay Treat->MTT Primary Screen Flow Mechanism: Annexin V / PI Treat->Flow Validation Analysis Data Analysis (IC50 / Z-Factor) MTT->Analysis Flow->Analysis

Caption: Integrated workflow for evaluating pyrazole-3,5-dicarboxamide derivatives, ensuring solubility QC before biological testing.

Protocol A: Cytotoxicity Screening (MTT Assay)[2][3][4]

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound.

Cell Line Selection: Based on literature validation for this specific scaffold, the following lines are recommended:

  • MCF-7 (Breast): High sensitivity to Bcl-2 targeting pyrazoles.[2]

  • A549 (Lung): Standard for metabolic inhibition studies.

  • MDA-MB-468: For evaluating Triple-Negative Breast Cancer (TNBC) efficacy.[3][4]

Step-by-Step Procedure
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Crucial: Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 9 serial dilutions (1:3 step) starting from 100 µM down to ~0.01 µM.

    • Add 100 µL of 2X concentrated drug in media to each well (Final Volume: 200 µL).

    • Controls:

      • Negative: 0.1% DMSO Vehicle.

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Why 72h? Pyrazole derivatives often act via cell cycle arrest; 24h is insufficient to observe a reduction in total biomass compared to controls.

  • Readout (MTT Addition):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully (crystals are loose).

    • Solubilize crystals with 150 µL DMSO .

    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Processing

Calculate % Viability using the formula:



Fit data to a non-linear regression model (4-parameter logistic) to derive the IC50.

Protocol B: Mechanistic Validation (Apoptosis)

Rationale: To confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis (which suggests toxicity rather than therapeutic potential).

Flow Cytometry: Annexin V-FITC / PI Staining[6][7]
  • Preparation:

    • Seed cells in 6-well plates (3 x 10⁵ cells/well).

    • Treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (contains detached dead cells).

    • Trypsinize adherent cells and combine with collected media.

    • Centrifuge at 1500 rpm for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Analyze immediately on a flow cytometer.

    • Gating Strategy:

      • Q1 (Annexin- / PI+): Necrosis (undesirable).

      • Q2 (Annexin+ / PI+): Late Apoptosis.

      • Q3 (Annexin- / PI-): Live.

      • Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling cascade for 1H-Pyrazole-3,5-dicarboxamide derivatives, highlighting the mitochondrial apoptosis pathway.

SignalingPathway Drug Pyrazole Derivative Target Bcl-2 / Bcl-xL (Inhibition) Drug->Target Binds ROS ROS Generation Drug->ROS Induces Mito Mitochondrial Depolarization Target->Mito Loss of Integrity CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis ROS->Mito Stress

Caption: Proposed Mechanism of Action (MoA) showing Bcl-2 inhibition and ROS-mediated mitochondrial dysfunction leading to apoptosis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High variance in replicates Pipetting error or evaporationUse reverse pipetting; fill outer wells with PBS (edge effect).
Crystals in "Vehicle" wells DMSO concentration too highEnsure final DMSO is <0.5%.
Precipitate in drug wells Compound insolubilityCheck stock by light scattering; warm media to 37°C before adding drug.
High background Absorbance Serum protein interferenceUse Phenol Red-free media or subtract blank wells rigorously.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77138, 1H-Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

  • Ahsan, M. J., et al. (2021). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. RSC Advances. Retrieved from [Link]

  • El-Mekabaty, A. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.[3][4] Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Nitulescu, G. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[5][2] NIH National Library of Medicine. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[1][3][4][5] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to target a wide array of biological macromolecules with high affinity and specificity.[2][6] This has led to the successful development of several pyrazole-containing drugs, underscoring the therapeutic potential of this privileged scaffold.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups required to assess the biological activity of novel pyrazole compounds. The protocols detailed herein are designed to be robust and reproducible, providing a clear roadmap from initial cytotoxicity screening to more complex mechanistic studies.

I. Foundational Assays: Cytotoxicity and Initial Screening

A critical first step in the evaluation of any novel compound is to determine its effect on cell viability. This initial screening provides essential information on the therapeutic window and guides the concentration range for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of pyrazole compounds using the MTT assay.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[8][11]

  • DMSO (Dimethyl sulfoxide)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Data Presentation: Example Cytotoxicity Data

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Pyrazole-AMCF-7488.4[8][9]
Pyrazole-AHEK29348>100
Pyrazole-BHeLa4815.2
Pyrazole-BHEK2934885.7
DoxorubicinMCF-7483.8

II. Target-Specific Assays: Unraveling the Mechanism of Action

Following the initial cytotoxicity screening, the next logical step is to investigate the specific biological targets of the active pyrazole compounds. Pyrazoles are well-documented as potent inhibitors of various enzymes, particularly protein kinases and cyclooxygenases (COX).[12][13][14][15]

A. Kinase Inhibition Assays

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[12][14] Pyrazole-based compounds have been successfully developed as kinase inhibitors.[6][7]

Principle of In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol 2: General In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Pyrazole compounds

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup: In a microplate, add the kinase, substrate, and pyrazole compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

B. Anti-inflammatory Activity: COX Inhibition Assays

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Principle of COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Protocol 3: In Vitro COX Inhibition Assay

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Pyrazole compounds

  • EIA (Enzyme immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the pyrazole compound at various concentrations.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate for a specified time at 37°C.

  • Reaction Termination: Stop the reaction.

  • PGE2 Quantification: Measure the amount of PGE2 produced using an EIA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess selectivity.[15]

III. Cellular Mechanism of Action: Apoptosis Induction

A desirable characteristic of many anticancer agents is the ability to induce programmed cell death, or apoptosis.[16] Several assays can be employed to determine if a pyrazole compound induces apoptosis.

Signaling Pathways of Apoptosis

Sources

analytical techniques for quantifying 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of 1H-Pyrazole-3,5-dicarboxamide

Introduction & Analyte Profile

1H-Pyrazole-3,5-dicarboxamide is a critical nitrogen-rich heterocyclic intermediate, often utilized in the synthesis of Metal-Organic Frameworks (MOFs), high-energy materials, and antiviral pharmacophores. Structurally, it consists of a pyrazole core flanked by two primary amide groups.

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • Extreme Polarity: The two amide groups and the pyrazole NH donor/acceptor sites create a high topological polar surface area (TPSA), leading to poor retention on standard C18 stationary phases.

  • Solubility Issues: Strong intermolecular hydrogen bonding often renders dicarboxamides sparingly soluble in water and common organic solvents, necessitating aggressive diluents like DMSO.

  • Tautomerism: The 1H-pyrazole proton is mobile, potentially leading to peak broadening if the mobile phase pH is not controlled.

This guide details three distinct protocols to address these challenges, moving from routine process control to trace impurity analysis.

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₅H₆N₄O₂MW: 154.13 g/mol
LogP < 0 (Highly Hydrophilic)Elutes in void volume on C18.
pKa (Pyrazole NH) ~14.0 (Acidic)Requires pH control for peak symmetry.
pKa (Pyridine-like N) ~2.5 (Basic)Protonated at low pH.
UV Max ~210-230 nmRequires low-UV cut-off solvents (Phosphate/Formate).

Analytical Strategy Overview

The following decision tree outlines the selection of the appropriate method based on the analytical goal (Purity Assay vs. Trace Quantitation).

AnalyticalStrategy Start Sample Type Goal_Assay Purity / Assay (>95%) Start->Goal_Assay Goal_Trace Trace Impurity (<0.1%) Start->Goal_Trace Method_NMR qNMR (Primary Standard) Goal_Assay->Method_NMR Reference Material Method_HILIC HILIC-UV (Routine QC) Goal_Assay->Method_HILIC Batch Release Method_LCMS HILIC-MS/MS (Genotoxin/Trace) Goal_Trace->Method_LCMS High Sensitivity Method_RP RP-AQ (C18) (Alternative) Goal_Trace->Method_RP If HILIC unavailable

Figure 1: Analytical decision matrix for pyrazole dicarboxamides. HILIC is prioritized over Reverse Phase (RP) due to the analyte's polarity.

Protocol A: HILIC-UV (Routine Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this molecule. Unlike Reverse Phase (RP), where the analyte elutes near the void volume (t0), HILIC uses a water-rich layer on a polar stationary phase to retain the analyte. This method ensures separation from injection solvent shocks and polar matrix components.

Method Parameters
ParameterSpecificationCausality / Note
Column Amide-HILIC or Zwitterionic HILIC (e.g., BEH Amide)Amide phases interact via H-bonding, providing superior retention for carboxamides compared to bare silica.
Dimensions 100 mm x 2.1 mm, 1.7 µm or 2.6 µmSub-2 µm particles allow for higher efficiency and sharper peaks.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterProvides ionic strength and pH control to suppress silanol activity.
Mobile Phase B Acetonitrile (MeCN)The "weak" solvent in HILIC. High % MeCN induces retention.[1]
Isocratic Mode 85% B / 15% AGradient is often unnecessary for single-analyte assays; isocratic ensures stable baseline at low UV.
Flow Rate 0.3 - 0.4 mL/minOptimized for 2.1 mm ID columns.
Detection UV @ 215 nmAmide absorption band. 254 nm is too weak for this molecule.
Diluent 85:15 MeCN:Water (or DMSO spike)Critical: Diluent must match initial mobile phase strength to prevent peak distortion.
Step-by-Step Workflow
  • System Preparation: Flush the LC system with 10% Water/90% MeCN to remove any RP solvents (Methanol/Isopropanol) which can disrupt the HILIC water layer.

  • Equilibration: HILIC columns require longer equilibration than C18. Equilibrate for at least 20-30 column volumes (approx. 30 mins) to establish the water layer.

  • Sample Prep:

    • Weigh 10 mg of 1H-Pyrazole-3,5-dicarboxamide.

    • Dissolve in 1 mL DMSO (due to solubility limits).

    • Dilute to 0.1 mg/mL using Acetonitrile. Note: If precipitation occurs, increase water content to 10-15%.

  • Injection: Inject 1-2 µL. Large injection volumes of DMSO can cause peak splitting in HILIC.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Rationale: When quantifying this molecule as a degradation product or genotoxic impurity (GTI) in a drug substance, UV sensitivity is insufficient. ESI+ MS/MS is used.

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Mechanism: The amide nitrogens and the pyridine-like nitrogen in the pyrazole ring protonate readily

    
    .
    
  • Precursor Ion: m/z 155.1

    
    
    
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 155.1138.115-20Loss of NH₃ (Amide cleavage)
Qualifier 1 155.1110.125-30Loss of CONH₂ group
Qualifier 2 155.168.140Pyrazole ring fragmentation
Chromatographic Modifications for MS
  • Use the HILIC conditions from Protocol A.

  • Replace Phosphate buffers (if used) with Ammonium Formate or Ammonium Acetate to prevent source contamination.

  • Divert Valve: Divert the first 1.0 min to waste to prevent non-volatile salts from entering the MS source.

Protocol C: qNMR (Primary Reference Standard)

Rationale: Commercial standards for specific dicarboxamides may be impure or hydrated. Quantitative NMR (qNMR) is the absolute method for determining potency without a reference standard.

Protocol
  • Solvent: DMSO-d6 (Deuterated DMSO). This is required as the molecule is likely insoluble in CDCl3 or D2O at high concentrations.

  • Internal Standard: Maleic Acid or 3,5-Dinitrobenzoic acid (Traceable to NIST). Ensure the IS signals do not overlap with the pyrazole (approx. 7.5 - 8.5 ppm) or amide protons.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 30 seconds (Critical for full relaxation of amide protons).

    • Scans: 16-32.

  • Integration: Integrate the Pyrazole CH (singlet, ~7.2 - 7.8 ppm depending on concentration/stacking) against the Internal Standard peak.

Troubleshooting & Scientific Validation

Common Failure Modes
IssueRoot CauseCorrective Action
Early Elution (t ~ t0) Phase Collapse (RP) or Lack of Retention (HILIC)RP: Switch to C18-AQ (High Aqueous compatible) column. HILIC: Increase MeCN % to 90-95%.
Peak Tailing Secondary InteractionsAdd 10-20 mM Ammonium Acetate. The salt masks silanols and improves the shape of basic nitrogens.
Split Peaks Solvent MismatchThe sample diluent is "stronger" than the mobile phase. Dilute sample with more MeCN (HILIC) or Water (RP).
Self-Validating System Suitability (SST)

Every analytical run must include an SST injection to ensure data integrity:

  • Tailing Factor (Tf): Must be < 1.5. (High tailing indicates secondary silanol interactions).

  • Precision: %RSD of 5 replicate injections must be < 2.0% (UV) or < 5.0% (MS).

  • Retention Time Stability: ± 0.1 min.

References

  • Separation of Pyrazole-3,5-dicarboxylic acid. SIELC Technologies. (Methodology for pyrazole acids adapted for amides). [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Journal of AOAC International, 2023. (Demonstrates ion-pairing strategies for polar pyrazoles). [Link]

  • Synthesis and Characterization of Novel Pyrazole-4-carboxylates. Molecules, 2021. (NMR characterization data for pyrazole amides/esters). [Link]

Sources

The Versatile Scaffold: Leveraging 1H-Pyrazole-3,5-dicarboxamide for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and the diverse biological activities its derivatives exhibit.[1][2] Among the various pyrazole-based building blocks, 1H-pyrazole-3,5-dicarboxamide and its precursors represent a particularly valuable scaffold. This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of this molecule in the synthesis of potent fungicides and insecticides. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of the resulting agrochemicals.

The significance of pyrazole carboxamides in agriculture is underscored by their broad-spectrum activity, which includes fungicidal, insecticidal, and herbicidal properties.[3] Many commercial pesticides are based on this chemical class, highlighting the fruitfulness of this area of research.[3] This guide aims to equip scientists with the foundational knowledge and practical methodologies to innovate within this space.

Strategic Importance of the 3,5-Dicarboxamide Moiety

The 1H-pyrazole-3,5-dicarboxamide structure offers several advantages for agrochemical synthesis:

  • Bifunctional Handles: The two amide groups at the 3 and 5 positions serve as versatile synthetic handles for introducing a wide range of substituents. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity.

  • Structural Rigidity and Planarity: The pyrazole ring provides a rigid core, which can be crucial for precise interactions with biological targets. The planarity of the ring system also influences molecular stacking and binding.

  • Hydrogen Bonding Capabilities: The amide functionalities can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in the active sites of target enzymes.

Synthetic Pathways to Pyrazole-Based Agrochemicals

The synthesis of agrochemicals using the 1H-pyrazole-3,5-dicarboxamide scaffold typically begins with the construction of the pyrazole ring, followed by the functionalization of the carboxamide groups. A common and efficient method for creating the pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[4][5]

Below is a generalized workflow for the synthesis of pyrazole-based agrochemicals, starting from a simple precursor.

G A 1,3-Dicarbonyl Compound (e.g., Diethyl Oxalacetate) C Cyclocondensation A->C B Hydrazine Hydrate B->C D 1H-Pyrazole-3,5-dicarboxylic Acid Ester C->D Formation of Pyrazole Ring E Amidation D->E Conversion of Esters to Amides F 1H-Pyrazole-3,5-dicarboxamide E->F G N-Alkylation/Arylation F->G Introduction of Substituents H Functionalized Pyrazole Dicarboxamide G->H I Further Derivatization H->I Optional Modification J Final Agrochemical Product I->J

Caption: Generalized synthetic workflow for pyrazole-based agrochemicals.

Application Protocol: Synthesis of a Novel Fungicide Candidate

This protocol details the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, starting from 1H-pyrazole-3,5-dicarboxylic acid. This multi-step synthesis is illustrative of the methodologies employed in the development of commercial fungicides.

Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

A common precursor to the target dicarboxamide is the corresponding dicarboxylic acid, which can be synthesized via the oxidation of a dialkyl pyrazole.[6]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.[6]

  • Slowly add potassium permanganate (3.271 mol) to the solution, ensuring the temperature does not exceed 90°C.[6]

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with water.[6]

  • Acidify the filtrate with aqueous HCl to a pH of 2.[6]

  • Allow the solution to stand overnight to facilitate precipitation.

  • Filter the precipitate and wash with water to obtain 1H-pyrazole-3,5-dicarboxylic acid.[6]

Expected Yield: Approximately 33%.[6]

Part 2: Conversion to 1H-Pyrazole-3,5-dicarboxamide

The dicarboxylic acid is then converted to the dicarboxamide. This can be achieved through a two-step process involving the formation of an acyl chloride followed by amidation.

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous or gaseous)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware under inert atmosphere

Procedure:

  • Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid dissolves and the evolution of gas ceases, indicating the formation of the diacyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude diacyl chloride in anhydrous THF.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Stir the reaction mixture for several hours at room temperature.

  • Filter the resulting precipitate and wash with cold water to yield 1H-pyrazole-3,5-dicarboxamide.

Part 3: N-Arylation and Amide Coupling to Synthesize a Fungicide Candidate

The final steps involve introducing substituents onto the pyrazole nitrogen and one of the amide nitrogens. This is a critical stage for tuning the biological activity.

Materials:

  • 1H-Pyrazole-3,5-dicarboxamide

  • Aryl halide (e.g., 2-chloronitrobenzene)

  • Substituted aniline

  • Coupling agents (e.g., EDCI, HOBt)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • N-Arylation: In a suitable solvent like DMF, combine 1H-pyrazole-3,5-dicarboxamide, the aryl halide, and a base such as potassium carbonate. Heat the mixture to promote the N-arylation reaction. Monitor the reaction by TLC.

  • Selective Hydrolysis (if necessary): Depending on the desired final product, one of the amide groups may need to be selectively hydrolyzed back to a carboxylic acid to allow for coupling with an aniline.

  • Amide Coupling: To a stirred solution of the N-arylated pyrazole carboxamide (with one free carboxylic acid group), the substituted aniline, and triethylamine in DMF, add EDCI and HOBt.[7] Stir at room temperature until the reaction is complete as monitored by TLC.[7]

  • Work-up and Purification: Extract the product with an organic solvent, wash sequentially with dilute acid, water, and brine.[7] Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Self-Validation: The identity and purity of the synthesized compounds at each step should be confirmed using analytical techniques such as ¹H NMR, mass spectrometry, and elemental analysis.[8]

Mechanism of Action: Targeting Fungal Respiration

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][9] SDH, also known as Complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.

G cluster_0 Mitochondrial Electron Transport Chain A Complex I C Complex III A->C e- B Succinate Dehydrogenase (Complex II) B->C e- H Fumarate B->H Inhibited D Complex IV C->D e- E ATP Synthase D->E H+ gradient F Pyrazole Carboxamide Fungicide (SDHI) F->B Binds to Ubiquinone Binding Site G Succinate G->B

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDHIs.

By binding to the ubiquinone-binding site of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate.[10][11] This inhibition disrupts the fungal cell's energy production, leading to its death. The efficacy of these fungicides can be exceptionally high, with some compounds showing EC₅₀ values in the sub-micromolar range against various phytopathogenic fungi.[3][12]

Quantitative Data Summary

The following table summarizes typical yield data for key steps in the synthesis of pyrazole-based agrochemicals, as well as the biological activity of representative compounds.

Reaction Step/Compound Description Typical Yield (%) EC₅₀ (µg/mL) against R. solani Reference
1H-Pyrazole-3,5-dicarboxylic acid synthesis Oxidation of 3,5-dimethylpyrazole33%N/A[6]
Pyrazole-5-carboxylic acid synthesis Hydrolysis of corresponding ester60%N/A[13]
Final Amide Coupling EDCI/HOBt mediated coupling63-66%N/A[7]
Compound 7ai (isoxazole pyrazole carboxylate) A synthesized fungicide candidate-0.37[3]
Compound SCU2028 A novel pyrazole carboxamide-0.022[12]

Conclusion and Future Perspectives

1H-Pyrazole-3,5-dicarboxamide is a highly valuable and versatile platform for the synthesis of novel agrochemicals. The synthetic routes are generally robust and allow for extensive derivatization, enabling the exploration of a vast chemical space. The primary mode of action for many of these compounds as SDHIs provides a well-validated target for rational drug design. Future research will likely focus on developing derivatives with improved potency, a broader spectrum of activity, and a more favorable environmental profile. The use of green chemistry principles, such as the use of safer solvents and catalysts, will also be an important area of development.[2]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). De Gruyter. Retrieved from [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • Fungicide pyrazole carboxamides derivatives. (n.d.). Google Patents.
  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (n.d.). Google Patents.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic routes for pyranopyrazole and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). De Gruyter. Retrieved from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024, February 21). PubMed. Retrieved from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed. Retrieved from [Link]

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. (2023, January 20). ACS Publications. Retrieved from [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Who we serve. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024, May 22). PubMed. Retrieved from [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021, August 4). PubMed. Retrieved from [Link]

Sources

Application Note: Precision Molecular Docking of 1H-Pyrazole-3,5-dicarboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a high-level technical guide for researchers investigating the 1H-Pyrazole-3,5-dicarboxamide scaffold. It prioritizes mechanistic understanding over generic instructions, focusing on the specific challenges of pyrazole tautomerism and kinase domain specificity.

Executive Summary

The 1H-Pyrazole-3,5-dicarboxamide scaffold represents a privileged structure in medicinal chemistry, capable of acting as a bidentate or tridentate hydrogen bond anchor. Its utility is most pronounced in the inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs) for cancer therapy, as well as DNA gyrase for antimicrobial applications.

However, the docking of this scaffold is frequently compromised by annular tautomerism —the migration of the proton between N1 and N2 of the pyrazole ring. Standard "default" docking protocols often fail to generate the specific tautomer required for the target's active site, leading to false-negative binding energies. This guide details a protocol to explicitly manage tautomeric states and maximize docking accuracy.

Chemical Context & Challenges[1][2][3]

The Tautomerism Trap

The 1H-pyrazole ring exists in dynamic equilibrium between two tautomers. For 3,5-dicarboxamide derivatives, if the substituents at positions 3 and 5 are identical, the tautomers are degenerate in solution but distinct within an anisotropic protein binding pocket.

  • Tautomer A (1H-position): N1 is the Hydrogen Bond Donor (HBD); N2 is the Hydrogen Bond Acceptor (HBA).

  • Tautomer B (2H-position): Roles are reversed.

Impact on Docking: In kinase hinge regions, the protein backbone often requires a specific pattern (e.g., HBD-HBA-HBD). If the ligand is locked in the wrong tautomer during preparation, it will clash with the hinge, resulting in poor scoring.

Interaction Geometry

The 3,5-dicarboxamide substitution creates a "winged" geometry:

  • Core Pyrazole: Binds the hinge region (ATP-binding site).

  • C3-Amide: Projects toward the solvent front or interacts with the gatekeeper residue.

  • C5-Amide: Often engages the catalytic lysine or DFG motif (Asp-Phe-Gly).

Pre-Docking Protocol: The "Explicit State" Method

Do not rely on auto-preparation tools (like standard ligprep settings) without manual verification.

Step 1: Ligand Preparation (QM-Enhanced)
  • Structure Generation: Draw the 1H-Pyrazole-3,5-dicarboxamide 2D structure.

  • Tautomer Enumeration: Generate both N1-H and N2-H tautomers explicitly.

  • Conformer Search: The amide groups (

    
    ) have rotational freedom. Generate conformers where the amide carbonyls are syn and anti relative to the pyrazole ring.
    
    • Why? Intramolecular H-bonds between the amide NH and pyrazole N can lock the ligand in a planar conformation, which is favorable for intercalating into narrow pockets.

  • Energy Minimization: Use a force field capable of handling heterocyclic aromaticity (e.g., OPLS4 or MMFF94).

Step 2: Protein Preparation (Target: FLT3 Kinase)
  • PDB Selection: Use PDB ID: 4XUF (FLT3 with inhibitor) or 4RT7 .

  • Hinge Definition: Identify residues Glu616 and Cys618 (numbering may vary by PDB). These are the critical H-bond partners.

  • Water Management: Retain "structural waters" bridging the ligand to the DFG motif. Remove bulk solvent.[1]

Experimental Protocol: Molecular Docking Workflow

This workflow uses AutoDock Vina logic but is applicable to Glide/GOLD.

Phase A: Grid Generation
  • Center: Define the center of the grid box using the coordinates of the co-crystallized ligand (e.g., Quizartinib or similar pyrazole inhibitors).

  • Dimensions: Set a box size of 25 Å x 25 Å x 25 Å .

    • Note: This size is sufficient to cover the ATP pocket, the Gatekeeper region, and the solvent channel.

  • Spacing: 0.375 Å (standard) or 1.0 Å (if using coarse screening).

Phase B: Docking Parameters
  • Exhaustiveness: Set to 32 (Default is 8).

    • Reasoning: The rotational freedom of the two amide groups creates a complex energy landscape. Higher exhaustiveness ensures the algorithm finds the global minimum where the amides are optimally oriented.

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Phase C: Post-Docking Filtering (The "Hinge Filter")

Automated scoring functions prioritize VdW packing. You must manually validate the pose:

  • Criteria 1: Does the Pyrazole NH form a hydrogen bond with the backbone Carbonyl of the hinge residue (e.g., Glu616)?

  • Criteria 2: Does the Pyrazole N (lone pair) accept a hydrogen bond from the backbone NH (e.g., Cys618)?

  • Reject any pose that does not satisfy at least one hinge interaction.

Visualization of Workflow

Diagram 1: Tautomer-Specific Docking Pipeline

This decision tree illustrates the critical path for handling pyrazole tautomers to avoid false negatives.

DockingWorkflow cluster_Docking Parallel Docking Start Input: 1H-Pyrazole-3,5-dicarboxamide TautomerGen Generate Tautomers (N1-H vs N2-H) Start->TautomerGen ConfSearch Conformer Generation (Amide Rotation) TautomerGen->ConfSearch QM Optimization DockA Dock Tautomer A (Target: FLT3) ConfSearch->DockA DockB Dock Tautomer B (Target: FLT3) ConfSearch->DockB Filter Hinge Interaction Filter (Glu616 / Cys618) DockA->Filter DockB->Filter Analysis Calculate Binding Energy (ΔG) & RMSD Filter->Analysis Select Best Pose

Figure 1: The "Explicit State" workflow ensures both tautomeric forms are evaluated independently against the kinase hinge region.

Diagram 2: Pharmacophore Interaction Map (Kinase Hinge)

This diagram details the specific atomic interactions expected for a successful dock.

InteractionMap Ligand_NH Pyrazole NH (Donor) Hinge_CO Hinge C=O (Glu616) Ligand_NH->Hinge_CO H-Bond (2.8 Å) Ligand_N Pyrazole N: (Acceptor) Amide3 C3-Amide Gatekeeper Gatekeeper (Phe/Leu) Amide3->Gatekeeper VdW / H-Bond Hinge_NH Hinge NH (Cys618) Hinge_NH->Ligand_N H-Bond (2.9 Å)

Figure 2: Pharmacophoric map showing the bidentate "hinge binder" motif characteristic of active pyrazole kinase inhibitors.

Data Analysis & Interpretation

When analyzing your docking results, compile the data into the following format to facilitate comparison between derivatives or tautomers.

Table 1: Representative Docking Metrics (Example Data)

Ligand StateTargetBinding Energy (kcal/mol)Hinge H-BondsRMSD (vs Ref)Outcome
Dicarboxamide (Tautomer A) FLT3 (4XUF)-9.8Yes (2)1.2 ÅActive
Dicarboxamide (Tautomer B)FLT3 (4XUF)-6.5No (Clash)4.5 ÅInactive
Monocarboxamide (Control)FLT3 (4XUF)-8.2Yes (1)1.8 ÅModerate

Key Interpretation:

  • High Negative ΔG (-9.0 to -11.0 kcal/mol): Indicates strong binding affinity, likely driven by the bidentate hinge interaction.

  • Loss of Hinge H-bond: If the energy is low but the hinge bond is missing, the result is likely a false positive (non-specific hydrophobic collapse).

References

  • FLT3 Inhibition & Pyrazole Scaffolds

    • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
    • Source: PubMed Central / Molecules (2020).
    • URL:[Link]

  • Docking Protocols for Pyrazoles

    • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.[2][3]

    • Source: Bioinform
    • URL:[Link]

  • Tautomerism in Pyrazoles

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.[4]

    • Source: Molecules (2019).[4]

    • URL:[Link][5]

  • Antimicrobial Targets (DNA Gyrase)

    • Title: Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.[1]

    • Source: European Journal of Medicinal Chemistry (2014).[1]

    • URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 1H-Pyrazole-3,5-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The 1H-pyrazole-3,5-dicarboxamide core structure represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Notably, compounds bearing this heterocyclic motif have emerged as promising candidates in oncology, exhibiting potent inhibitory effects on key regulators of cell proliferation and survival.[1][3] Research has highlighted the potential of pyrazole derivatives to target various protein kinases, including Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDK4, CDK6), and components of the PI3K-Akt and MAPK signaling pathways.[3] These pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.

Cell-based assays are indispensable tools in the preclinical evaluation of novel drug candidates like 1H-pyrazole-3,5-dicarboxamide derivatives.[4][5][6] They provide a physiologically relevant context to assess a compound's efficacy, mechanism of action, and potential toxicity before advancing to more complex in vivo models.[5][7] This document offers a comprehensive guide to a suite of cell-based assays tailored for the evaluation of 1H-pyrazole-3,5-dicarboxamide compounds, complete with detailed protocols and the scientific rationale underpinning each experimental choice.

I. Foundational Efficacy Assessment: Cytotoxicity and Viability Assays

A primary step in evaluating any potential anti-cancer agent is to determine its cytotoxic and cytostatic effects. These assays provide a quantitative measure of a compound's ability to induce cell death or inhibit cell growth.

A. MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that provides an indication of cell viability by measuring the metabolic activity of a cell population.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare a serial dilution of the 1H-pyrazole-3,5-dicarboxamide compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with compromised plasma membranes.[8] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][9][10]

  • Stop Reaction and Absorbance Reading: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (vehicle control) and maximum release controls.

Table 1: Example Cytotoxicity Data for a 1H-Pyrazole-3,5-dicarboxamide Derivative

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.22.1 ± 1.5
188.3 ± 4.112.5 ± 2.8
562.1 ± 6.535.8 ± 4.2
1045.7 ± 3.953.4 ± 3.1
2518.9 ± 2.880.2 ± 5.6
505.4 ± 1.994.1 ± 2.3

II. Probing the Anti-proliferative Mechanism

To understand how 1H-pyrazole-3,5-dicarboxamide derivatives exert their effects, it is crucial to investigate their impact on cell proliferation.

A. BrdU Incorporation Assay: Monitoring DNA Synthesis

The Bromodeoxyuridine (BrdU) assay is a method for quantifying cell proliferation by detecting the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[12]

  • Fixation and Denaturation: After incubation, remove the labeling medium, wash the cells with PBS, and fix them with a suitable fixative (e.g., 4% paraformaldehyde). Following fixation, treat the cells with 2 M HCl to denature the DNA, which is essential for the anti-BrdU antibody to access the incorporated BrdU.

  • Immunostaining: Neutralize the acid and block non-specific binding sites with a blocking buffer. Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Image the cells using a fluorescence microscope or a high-content imaging system. The number of BrdU-positive cells can be quantified using image analysis software.

B. Ki-67 Staining: Identifying Proliferating Cells

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0).[13][14] Immunofluorescent staining for Ki-67 is a reliable method to determine the growth fraction of a cell population.[11][14]

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat them with the 1H-pyrazole-3,5-dicarboxamide compound as previously described.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to the nucleus.

  • Immunostaining: Block non-specific binding and incubate with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of DAPI-stained nuclei.

Workflow for Proliferation Assays

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 BrdU Assay cluster_3 Ki-67 Assay seed Seed Cells in 96-well Plate attach Allow 24h for Attachment seed->attach treat Add 1H-Pyrazole-3,5-dicarboxamide (Serial Dilutions) attach->treat incubate_treat Incubate (24-72h) treat->incubate_treat brdu_label Add BrdU Labeling Solution incubate_treat->brdu_label ki67_fix Fix and Permeabilize Cells incubate_treat->ki67_fix brdu_fix Fix and Denature DNA brdu_label->brdu_fix brdu_stain Immunostain for BrdU brdu_fix->brdu_stain brdu_image Fluorescence Imaging & Quantification brdu_stain->brdu_image ki67_stain Immunostain for Ki-67 ki67_fix->ki67_stain ki67_image Fluorescence Imaging & Analysis ki67_stain->ki67_image

Caption: Workflow for BrdU and Ki-67 proliferation assays.

III. Elucidating the Induction of Apoptosis

A key characteristic of many effective anti-cancer drugs is their ability to induce programmed cell death, or apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells.[15][17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, a hallmark of late apoptotic or necrotic cells.[16]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 6-well plate and treat with varying concentrations of the inhibitor for 24 hours.[18]

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathway for Apoptosis Induction

G compound 1H-Pyrazole-3,5-dicarboxamide target Kinase Target (e.g., FLT3, CDK4/6) compound->target pathway Inhibition of Pro-Survival Signaling Pathways (e.g., PI3K-Akt) target->pathway Inhibits caspase_activation Caspase Activation pathway->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis ps_translocation Phosphatidylserine Translocation apoptosis->ps_translocation annexin_v Annexin V Binding ps_translocation->annexin_v

Caption: Simplified pathway of apoptosis induction and detection.

IV. Target Engagement: Confirming the Mechanism of Action

While phenotypic assays demonstrate the effect of a compound on cells, target engagement assays are crucial for confirming that the compound interacts with its intended molecular target within the cellular environment.[19][20]

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in live cells. The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Cell Culture and Treatment: Culture cells to a high density and treat them with the 1H-pyrazole-3,5-dicarboxamide compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Table 2: Example Target Engagement Data from CETSA

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Compound)
40100100
459598
507590
554078
601555
65520

Experimental Workflow for CETSA

G start Cell Culture & Treatment (Compound vs. Vehicle) heat Heat Cells at a Range of Temperatures start->heat lyse Cell Lysis & Centrifugation heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify analyze Analyze Melting Curve Shift quantify->analyze

Caption: Cellular Thermal Shift Assay workflow.

V. Conclusion: A Multi-faceted Approach to Efficacy Evaluation

The suite of cell-based assays described herein provides a robust framework for the comprehensive evaluation of 1H-pyrazole-3,5-dicarboxamide derivatives. By systematically assessing cytotoxicity, anti-proliferative effects, induction of apoptosis, and target engagement, researchers can gain critical insights into the therapeutic potential and mechanism of action of these promising compounds. This multi-faceted approach is essential for making informed decisions in the drug discovery and development pipeline.

References

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6248–6252.
  • A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved January 30, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Determining target engagement in living systems. (2013). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. (2017). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLOS ONE, 6(11), e26908.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved January 30, 2026, from [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron. Retrieved January 30, 2026, from [Link]

  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. (2009). Organometallics. Retrieved January 30, 2026, from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved January 30, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 30, 2026, from [Link]

  • Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. (2017). Bio-protocol. Retrieved January 30, 2026, from [Link]

  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved January 30, 2026, from [Link]

  • Annexin V Apoptosis Assay. (n.d.). Creative Bioarray. Retrieved January 30, 2026, from [Link]

  • Cell-Based Assay Development. (n.d.). Charles River. Retrieved January 30, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017, May 18). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Scalable Synthesis of 1H-Pyrazole-3,5-dicarboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1H-Pyrazole-3,5-dicarboxamide , a critical scaffold in the development of PARP inhibitors and kinase-targeting therapeutics.[1] While various routes exist, this guide prioritizes the Diethyl Acetylenedicarboxylate (DEAD) cyclization route due to its superior impurity profile and suitability for GLP (Good Laboratory Practice) preclinical toxicity studies.[1]

Unlike the oxidative degradation of 3,5-dimethylpyrazole (which generates heavy metal waste) or the diazoacetate condensation (high explosion risk), the selected route offers a streamlined two-step process with high atom economy and crystalline intermediates, minimizing the need for chromatographic purification.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Overall Yield > 75% (2 steps)Maximizes expensive starting material (DEAD).
Purity (HPLC) > 99.5% a/aRequired for preclinical toxicology batches.[1]
Hydrazine Content < 10 ppmStrict control of genotoxic impurities (GTI).[1]
Scale Suitability 100 g – 2 kgBench-to-Kilo Lab transition.[1]

Strategic Route Selection

The synthesis relies on the [3+2] cyclocondensation of hydrazine hydrate with diethyl acetylenedicarboxylate, followed by ammonolysis.[1]

Reaction Scheme

ReactionScheme SM1 Diethyl Acetylenedicarboxylate (DEAD) INT Diethyl 1H-pyrazole-3,5-dicarboxylate (Intermediate) SM1->INT Step 1: Cyclization EtOH, 0°C -> RT Exothermic! SM2 Hydrazine Hydrate (N2H4·H2O) SM2->INT PROD 1H-Pyrazole-3,5-dicarboxamide (Target API) INT->PROD Step 2: Ammonolysis NH4OH (aq), RT Precipitation

Figure 1: Two-step synthetic pathway minimizing chromatographic purification.

Detailed Protocols

Step 1: Cyclization to Diethyl 1H-pyrazole-3,5-dicarboxylate[1]

Principle: The nucleophilic hydrazine attacks the electron-deficient alkyne of DEAD.[1] Critical Quality Attribute (CQA): Temperature control is vital. The reaction is highly exothermic.[1] Uncontrolled addition results in hydrazine decomposition and colored impurities.[1]

Materials
  • Diethyl acetylenedicarboxylate (DEAD) [CAS: 762-21-0][1][2]

  • Hydrazine hydrate (64-65% N2H4) [CAS: 7803-57-8][1]

  • Ethanol (Absolute)[1]

  • Safety Note: Hydrazine is a known carcinogen and skin sensitizer.[1] Handle in a fume hood with double gloving.[1]

Protocol (Scale: 1.0 mol basis)
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.[1]

  • Charge 1: Add Diethyl acetylenedicarboxylate (170.1 g, 1.0 mol) and Ethanol (600 mL) .

  • Cooling: Circulate coolant to bring the internal temperature to -5°C to 0°C .

  • Addition: Charge the addition funnel with Hydrazine hydrate (55.0 g, 1.1 mol, 1.1 equiv) dissolved in Ethanol (100 mL) .

    • Process Control: Add dropwise over 90 minutes . Ensure internal temperature does not exceed +10°C .

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C naturally. Stir for 2 hours.

    • IPC (In-Process Control):[1] TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4] Disappearance of DEAD UV spot.

  • Workup (Crystallization):

    • Concentrate the reaction mixture under vacuum (rotary evaporator) to ~30% of original volume.

    • Add Ice Water (500 mL) to the residue with vigorous stirring. The ester will precipitate as a white solid.[1]

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with Cold Water (2 x 100 mL) to remove excess hydrazine.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 180–190 g (85–90%).[1]

    • Appearance: White to off-white crystalline solid.[1][5]

Step 2: Ammonolysis to 1H-Pyrazole-3,5-dicarboxamide[1]

Principle: Conversion of diester to diamide using aqueous ammonia.[1] Challenge: The product is highly insoluble, which drives the reaction equilibrium but can trap unreacted ester inside the crystal lattice if stirring is inefficient.

Protocol
  • Charge: In a 2L pressure-rated vessel (or round bottom flask if sealed tight), suspend the Diethyl 1H-pyrazole-3,5-dicarboxylate (106 g, 0.5 mol) from Step 1 in Methanol (300 mL) .

  • Reagent: Add Ammonium Hydroxide (28-30% NH3 aqueous, 400 mL) .

    • Note: A large excess of ammonia is required to drive the reaction to completion and prevent the mono-amide/mono-ester impurity.[1]

  • Reaction: Seal the vessel and stir vigorously at Room Temperature (25°C) for 24–48 hours.

    • Observation: The solid will initially dissolve (partial) and then a finer, brighter white precipitate (the diamide) will form.[1]

    • IPC:[1] Take an aliquot, filter, and check the solid by LC-MS.[1] The diester peak (M+1 = 213) should be absent; Mono-amide intermediate may be visible early on.[1]

  • Workup:

    • Cool the suspension to 0°C for 2 hours to maximize recovery.

    • Filter the thick slurry.[1][5]

    • Critical Wash: Wash the filter cake with Water (3 x 200 mL) to remove ammonium salts and residual methanol.[1]

    • Wash with Cold Acetone (100 mL) to facilitate drying and remove any trace organic impurities.[1]

  • Drying: Dry under high vacuum at 60°C.

    • Expected Yield: 65–70 g (85–90%).[1]

    • Purity: >99.5%.[1][6]

Process Flow & Safety Logic

The following diagram illustrates the unit operations and safety checkpoints.

ProcessFlow Start Start: Raw Material QC (Check DEAD Purity) React1 Reactor 1: Cyclization Temp < 10°C (Exotherm Control) Start->React1 Iso1 Filtration & Wash (Remove Excess Hydrazine) React1->Iso1 Precipitation React2 Reactor 2: Ammonolysis High Agitation Required Iso1->React2 Solid Transfer Iso2 Final Filtration Water/Acetone Wash React2->Iso2 24-48h Stir Dry Vacuum Drying 60°C Iso2->Dry QC Final QC Release (HPLC, NMR, GTI Testing) Dry->QC

Figure 2: Workflow emphasizing impurity removal points (orange nodes).

Quality Control: Genotoxic Impurity (GTI) Management

Because hydrazine is used in Step 1, the final API must be demonstrated to be free of hydrazine residues to levels acceptable for clinical trials (typically < 10 ppm depending on daily dose, per ICH M7 guidelines).

Analytical Method for Hydrazine

Standard HPLC-UV cannot detect hydrazine easily due to lack of chromophore.[1][4] Protocol: Derivatization with Benzaldehyde or 2-Hydroxy-1-naphthaldehyde .[1]

  • Dissolve 100 mg of Final Product in DMSO.

  • Add derivatizing agent (excess).[1]

  • Incubate at 50°C for 30 mins.

  • Inject on HPLC (C18 column).

  • Quantify against a standard curve of the hydrazine-hydrazone derivative.[1]

Specification Summary
TestMethodAcceptance Criteria
Appearance VisualWhite powder
Identification 1H NMR (DMSO-d6)Conforms to structure
Assay HPLC> 98.0% w/w
Related Substances HPLCSingle impurity < 0.10%
Hydrazine Deriv.[1][7][2][3][4][5][6][8][9][10][11][12] HPLC< 10 ppm
Loss on Drying Gravimetric< 0.5%

References

  • PubChem. (2025).[1] Diethyl 1H-pyrazole-3,5-dicarboxylate Compound Summary. National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Hydrazine Hydrate Registration Dossier & GHS Classification. [Link][1]

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

  • Sun, M., et al. (2016).[1] A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1H-Pyrazole-3,5-dicarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific needs.

Introduction: Understanding the Challenge

1H-Pyrazole-3,5-dicarboxamide is a structurally intriguing molecule characterized by its heterocyclic core and dual amide functionalities. These features, while conferring desirable properties, also present specific purification challenges. The presence of multiple hydrogen bond donors and acceptors leads to high polarity and often low solubility in common organic solvents. Furthermore, the pyrazole ring possesses basic nitrogen atoms, which can influence its behavior during purification. This guide provides a systematic, question-driven approach to tackling these issues.

Section 1: Initial Assessment & Preliminary Purification

A successful purification strategy begins with a thorough understanding of the crude material. Rushing into a complex purification method without this initial assessment can lead to low yields and wasted effort.

FAQ 1: What are the likely impurities in my crude 1H-Pyrazole-3,5-dicarboxamide and how do I identify them?

Expert Insight: Your impurities are almost always remnants of the synthetic route used to create the target molecule. The most common route involves the amidation of the corresponding dicarboxylic acid or its activated form (e.g., an acid chloride).

Common Impurities & Their Origins:

ImpurityLikely OriginRecommended Analytical Technique
1H-Pyrazole-3,5-dicarboxylic acidIncomplete amidation of the starting material.LC-MS (different m/z), ¹H NMR (disappearance of carboxylic acid protons), IR (presence of broad O-H stretch).
5-Carboxamido-1H-pyrazole-3-carboxylic acidIncomplete or partial amidation (mono-amidation).LC-MS (different m/z).
Reagents from amidationExcess activating agents (e.g., SOCl₂, EDC), coupling additives, or the amine source.¹H NMR (characteristic signals), TLC (spots with different Rf).
Inorganic SaltsByproducts from the synthesis of the pyrazole core (e.g., from KMnO₄ oxidation) or neutralization steps.[1]Insoluble in organic solvents. Can be detected by conductivity or residue on ignition.
Unreacted Starting Materials for Pyrazole Synthesise.g., 1,3-dicarbonyl compounds, hydrazine.[2]TLC, ¹H NMR, GC-MS (if volatile).

Self-Validating Protocol: Preliminary Analysis

  • Thin-Layer Chromatography (TLC): Run a TLC plate with your crude material. Use a polar eluent system (e.g., 10-20% Methanol in Dichloromethane). A pure compound should ideally show a single spot. Multiple spots confirm the presence of impurities.

  • ¹H NMR Spectroscopy: Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the spectrum to a reference spectrum of the pure compound. Look for unexpected peaks that could correspond to starting materials or byproducts.

  • LC-MS: This is a powerful tool to identify the molecular weights of the components in your mixture, confirming the presence of partially reacted species or other impurities.

FAQ 2: My crude product is a discolored solid. What's the first simple step I can take?

Expert Insight: Before attempting a full-scale purification, a simple trituration or slurry wash can often dramatically improve the purity and color of your material by removing highly soluble or insoluble impurities. The choice of solvent is critical.

Protocol: Crude Product Washing

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a solvent in which your target compound is expected to have very low solubility at room temperature (e.g., water, diethyl ether, or cold ethanol).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Filter the solid using a Büchner funnel, washing the cake with a small amount of fresh, cold solvent.

  • Dry the collected solid under vacuum.

  • Analyze the purified solid and the filtrate by TLC to confirm that the impurities have been washed away while the desired product remains.

Section 2: Recrystallization - The Workhorse Method

Recrystallization is the most common and effective method for purifying solid compounds like 1H-Pyrazole-3,5-dicarboxamide. The principle is to dissolve the crude material in a hot solvent and allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.

FAQ 3: What is the best solvent system for recrystallizing 1H-Pyrazole-3,5-dicarboxamide?

Expert Insight: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar nature of the dicarboxamide, polar protic solvents are excellent starting points. Several sources report successful recrystallization of similar pyrazole carboxamides from alcohols, alcohol/water mixtures, or DMF/alcohol mixtures.[3][4][5]

Recommended Solvents for Screening:

Solvent SystemBoiling Point (°C)Rationale & Considerations
Water100Excellent for highly polar compounds. May have low solubility even when hot.
Ethanol78Good general-purpose solvent for moderately polar compounds.[5]
Isopropanol82Similar to ethanol, sometimes offers better crystal formation.[3]
Ethanol/WaterVariableA powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists.[3]
DMF/EthanolVariableFor compounds with very low solubility. Dissolve in minimal hot DMF, then add hot ethanol as an anti-solvent.[4]
Troubleshooting Guide: Recrystallization

Q1: My compound won't dissolve, even in a large volume of hot solvent.

  • Causality: The compound's lattice energy is too high for the chosen solvent to overcome, or you are dealing with a highly insoluble impurity.

  • Solution:

    • Increase Polarity: Switch to a more polar solvent (e.g., from ethanol to water).

    • Use a Co-Solvent: Try a solvent mixture like DMF/ethanol. Dissolve the compound in a minimum amount of hot DMF, then add hot ethanol until the solution becomes slightly cloudy (the saturation point).

    • Check for Insoluble Impurities: If a significant amount of solid remains, it might be an insoluble impurity. Filter the hot solution to remove it before cooling.

Q2: My compound "oiled out" instead of crystallizing.

  • Causality: The solution became supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with the solvent). This is common with highly impure samples or when cooling is too rapid.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

    • If the problem persists, consider using a lower-boiling point solvent.

G start Hot, Saturated Solution cool Cooling Process start->cool oil_out Compound 'Oils Out' cool->oil_out Too Fast / Too Concentrated crystals Crystals Form cool->crystals Optimal Conditions reheat 1. Reheat to Dissolve Oil oil_out->reheat add_solvent 2. Add More Solvent reheat->add_solvent slow_cool 3. Cool Slowly add_solvent->slow_cool slow_cool->crystals

Caption: Troubleshooting the "oiling out" phenomenon during recrystallization.

Q3: I have very poor recovery after recrystallization.

  • Causality: Your compound has significant solubility in the cold solvent, or you used too much solvent.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

    • Cool Thoroughly: Cool the flask in an ice bath for at least 30 minutes before filtering to minimize the amount of product dissolved in the mother liquor.

    • Recover a Second Crop: Concentrate the mother liquor by about 50% and cool it again to obtain a second, potentially less pure, crop of crystals.

Section 3: Advanced & Alternative Purification Strategies

FAQ 4: When is recrystallization not enough?

Expert Insight: You should consider alternative methods when:

  • The impurities have very similar solubility profiles to your product, making them difficult to separate by recrystallization (co-crystallization).

  • Your product is a non-crystalline or amorphous solid.

  • You need to remove trace amounts of a persistent impurity to achieve very high purity (>99.5%).

The two primary advanced methods are acid-base extraction and column chromatography.

FAQ 5: How can I use acid-base properties to purify my dicarboxamide?

Expert Insight: The pyrazole ring is weakly basic. This property can be exploited to separate it from non-basic impurities. By treating the crude mixture with an acid, the pyrazole can be protonated to form a salt, which may have different solubility characteristics. A patented method for purifying pyrazoles involves forming acid addition salts and crystallizing them from organic solvents.[6]

Protocol: Purification via Acid Salt Formation

  • Dissolve the crude 1H-Pyrazole-3,5-dicarboxamide in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[6]

  • Slowly add at least one equivalent of a suitable acid (e.g., oxalic acid, phosphoric acid, or HCl in an organic solvent) with stirring.[6]

  • The pyrazole acid addition salt may precipitate directly. If not, cooling or adding an anti-solvent may be necessary to induce crystallization.

  • Filter the salt and wash it with a cold organic solvent to remove the now-soluble non-basic impurities.

  • To recover the free base, dissolve the salt in water and neutralize it with a suitable base (e.g., NaHCO₃ or dilute NaOH) until the free dicarboxamide precipitates.

  • Filter the pure product, wash with water, and dry thoroughly.

G cluster_0 Purification Decision Workflow start Crude Product tlc Analyze by TLC/NMR start->tlc wash Trituration / Wash tlc->wash Discolored / Obvious Insolubles recryst Recrystallization tlc->recryst Multiple Spots / Impure wash->tlc acid_base Acid-Base Purification recryst->acid_base Impurity Co-crystallizes chrom Column Chromatography recryst->chrom Oils Out / Amorphous pure Pure Product recryst->pure Single Spot / Clean NMR acid_base->pure chrom->pure

Caption: Decision workflow for selecting a purification method.

FAQ 6: Is column chromatography suitable for 1H-Pyrazole-3,5-dicarboxamide?

Expert Insight: Standard silica gel chromatography can be challenging for this compound. The polar amide groups can lead to significant tailing and streaking on the column, while the basic pyrazole nitrogen can interact strongly with the acidic silica surface, potentially leading to irreversible adsorption and poor recovery.

Recommendations for Chromatography:

  • Deactivate the Silica: If you must use silica gel, it's advisable to deactivate it. This can be done by preparing the column slurry with a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in methanol.[3] This neutralizes the acidic silanol groups.

  • Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica for basic compounds and can often provide better separation and recovery.[3]

  • Mobile Phase: A gradient elution starting from a less polar solvent (e.g., ethyl acetate) and gradually increasing to a more polar one (e.g., methanol) is typically required.

Section 4: Final Product Handling

FAQ 7: How do I properly dry my purified product and confirm its purity?

Expert Insight: Residual solvent can be a persistent issue, especially with compounds that form fine needles or have been purified from high-boiling solvents like DMF or water.

Protocol: Drying and Final Purity Confirmation

  • Primary Drying: After filtration, press the solid firmly between filter papers to remove the bulk of the solvent.

  • Vacuum Drying: Place the solid in a vacuum oven. For water or alcohol residues, drying at 40-50 °C under high vacuum for several hours is usually sufficient. For high-boiling solvents like DMF, a higher temperature and longer time may be needed.

  • Purity Confirmation:

    • ¹H NMR: The final NMR spectrum should be free of impurity peaks and, crucially, show no residual solvent peaks.

    • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature value if available.

    • Elemental Analysis (CHN): This provides the definitive confirmation of elemental composition and is the gold standard for purity assessment.

References

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5631-5634. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

Sources

Technical Guide: Troubleshooting 1H-Pyrazole-3,5-dicarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview[1]

1H-Pyrazole-3,5-dicarboxamide (CAS: 3112-31-0 for the acid parent; diamide derivatives vary) is a critical intermediate in the synthesis of nitrogen-rich heterocyclic scaffolds, often used in oncology (e.g., CDK/FLT3 inhibitors) and agrochemistry.

Synthesizing this molecule is deceptively simple. While the core reaction—amidation of the diester or acid chloride—is standard, the amphoteric nature of the pyrazole ring (containing both acidic -NH and basic -N= sites) creates a unique impurity profile. The most common failure mode is not the failure to form the product, but the inability to separate the highly insoluble diamide from its mono-amide precursors and inorganic salts.

This guide moves beyond basic recipes to address the why and how of impurity formation, providing you with a self-validating workflow.

Reaction Pathway & Impurity Map

The following diagram illustrates the standard synthesis route (Ammonolysis of Diester) and the critical diversion points where side products are generated.

G Start Dimethyl 1H-pyrazole- 3,5-dicarboxylate Mono Methyl 5-carbamoyl- 1H-pyrazole-3-carboxylate (Major Impurity A) Start->Mono NH3 / MeOH (Fast Step) Acid Pyrazole-3,5- dicarboxylic acid Start->Acid H2O / Hydrolysis Product 1H-Pyrazole- 3,5-dicarboxamide (Target) Mono->Product NH3 / MeOH (Slow Step) Nitrile 5-Cyano-1H-pyrazole- 3-carboxamide Product->Nitrile Dehydration (High T or SOCl2) Salt Ammonium Carboxylate Salts Acid->Salt + NH3

Figure 1: Reaction cascade showing the stepwise amidation and potential diversion to hydrolysis or dehydration products.[1]

Common Side Products: Identification & Mitigation

The table below summarizes the most frequent impurities detected by LC-MS and 1H-NMR during process development.

Impurity TypeChemical Structure / NameOrigin CauseDetection (LC-MS/NMR)Mitigation Strategy
Intermediate Mono-amide Ester (Ethyl/Methyl 5-carbamoyl-1H-pyrazole-3-carboxylate)Incomplete reaction time; insufficient ammonia equivalents.MS: [M+H]+ = 198 (Ethyl) / 184 (Methyl)NMR: Residual alkoxy signals (3.8-4.3 ppm).Increase reaction time (24h+). Use sealed vessel to maintain NH3 concentration.
Hydrolysis Mono-acid / Diacid (Pyrazole-3,5-dicarboxylic acid)Moisture in solvent; wet ammonia source; ester hydrolysis before amidation.MS: [M+H]+ = 157NMR: Broad OH peak >13 ppm; acidic shift.Dry solvents (MeOH) over molecular sieves. Use anhydrous NH3 gas or 7N NH3 in MeOH, not aqueous NH4OH.
Dehydration Nitrile-Amide (5-cyano-1H-pyrazole-3-carboxamide)Overheating (>100°C); use of thionyl chloride (SOCl2) without full quenching.IR: Sharp peak ~2230 cm⁻¹ (C≡N).MS: [M+H]+ = 137 (Mass -18).Keep reaction temp <50°C. Avoid POCl3/SOCl2 routes if possible.
Salt Ammonium Carboxylate Reaction of free acid impurity with ammonia.Solubility: Highly water-soluble (unlike target).Wash crude solid vigorously with water. The diamide is insoluble; salts will wash away.

Troubleshooting Guide (Q&A)

Issue 1: "I have a white precipitate, but the yield is lower than expected."

Diagnosis: The 1H-pyrazole-3,5-dicarboxamide is notoriously insoluble in most organic solvents, which is a benefit for purification but a challenge for reaction kinetics. If the product precipitates too early, it may coat unreacted starting material, trapping it.

Corrective Protocol:

  • Solvent Choice: Switch from pure methanol to a mixture of Methanol/DMSO (9:1) . The slight solubility increase prevents premature crashing out of the mono-amide intermediate.

  • Agitation: Use vigorous magnetic stirring or an overhead stirrer. Sonication of the reaction mixture every 4-6 hours can break up aggregates.

  • Workup: Do not just filter. Perform a hot slurry wash (trituration) with ethanol. The diamide will remain solid, while the unreacted diester and mono-ester will dissolve.

Issue 2: "My product turns gray or brown upon drying."

Diagnosis: This is often due to trace transition metals (if MnO2 was used to synthesize the acid precursor) or, more likely, oxidation of the pyrazole ring or oligomerization initiated by light/air when the pyrazole NH is deprotonated.

Corrective Protocol:

  • Chelation Wash: Wash the crude solid with 0.1M EDTA solution or dilute HCl (if the amide is stable to acid wash) to remove metal traces.

  • Drying: Dry under vacuum at 40-50°C maximum . Avoid temperatures >100°C, as pyrazole dicarboxylates can decarboxylate or dehydrate at high thermal stress [1].

Issue 3: "I see a peak at mass [M-18] in my MS. Is this the nitrile?"

Diagnosis: Yes. If you used the Acid Chloride Route (Acid + SOCl2 → Acid Chloride + NH3), you likely generated the nitrile side product. Thionyl chloride can act as a dehydrating agent for primary amides, converting -CONH2 to -CN.

Corrective Protocol:

  • Switch Routes: The diester ammonolysis route (Route A) avoids this entirely.

  • Quench Thoroughly: If you must use the acid chloride route, ensure all SOCl2 is removed (azeotrope with toluene) before adding ammonia. Perform the ammonia addition at 0°C to minimize the dehydration energy available.

Issue 4: "The product won't dissolve in anything for NMR."

Diagnosis: This is a feature, not a bug. 1H-Pyrazole-3,5-dicarboxamide has strong intermolecular hydrogen bonding (donor and acceptor sites).

Technical Tip:

  • Solvent: Use DMSO-d6 . If it still doesn't dissolve, add a drop of TFA-d (Trifluoroacetic acid) or warm the NMR tube gently to 40°C.

  • Interpretation: Expect the NH protons of the amide to be broad or split due to restricted rotation and quadrupole broadening.

Validated Synthesis Protocol (Optimized)

This protocol prioritizes purity over speed, minimizing the mono-amide impurity.

Reagents:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq)[2]

  • 7N Ammonia in Methanol (20.0 eq) – Excess is crucial.

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of diester in 10 mL of Methanol. If solubility is poor, warm slightly to 30°C.

  • Ammonia Addition: Add 15 mL of 7N NH3/MeOH in a pressure-rated glass vial or sealed tube.

  • Reaction: Seal the vessel and stir at room temperature for 24-48 hours .

    • Note: Heating to 60°C accelerates the reaction but increases the risk of sealing failure and nitrile formation. Room temperature is safer and cleaner.

  • Monitoring: Check TLC (10% MeOH in DCM). The diester (high Rf) should disappear. The mono-amide (medium Rf) will fade slowly. The diamide stays at the baseline.

  • Workup (The "Self-Cleaning" Step):

    • Cool to 0°C. Filter the white precipitate.

    • Wash 1: Cold Methanol (removes unreacted ester).

    • Wash 2: Hot Ethanol (removes mono-amide impurity).

    • Wash 3: Diethyl ether (facilitates drying).

  • Yield: Expect 85-90% yield of high-purity (>98%) white solid.

References

  • PubChem. (2023).[3] Diethyl 1H-pyrazole-3,5-dicarboxylate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[4] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. (Demonstrates pyrazole amide reactivity and stability). Retrieved from [Link]

Sources

improving the solubility of 1H-Pyrazole-3,5-dicarboxamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for 1H-Pyrazole-3,5-dicarboxamide in Biological Assays

Part 1: Technical Overview & Molecular Profile

The "Brick Dust" Challenge 1H-Pyrazole-3,5-dicarboxamide is a structural analog of many kinase inhibitors and scaffold fragments. Its solubility profile is dominated by two factors:

  • High Crystal Lattice Energy: The molecule possesses a rigid, planar pyrazole core flanked by two carboxamide groups. These groups act as both hydrogen bond donors and acceptors, creating a dense, "brick-like" intermolecular network in the solid state.

  • Amphoteric Nature: While the amide groups are neutral at physiological pH, the pyrazole ring NH is weakly acidic (pKa ~12-13) and the pyridine-like nitrogen is weakly basic (pKa ~2.5). At pH 7.4, the molecule is largely uncharged, minimizing solvation by water molecules.

Implication for Assays: The compound typically dissolves well in DMSO (dimethyl sulfoxide) but is prone to "shock precipitation" upon dilution into aqueous buffers (PBS, media). This results in false negatives (compound not in solution) or false positives (aggregates sequestering targets).

Part 2: Troubleshooting Dashboard

Symptom Probable Cause Immediate Action
Visible precipitate in DMSO stock Saturation limit reached or water contamination in DMSO.• Sonicate at 40°C for 10 mins.• Verify DMSO is anhydrous (hygroscopic DMSO lowers solubility).
Cloudiness upon adding media "Solvent Shock" – rapid polarity change forces aggregation.• Switch to the Intermediate Dilution Protocol (see Part 3).• Add surfactant (0.05% Tween-80) to the assay buffer.
Inconsistent IC50 / High variability Micro-precipitates (invisible to naked eye) or non-specific binding.• Measure solubility limit via light scattering (nephelometry).• Use Low-Bind plasticware.
Cells dying in vehicle control Excipient toxicity (DMSO/PEG concentration too high).• Validate vehicle tolerance.• Cap final DMSO at 0.5% (v/v) for sensitive lines (e.g., primary neurons).

Part 3: Advanced Solubilization Protocols

Protocol A: The "Golden Mix" (Cosolvent System)

Use when standard DMSO stocks precipitate in media.

Mechanism: Polyethylene Glycol (PEG) acts as an interfacial tension reducer, preventing the hydrophobic "clumping" of the pyrazole core, while Tween-80 provides steric stabilization.

Reagents:

  • Anhydrous DMSO

  • PEG-400 (Polyethylene glycol, MW 400)

  • Tween-80 (Polysorbate 80)

  • PBS or Culture Media

Step-by-Step:

  • Prepare Stock: Dissolve 1H-Pyrazole-3,5-dicarboxamide in 100% DMSO at 200x the final assay concentration (e.g., 2 mM for a 10 µM assay).

  • Prepare Cosolvent Mix: Mix PEG-400 and Water (or PBS) in a 1:1 ratio.

  • Intermediate Step (Critical):

    • Do not add DMSO stock directly to media.

    • Dilute the DMSO stock 1:10 into the PEG-400/Water mix .

    • Result: A 20x concentrate in 10% DMSO / 45% PEG-400 / 45% Water.

  • Final Dilution: Dilute this intermediate 1:20 into the assay medium containing 0.05% Tween-80 .

    • Final Solvent Composition: 0.5% DMSO, 2.25% PEG-400.

Protocol B: Cyclodextrin Complexation (The "Nuclear Option")

Use for in vivo studies or extremely stubborn compounds.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic pyrazole core, shielding it from water while the hydrophilic exterior ensures solubility.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

  • Dissolve compound in DMSO at 100x concentration.

  • Add DMSO stock dropwise to the vortexing HP-β-CD solution.

  • Incubate on a shaker (orbit, 200 rpm) for 4 hours at room temperature to allow equilibrium inclusion.

Part 4: Visualizing the Workflow

Figure 1: Solubility Decision Tree Use this logic flow to determine the correct formulation strategy for your specific assay conditions.

Solubility_Decision_Tree Start Start: Dissolve in DMSO Check_Stock Is Stock Clear? Start->Check_Stock Sonicate Sonicate (40°C) / Vortex Check_Stock->Sonicate No (Cloudy) Dilute_Media Dilute into Media (1:100) Check_Stock->Dilute_Media Yes (Clear) Sonicate->Check_Stock Check_Precip Precipitation Visible? Dilute_Media->Check_Precip Success Proceed to Assay Check_Precip->Success No Cosolvent Switch to Protocol A: DMSO + PEG400 Check_Precip->Cosolvent Yes Cyclodextrin Switch to Protocol B: HP-beta-Cyclodextrin Cosolvent->Cyclodextrin Still Precipitates Cyclodextrin->Success Clear

Caption: Decision matrix for selecting the appropriate solubilization strategy based on visual checkpoints.

Figure 2: The "Intermediate Dilution" Method Preventing solvent shock during serial dilution.

Serial_Dilution cluster_0 Avoid Direct Transfer Stock 100% DMSO Stock (10 mM) Inter Intermediate Plate (10% DMSO + Media) Stock->Inter 1. Dilute 1:10 (Prevents Shock) Assay Assay Plate (0.1% DMSO Final) Stock->Assay DO NOT DO THIS (Causes Precipitation) Inter->Assay 2. Transfer to Cells (Dilute 1:100)

Caption: Two-step dilution scheme minimizes the kinetic energy barrier that triggers precipitation.

Part 5: Assay Compatibility Validation

Before running your primary screen, you must validate that your solvent system does not interfere with the biology.

Validation Experiment: The "Vehicle Only" Control

  • Setup: Prepare cells/enzyme with:

    • Condition A: Media only.

    • Condition B: Media + 0.5% DMSO (Standard).

    • Condition C: Media + 0.5% DMSO + 2.25% PEG-400 (Cosolvent).

  • Readout: Measure viability (ATP/MTT) or Enzyme Activity after 24h.

  • Acceptance Criteria: Signal in B and C must be >90% of Condition A.

Warning on Absorbance Assays: 1H-Pyrazole-3,5-dicarboxamide derivatives may absorb UV light. If your assay (e.g., LDH release, MTS) relies on absorbance <300nm, run a spectral scan of the compound in buffer to ensure it doesn't overlap with your detection signal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

    • Relevance: foundational physical property data (LogP, H-bond donor/acceptor counts) for the parent acid scaffold.
  • Li, J., et al. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate.[1] Acta Crystallographica Section C. Retrieved from [Link]

    • Relevance: Detailed crystallographic data confirming the extensive hydrogen-bonding network ("brick dust" character) of the pyrazole dicarboxyl core.
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.
  • Assay Guidance Manual (NIH). Solubility and Serial Dilution Protocols. Retrieved from [Link]

    • Relevance: Authoritative source for the "Intermediate Dilution" method to prevent solvent shock.

Sources

managing reaction temperature in 1H-Pyrazole-3,5-dicarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Management in Ammonolysis & Workup

Document ID: TS-PYR-035-TEM | Version: 2.1 | Status: Active

Module 1: The Thermodynamic Framework

The "Why" Behind the Protocol

The synthesis of 1H-Pyrazole-3,5-dicarboxamide is most reliably achieved via the ammonolysis of diethyl 1H-pyrazole-3,5-dicarboxylate . As a researcher, you are managing a delicate balance between reaction kinetics (driving the ester-to-amide conversion) and thermodynamic stability (preventing decarboxylation or hydrolysis).

The Core Challenge: The reaction is exothermic. While heat accelerates the nucleophilic attack of ammonia on the carbonyl carbon, excessive thermal energy introduces three critical failure modes:

  • Solubility Inversion: The diamide product is significantly less soluble in alcohols (methanol/ethanol) than the diester starting material. High temperatures (

    
    ) can artificially solubilize the product, preventing the "precipitation driving force" that shifts the equilibrium toward the product.
    
  • Competitive Hydrolysis: If aqueous ammonia is used, high temperatures favor the attack of water (hydrolysis) over ammonia (ammonolysis), leading to the formation of 1H-pyrazole-3,5-dicarboxylic acid (an impurity that co-precipitates).

  • Decarboxylation: The pyrazole-3,5-dicarboxylic acid motif is prone to thermal decarboxylation at temperatures exceeding

    
     (or lower in acidic media), leading to mono-amides or unsubstituted pyrazoles.
    

Module 2: Troubleshooting Center

Category A: Yield & Conversion Issues

Q: My reaction solution remains clear after 4 hours at 50°C. Where is the precipitate?

  • Diagnosis: This indicates incomplete conversion or supersaturation . The diamide is insoluble in cold methanol but sparingly soluble in hot methanol.

  • The Fix:

    • Check Pressure/Ammonia Concentration: If using an open vessel, ammonia gas may have escaped, lowering the effective reagent concentration. Protocol Shift: Switch to a sealed pressure tube.

    • Thermal Shock: Cool the vessel slowly to

      
      . If no solid forms, the conversion is likely 
      
      
      
      .
    • Self-Validation: Take a

      
       aliquot, evaporate to dryness, and run an NMR. If ethyl peaks (
      
      
      
      ,
      
      
      ) persist, re-charge with fresh
      
      
      and increase temp to
      
      
      (sealed).

Q: I obtained a yield of only 40%, and the filtrate is yellow.

  • Diagnosis: Thermal degradation or "Product Lock." You likely filtered while the solution was too warm (

    
    ), causing a significant portion of the product to remain dissolved in the mother liquor.
    
  • The Fix: Implement a Step-Down Cooling Ramp .

    • 
       over 1 hour.
      
    • 
       over 30 minutes.
      
    • Hold at

      
       for 1 hour before filtration. This maximizes the crystallization yield.
      
Category B: Purity & Physical State[1][2]

Q: The product is a "gummy" or sticky solid rather than a free-flowing powder.

  • Diagnosis: Rapid Precipitation (Occlusion). You cooled the reaction too quickly. The amide crashed out of solution, trapping unreacted ester and solvent within the crystal lattice.

  • The Fix: Annealing Phase.

    • Re-suspend the gum in the reaction solvent.

    • Heat to reflux (

      
      ) for 30 minutes (do not dissolve completely; just digest).
      
    • Cool slowly. This "digestive ripening" allows the crystal lattice to reorganize and expel impurities.

Q: The melting point is lower than expected (<250°C) and the solid is acidic.

  • Diagnosis: Hydrolysis Contamination. You likely used aqueous ammonia at high temperatures (

    
    ), creating the carboxylic acid byproduct.
    
  • The Fix:

    • Wash the crude solid with saturated aqueous Sodium Bicarbonate (

      
      ) . The amide is neutral and will not dissolve; the acid impurity will dissolve as the sodium salt.
      
    • Wash with water, then methanol.

    • Dry at

      
       under vacuum.
      

Module 3: Standardized Protocol (Self-Validating)

Objective: Synthesis of 1H-Pyrazole-3,5-dicarboxamide from Diethyl 1H-pyrazole-3,5-dicarboxylate.

Reagents
  • Diethyl 1H-pyrazole-3,5-dicarboxylate (

    
     equiv)
    
  • 
     Ammonia in Methanol (
    
    
    
    equiv) – Excess is crucial for kinetics.
Step-by-Step Methodology
  • Charging (Ambient):

    • In a pressure-rated glass vessel, dissolve the diethyl ester in

      
       (
      
      
      
      per mmol of ester).
    • Validation: Solution should be clear and colorless to pale yellow.

  • Reaction Phase (Thermal Ramp):

    • Seal the vessel.[1]

    • Heat to

      
        (oil bath temperature).
      
    • Hold for 12–16 hours.

    • Validation: A white precipitate should begin forming within 2–3 hours. If solution remains clear after 4 hours, check seal integrity.

  • Crystallization (The "Critical Cooling Curve"):

    • Turn off heat. Allow bath to cool to ambient naturally (approx. 2 hours).

    • Transfer vessel to an ice bath (

      
      ) for 1 hour .
      
    • Why? This maximizes yield and ensures the formation of defined crystalline habit rather than amorphous solids.

  • Isolation:

    • Filter the cold slurry under vacuum.

    • Wash 1: Cold Methanol (

      
      ).[2]
      
    • Wash 2: Diethyl Ether (to remove residual methanol and facilitate drying).

  • Drying:

    • Dry in a vacuum oven at

      
        for 4 hours.
      
    • Validation: Final product melting point should be

      
       (dec).[1]
      

Module 4: Visualizations

Figure 1: Reaction Pathway & Temperature Criticality

This diagram illustrates the competitive pathways. Note how temperature influences the divergence between the desired Amide and the unwanted Acid/Decarboxylated byproducts.

ReactionPathway Start Diethyl 1H-pyrazole- 3,5-dicarboxylate Intermediate Mono-Amide Intermediate Start->Intermediate T < 50°C Fast Ammonia NH3 / MeOH Product 1H-Pyrazole- 3,5-dicarboxamide (Target) Intermediate->Product 60°C, 12h Precipitation Drives Eq. Impurity_Acid Dicarboxylic Acid (Hydrolysis) Intermediate->Impurity_Acid T > 80°C + H2O present Impurity_Decarb Decarboxylated Byproducts Product->Impurity_Decarb T > 150°C Thermal Degradation

Caption: Figure 1. Reaction pathway showing the optimal thermal window (60°C) versus failure modes (Hydrolysis/Decarboxylation) triggered by excessive heat.

Figure 2: Workflow Decision Tree

A logic flow for the researcher to follow during the experiment.

Workflow Start Start: Charge Reagents (Ester + NH3/MeOH) Heat Heat to 60°C (Sealed) 12-16 Hours Start->Heat Check Check Clarity: Is Precipitate Present? Heat->Check Cool Controlled Cooling (Ramp to 0°C) Check->Cool Yes Troubleshoot1 Troubleshoot: Check Seal / Add Fresh NH3 Increase T to 70°C Check->Troubleshoot1 No (Clear Soln) Filter Filter & Wash (Cold MeOH) Cool->Filter PurityCheck Purity Check: MP > 260°C? Filter->PurityCheck Troubleshoot1->Heat Retry Success Success: Pure Dicarboxamide PurityCheck->Success Yes Recryst Recrystallize: Dissolve in hot water, cool slowly PurityCheck->Recryst No (Low MP) Recryst->Filter

Caption: Figure 2. Operational workflow including decision gates for precipitation and purity validation.

Module 5: FAQ

Q: Can I use microwave irradiation to speed up this reaction? A: Yes, but with extreme caution. Microwave synthesis can reduce reaction time from 12 hours to 30 minutes (


). However, you must use a dedicated microwave vial with a high-pressure rating (

). The risk of decarboxylation increases significantly above

.

Q: Why do you recommend Methanolic Ammonia over Aqueous Ammonia? A: Two reasons:

  • Solubility: The diethyl ester is more soluble in methanol, ensuring a homogeneous start.

  • Thermodynamics: Using water (aqueous ammonia) introduces a competitive nucleophile (

    
     vs 
    
    
    
    ). In the presence of water and heat, ester hydrolysis is thermodynamically favored, leading to the dicarboxylic acid impurity.

References

  • National Center for Biotechnology Information (PubChem). (2025). Diethyl 1H-pyrazole-3,5-dicarboxylate (CID 142184).[3] PubChem Compound Summary. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(II) complexes. CrystEngComm. Retrieved February 11, 2026, from [Link]

Sources

catalyst selection for efficient pyrazole carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Pyrazole Carboxamide Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Catalytic Amidation & Carbonylation Pathways

Overview & Strategic Decision Making

Welcome to the Advanced Synthesis Support Center. You are likely here because you are developing Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad or kinase inhibitors, and standard amide couplings (HATU/EDC) are failing on cost or scalability.

The pyrazole ring is deceptively simple. Its nitrogen atoms (


 and 

) are notorious for coordinating to transition metals, poisoning catalysts, and altering regioselectivity. Your choice of catalyst depends entirely on your starting material: Carboxylic Acid or Aryl Halide .
Workflow Visualization: The Catalyst Decision Matrix

Use this logic flow to select the correct catalytic system for your substrate.

CatalystSelection Start START: Select Substrate Acid Pyrazole Carboxylic Acid Start->Acid Halide Pyrazole Halide (Cl/Br/I) Start->Halide Scale Scale of Reaction? Acid->Scale CO_Source CO Source Available? Halide->CO_Source Lab Lab (<10g): Stoichiometric (HATU/T3P) Scale->Lab Rapid/High Cost Process Process (>100g): Catalytic Dehydrative Amidation Scale->Process Green/Low Cost Boronic Rec: Boronic Acid Cat. (2-Cl-PhB(OH)2) Process->Boronic Carbonylation Rec: Pd-Aminocarbonylation (Pd-132 / Xantphos) CO_Source->Carbonylation Gas/Surrogate (Mo(CO)6) Coupling Rec: Buchwald Amidation (Pd-G3 / BrettPhos) CO_Source->Coupling Amine Partner

Figure 1: Decision tree for selecting the optimal catalytic manifold based on substrate availability and scale.

Module A: Palladium-Catalyzed Aminocarbonylation

Target Audience: Process Chemists scaling up from halides (e.g., Fluxapyroxad intermediates).

The Challenge: Pyrazoles are "non-innocent" substrates. The


 nitrogen acts as a ligand, displacing phosphines and forming stable, inactive Pd-pyrazole complexes (Pd-black precursors).

The Solution: Use Bidentate Ligands with a wide bite angle (e.g., Xantphos) to enforce reductive elimination and prevent pyrazole coordination.

Recommended Protocol (Self-Validating)
  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • CO Source: CO gas (5-10 bar) or Mo(CO)₆ (solid surrogate)

  • Base: K₂CO₃ or Et₃N

ParameterSpecificationReason for Selection
Pd Source Pd(OAc)₂Precursor converts rapidly to Pd(0) in situ.
Ligand XantphosLarge bite angle (111°) prevents

-pyrazole binding.
Solvent 1,4-Dioxane or TolueneNon-coordinating; high boiling point for kinetics.
Temperature 80–100 °CRequired to overcome activation energy of oxidative addition.

Step-by-Step Workflow:

  • Charge: Add Pyrazole Halide (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and K₂CO₃ (3.0 equiv) to a pressure vessel.

  • Purge: Evacuate and backfill with inert gas (

    
    ) three times.
    
  • Pressurize: Introduce CO (10 bar). Safety: Use CO detectors.

  • Heat: Stir at 100 °C for 16 hours.

  • Validation: Check LCMS. If des-bromo pyrazole (protodehalogenation) is >5%, increase CO pressure.

Module B: Direct Catalytic Amidation (Boronic Acid Catalysis)

Target Audience: Green Chemistry advocates avoiding toxic coupling reagents (HATU/EDC).

The Mechanism: Boronic acids act as Lewis acids, forming a mixed anhydride with the carboxylic acid, which is then attacked by the amine.

The Protocol:

  • Catalyst: 2-Chlorophenylboronic acid or 2-Iodophenylboronic acid (10 mol%).

  • Solvent: Toluene or Fluorobenzene (reflux).

  • Water Removal: Dean-Stark trap or 4Å Molecular Sieves (Critical).

Why it works: The ortho-halo substituent increases the Lewis acidity of the boron center, facilitating the activation of the sterically hindered pyrazole carboxylic acid.

Troubleshooting Guide (FAQ)

Q1: My Pd-catalyzed carbonylation stops at 40% conversion, and I see black precipitate. What happened? Diagnosis: Catalyst Poisoning / Aggregation. Technical Explanation: The pyrazole substrate likely coordinated to the Pd center, displacing the phosphine ligand. Once the ligand is displaced, Pd(0) aggregates into inactive Pd-black. Corrective Action:

  • Switch Ligand: Move from monodentate (

    
    ) to bidentate (Xantphos or dppf).
    
  • Increase CO Pressure: CO competes with the pyrazole nitrogen for the metal center. Higher pressure favors the acyl-Pd intermediate.

Q2: I am getting regioselectivity issues (N-acylation vs. C-acylation) during direct amidation. Diagnosis: Competitive nucleophilicity. Technical Explanation: In electron-deficient pyrazoles, the ring nitrogen can compete with the external amine if the external amine is weak (e.g., anilines). Corrective Action:

  • Use Boronic Catalysis: Boronic acids activate the carboxylic acid specifically for nucleophilic attack by the amine, not the pyrazole nitrogen.

  • Solvent Switch: Use a non-polar solvent (Toluene) to destabilize the charged transition state of N-acylation.

Q3: Can I use this for Fluxapyroxad synthesis? Answer: Yes. The industrial route often uses the acid chloride, but the Carbonylation Route is superior for safety (avoiding


).
  • Substrate: 1-methyl-3-(difluoromethyl)pyrazole-4-yl chloride.

  • Coupling Partner: 3,4,5-trifluoro-2-amino-biphenyl.[1]

  • Catalyst: Pd-132 or Pd(OAc)₂/Xantphos is recommended due to the extreme steric bulk of the biphenyl amine.

Mechanistic Insight: The Poisoning Pathway

Understanding why the reaction fails is the key to fixing it.

Poisoning Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Active->OxAdd + Ar-X Poisoned Poisoned Complex (Pyrazole)2-Pd(II) OxAdd->Poisoned + Pyrazole (N-coord) (Ligand Displacement) Product Amide Product OxAdd->Product + CO + Amine (Successful Cycle) Dead Pd Black (Inactive) Poisoned->Dead Aggregation

Figure 2: The competitive pathway between productive carbonylation and catalyst poisoning by the pyrazole substrate.

References

  • Palladium-Catalyzed Aminocarbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Accounts of Chemical Research, 2014.

    • Note: Defines the utility of bulky phosphine ligands (Xantphos)
  • Boronic Acid Catalysis

    • Marcelli, T. "Boronic Acid Catalysis in Amidation." Green Chemistry, 2013.

    • Note: Establishes the mechanism for direct amidation of arom
  • Fluxapyroxad Synthesis & Industrial Context

    • Benson, A., et al. "Succinate Dehydrogenase Inhibitors (SDHIs): A Review." Journal of Pesticide Science, 2014.

    • Note: Contextualizes the steric challenges of the biphenyl amine coupling.
  • Catalyst Poisoning Troubleshooting

    • BenchChem Technical Support.[2] "Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands." BenchChem Knowledge Base, 2025.

Sources

preventing byproduct formation in amidation of pyrazole dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the amidation of pyrazole dicarboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and preventing byproduct formation in your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the integrity and success of your synthetic endeavors.

I. Understanding the Core Reaction and Potential Pitfalls

The amidation of pyrazole dicarboxylic acid is a cornerstone reaction in the synthesis of a vast array of pharmaceutically relevant compounds.[1][2][3] The fundamental transformation involves the coupling of a carboxylic acid group on the pyrazole ring with an amine to form a stable amide bond. While seemingly straightforward, this reaction is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and compromise the integrity of the final product.

This guide will dissect the common issues encountered during this critical transformation, providing you with the knowledge to anticipate, diagnose, and resolve them effectively.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Incomplete Activation of the Carboxylic Acid

A common reason for poor conversion is inefficient activation of the carboxylic acid. The carboxyl group is not sufficiently electrophilic to react directly with an amine; it requires an activating agent to form a more reactive intermediate.[4][5]

  • Troubleshooting:

    • Verify Reagent Quality: Ensure your coupling reagents (e.g., carbodiimides, phosphonium salts, uronium salts) are fresh and have been stored under anhydrous conditions. Many of these reagents are moisture-sensitive.

    • Optimize Stoichiometry: A slight excess of the coupling reagent (1.1-1.5 equivalents) is often necessary to drive the reaction to completion.

    • Consider a Different Coupling Reagent: The choice of coupling reagent can be critical. For sterically hindered acids or amines, more potent reagents like HATU or PyBOP may be required.[4][6][7]

  • Preventative Measures:

    • Always use freshly opened or properly stored coupling reagents.

    • Perform small-scale trials to screen different coupling reagents and identify the most effective one for your specific substrate combination.

FAQ 2: I'm observing a significant byproduct with a mass corresponding to the rearranged carbodiimide adduct. How can I prevent the formation of N-acylurea?

A2: N-Acylurea Formation with Carbodiimide Reagents

When using carbodiimide coupling reagents like DCC or EDC, the initially formed O-acylisourea intermediate is highly reactive.[8][9] This intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which is a common and often difficult-to-remove byproduct.[8][10]

  • Troubleshooting:

    • Solvent Choice: The use of non-polar, low dielectric constant solvents such as dichloromethane (DCM) or chloroform can minimize the formation of N-acylurea.[8][10]

    • Addition of HOBt or HOAt: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice to suppress N-acylurea formation.[11] These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and readily reacts with the amine.[11]

  • Preventative Measures:

    • Routinely add 1.0-1.2 equivalents of HOBt or HOAt to all carbodiimide-mediated coupling reactions.

    • Maintain a low reaction temperature (0 °C to room temperature) to disfavor the rearrangement pathway.[4]

Diagram: Carbodiimide Activation and N-Acylurea Byproduct Formation

G cluster_desired Desired Reaction CarboxylicAcid Pyrazole-COOH OAylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->OAylisourea Carbodiimide R-N=C=N-R' (e.g., DCC, EDC) Amide Desired Amide OAylisourea->Amide + Amine NAcylurea N-Acylurea (Unreactive Byproduct) OAylisourea->NAcylurea Intramolecular Rearrangement Amine Amine (R''-NH2) Urea Urea Byproduct G Start Start: Amidation of Pyrazole Dicarboxylic Acid Problem Identify Primary Issue Start->Problem LowConversion Low Conversion/ Unreacted Starting Material Problem->LowConversion Poor Yield Byproduct Significant Byproduct Formation Problem->Byproduct Impure Product Epimerization Epimerization/ Racemization Problem->Epimerization Loss of Stereochemistry Selectivity Poor Selectivity (Mono- vs. Di-amidation) Problem->Selectivity Incorrect Product Ratio Sol_LowConversion Check Reagent Quality Optimize Stoichiometry Change Coupling Reagent LowConversion->Sol_LowConversion Sol_Byproduct Add HOBt/HOAt Use Non-polar Solvent Control Temperature Byproduct->Sol_Byproduct Sol_Epimerization Use Low-Racemization Reagents Optimize Base Choice Lower Reaction Temperature Epimerization->Sol_Epimerization Sol_Selectivity Control Stoichiometry Slow Amine Addition Employ Protecting Groups Selectivity->Sol_Selectivity End Successful Amidation Sol_LowConversion->End Sol_Byproduct->End Sol_Epimerization->End Sol_Selectivity->End

Caption: A logical workflow for troubleshooting common amidation issues.

III. Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol provides a general method for the amidation of a pyrazole carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq.) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq.) if the amine is used as a salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization as needed.

IV. Quantitative Data Summary

The choice of coupling reagent and additives can significantly impact the yield and purity of the desired amide, particularly in preventing epimerization.

Coupling SystemTypical ByproductsEpimerization RiskKey Advantages
DCC/HOBt Dicyclohexylurea (DCU), N-acylureaModerateLow cost, DCU is often insoluble and easily filtered. [6][7]
EDC/HOBt Water-soluble ureaModerateWater-soluble byproduct allows for easy aqueous workup. [4][6]
HATU/DIPEA Guanidinium speciesLowHigh reactivity, fast reaction times, low epimerization. [4][6]
PyBOP/DIPEA Phosphoramide speciesLowGood for sterically hindered couplings; byproduct is not carcinogenic. [4][7]
T3P/Pyridine Water-soluble phosphate saltsVery LowCost-effective, water-soluble byproducts, very low epimerization. [12]

V. References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry. (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(5), 635–650.

  • Gomaa, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138.

  • Ghosh, S. K., & Singh, U. P. (1994). Chemoselective Hydrolysis of Amides in the Presence of Esters by Copper(II)/Glyoxal: Metal-Ion-Assisted Selective Activation of Amides. The Journal of Organic Chemistry, 59(3), 710–712.

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceuticals, 15(12), 1548.

  • Wikipedia. (2023). Peptide synthesis. In Wikipedia. Retrieved from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers, 8(21), 5961-5968.

  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. (2016). Journal of Peptide Science, 22(8), 526-532.

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Request PDF. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Processes, 10(1), 101.

  • Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by... (n.d.). ResearchGate. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2002). Arkivoc, 2002(11), 49-55.

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4164–4176.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting for 1H-Pyrazole-3,5-dicarboxamide Role: Senior Application Scientist Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Introduction: The "Deceptive Symmetry" of Pyrazole Dicarboxamides

1H-Pyrazole-3,5-dicarboxamide is a deceptive scaffold.[1] Structurally, it appears simple—a symmetric heteroaromatic ring flanked by two amide groups.[1] However, in the laboratory, it acts as a "chameleon" due to two fundamental physicochemical phenomena: annular tautomerism and amphoteric hydrogen bonding .[1]

This guide addresses the specific analytical artifacts caused by these features. Unlike standard amides, this molecule can act as both a hydrogen bond donor (3 sites) and acceptor (3 sites), leading to supramolecular aggregation that complicates solubility, chromatography, and spectral analysis.[1]

Module 1: Solubility & Sample Preparation (The Gatekeeper)

The Challenge: Users frequently report "insolubility" in standard organic solvents (DCM, MeOH, ACN) or "crashing out" during LC injection.[1]

Q: Why won't this compound dissolve in Methanol or Acetonitrile despite being a small polar molecule?

A: This is due to high Lattice Energy driven by an extensive intermolecular hydrogen-bonding network.[1] The pyrazole NH and the amide groups form strong intermolecular bonds (N-H[1]···O and N-H[1]···N) in the solid state, mimicking the behavior of Kevlar-like polymers.[1]

Troubleshooting Protocol:

  • Primary Solvent: Use DMSO-d6 or DMF-d7 .[1] These are the only standard NMR solvents capable of disrupting the intermolecular H-bonds.[1]

  • The "Wet DMSO" Artifact: If you see a broad water peak at 3.33 ppm interfering with your signals, it is likely because the hygroscopic DMSO absorbed atmospheric water, which then H-bonds to your amide, broadening the signals further.[1]

    • Fix: Use ampule-sealed DMSO-d6 and add activated 3Å molecular sieves directly to the NMR tube 15 minutes prior to analysis.[1]

  • LC-MS Prep: Do not dissolve in pure acetonitrile. Dissolve in DMSO, then dilute 10-fold with water/acetonitrile (1:1).[1] If precipitation occurs, add 0.1% Formic Acid to the diluent to protonate the amide/pyrazole system, increasing solubility.[1]

Module 2: NMR Spectroscopy (The Tautomer Trap)

The Challenge: "I see the aromatic CH signal, but the NH protons are either missing, extremely broad, or integrating incorrectly."

Q: Why are my NH signals "invisible" or integrating to <1?

A: This is caused by Rapid Prototropic Exchange . The proton on the pyrazole nitrogen (N1) is acidic (pKa ~14) and exchanges rapidly with trace water in the solvent or shifts between N1 and N2 (tautomerism).[1]

The Mechanism: In a symmetric 3,5-dicarboxamide, the N1-H and N2-H tautomers are degenerate (identical energy).[1] In solution, the proton "hops" so fast that the NMR timescale sees an average.[1] If the rate is intermediate, the peak broadens into the baseline (coalescence).[1]

Visualizing the Tautomeric Equilibrium

Tautomerism cluster_0 Degenerate Tautomerism (Fast Exchange) T1 1H-Tautomer (Proton on N1) T2 Transition State (Solvent Mediated) T1->T2 -H+ NMR NMR Result: Single Averaged Set of Signals Broad NH Peaks T1->NMR Averaging T2->T1 T3 2H-Tautomer (Proton on N2) T2->T3 +H+ T3->T2 T3->NMR

Caption: The proton shift between N1 and N2 is often faster than the NMR relaxation time, resulting in signal averaging or broadening.

Troubleshooting Protocol:

  • Temperature Variation: Run the NMR at 300K and 320K . Heating often sharpens the exchangeable protons by pushing the exchange rate into the "fast" regime.[1]

  • Acidification: Add 1 drop of TFA-d or Acetic Acid-d4 . This forces the equilibrium and can sometimes "freeze" the exchange or shift the water peak away from the amide region.[1]

  • Symmetry Check: In a perfectly symmetric 3,5-dicarboxamide, you should see:

    • 1 singlet for the Pyrazole-CH (C4).[1]

    • 2 broad singlets for the Amide-NH2 (one syn, one anti to the carbonyl).[1] They do not always collapse into one peak because rotation around the C-N bond is restricted.[1]

Module 3: Chromatography (HPLC & LC-MS)

The Challenge: "The peak tails badly on C18 columns" or "Retention time shifts between runs."

Q: How do I eliminate peak tailing for this polar basic/acidic hybrid?

A: The pyrazole ring is amphoteric.[1] At neutral pH, the pyrazole nitrogen (N2) has a lone pair that acts as a Lewis base, interacting strongly with free silanols on the silica backbone of your HPLC column.[1] This causes "secondary retention" (tailing).[1]

Data: Column & Buffer Selection Matrix

ParameterRecommendationScientific Rationale
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi) or HILIC Standard C18 suffers from "phase collapse" with high aqueous content.[1] Polar-embedded groups shield silanols.[1]
Mobile Phase pH Acidic (pH 2-3) At pH 2, the pyrazole is protonated (cationic) but silanols are protonated (neutral), reducing ionic interaction.[1]
Buffer Additive 0.1% Formic Acid or TFA TFA pairs with the cationic pyrazole to improve peak shape (ion-pairing effect).[1]
Detection UV 210-230 nm The chromophore is weak; low UV is required.[1]
Troubleshooting Flowchart: Method Development

HPLC_Troubleshooting Start Issue: Poor Peak Shape/Retention CheckMode Current Mode? Start->CheckMode RP Reversed Phase (C18) CheckMode->RP HILIC HILIC CheckMode->HILIC RP_Issue Is peak tailing? RP->RP_Issue HILIC_Issue Use Ammonium Formate Buffer (10mM, pH 3.0) HILIC->HILIC_Issue AddTFA Add 0.05% TFA (Suppresses Silanols) RP_Issue->AddTFA Yes RetTime Low Retention? RP_Issue->RetTime No SwitchCol Switch to Aqua/Polar C18 or HILIC RetTime->SwitchCol Yes (k < 1)

Caption: Decision tree for optimizing chromatographic separation of polar pyrazoles.

Module 4: Solid State & Polymorphism

The Challenge: "Batch-to-batch variation in Melting Point (MP) or IR spectra."

Q: Why does one batch melt at 258°C and another at 265°C?

A: 1H-Pyrazole-3,5-dicarboxamide is prone to Polymorphism .[1] The molecule can stack in different crystal habits depending on the solvent of recrystallization (e.g., water vs. ethanol).[1]

  • Form A: Obtained from rapid precipitation (kinetic product).[1]

  • Form B: Obtained from slow cooling (thermodynamic product).[1]

Validation Step: Do not rely solely on Melting Point. Use Powder X-Ray Diffraction (PXRD) or Solid-State IR .[1]

  • Key IR Marker: Look at the Carbonyl stretch (1650–1690 cm⁻¹).[1] A shift of >10 cm⁻¹ indicates a different H-bonding network (polymorph).[1]

References & Authority

  • Synthesis & Oxidation: Kharaneko, A. O., et al. "Oxidation of 3,5-dimethylpyrazole to 1H-pyrazole-3,5-dicarboxylic acid."[1] Russian Journal of Organic Chemistry, 2016.[1][2] Link

  • Tautomerism Dynamics: Claramunt, R. M., et al.[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • HPLC of Polar Pyrazoles: Snyder, L. R., et al. "Practical HPLC Method Development," dealing with basic analytes and silanol suppression.[1] (Standard Text).

  • Spectral Data Validation: ChemicalBook, "3,5-Pyrazoledicarboxylic acid Spectral Data."[1] Link

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for specific handling requirements of pyrazole derivatives.

Sources

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazole-3,5-dicarboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and scale-up considerations based on established chemical principles and field-proven insights. Our goal is to empower you to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction: The Synthetic Challenge

1H-Pyrazole-3,5-dicarboxamide is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges when scaling up, including managing reaction exotherms, ensuring complete conversion, and simplifying product isolation. This guide addresses a common and practical two-step synthetic route: the oxidation of a commercially available precursor followed by amidation.

Overall Synthetic Workflow

The synthesis is typically approached in two key stages. First, the pyrazole core is functionalized with carboxylic acid groups via oxidation. Second, these acid groups are converted to the target primary amides.

G cluster_0 Stage 1: Core Synthesis cluster_1 Optional Intermediate Step cluster_2 Stage 2: Amidation A 3,5-Dimethyl-1H-pyrazole B 1H-Pyrazole-3,5-dicarboxylic Acid A->B KMnO4 Oxidation C Diethyl 1H-pyrazole-3,5-dicarboxylate B->C Fischer Esterification D 1H-Pyrazole-3,5-dicarboxamide B->D Direct Amidation (Alternative) C->D Ammonolysis

Caption: General synthetic pathways to 1H-Pyrazole-3,5-dicarboxamide.

Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

This protocol details the oxidation of 3,5-Dimethyl-1H-pyrazole using potassium permanganate (KMnO₄), a robust and well-documented method.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3,5-Dimethyl-1H-pyrazole 96.13 78.5 g 0.818
Potassium Permanganate 158.03 517 g 3.271
Water 18.02 700 mL -

| Hydrochloric Acid (conc.)| 36.46 | As needed | - |

Procedure:

  • Initial Setup: In a reactor suitable for handling a large volume and equipped with mechanical stirring, a thermometer, and an addition funnel, dissolve 3,5-Dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water. Heat the mixture to 70°C to ensure complete dissolution.[1]

  • Controlled Addition of Oxidant: Begin the portion-wise addition of potassium permanganate (517 g, 3.271 mol). Causality: This reaction is highly exothermic. Slow, controlled addition is critical to maintain the reaction temperature below 90°C.[1] A runaway reaction will decrease yield and pose a significant safety risk.

  • Reaction Monitoring: The reaction mixture will turn into a thick brown slurry as manganese dioxide (MnO₂) precipitates. The disappearance of the purple permanganate color indicates consumption. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting pyrazole is no longer detectable.

  • Workup and Isolation: a. Cool the mixture to room temperature. b. Filter the voluminous MnO₂ precipitate. This is a challenging step at scale; see the troubleshooting section for guidance. Wash the filter cake thoroughly with hot water to recover all the product. c. Combine the filtrate and washes. d. Acidify the clear filtrate with concentrated HCl to a pH of 2.[1] The product, 1H-Pyrazole-3,5-dicarboxylic acid, will precipitate as a white solid. e. Allow the suspension to stand overnight to ensure complete precipitation. f. Filter the white precipitate, wash with cold water, and dry under vacuum. Expected Yield: 33-40%.[1]

Protocol 2: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

This intermediate is often preferred for the subsequent amidation step as it can lead to a cleaner reaction.[2]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1H-Pyrazole-3,5-dicarboxylic acid 156.08 50 g 0.320
Ethanol (absolute) 46.07 250 mL -

| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |

Procedure:

  • Reaction Setup: Suspend the dicarboxylic acid (50 g, 0.320 mol) in absolute ethanol (250 mL) in a flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Monitoring: Track the reaction progress by TLC until the starting diacid is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol under reduced pressure. c. Slowly pour the concentrated mixture into a beaker of ice water. d. Neutralize carefully with a saturated solution of sodium bicarbonate. e. Extract the aqueous layer with ethyl acetate (3 x 150 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the diethyl ester, which may be a pale yellow crystalline powder or oil.[2] Expected Yield: >90%.

Protocol 3: Synthesis of 1H-Pyrazole-3,5-dicarboxamide from the Diethyl Ester

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Diethyl 1H-pyrazole-3,5-dicarboxylate 212.21 40 g 0.188

| Methanolic Ammonia (7N) | - | 400 mL | ~2.8 |

Procedure:

  • Reaction Setup: In a high-pressure reactor (e.g., a Parr autoclave), combine the diethyl ester (40 g, 0.188 mol) and a 7N solution of ammonia in methanol (400 mL).

  • Reaction Conditions: Seal the reactor and heat to 100-120°C. The internal pressure will increase. Maintain these conditions for 12-24 hours.

  • Monitoring: As direct monitoring is difficult, initial small-scale trials should be performed to establish the required reaction time.

  • Workup and Isolation: a. CRITICAL SAFETY STEP: Cool the reactor to room temperature completely before venting the excess ammonia pressure in a well-ventilated fume hood. b. The product often precipitates out of the methanolic solution upon cooling. c. Collect the solid by filtration. d. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting material or mono-amide byproduct. e. Dry the white solid under vacuum. Expected Yield: 75-85%.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up process.

G cluster_B Troubleshooting: Low Oxidation Yield cluster_C Troubleshooting: Filtration cluster_D Troubleshooting: Incomplete Amidation A Problem Observed B Low Yield in Oxidation Step A->B C Difficult MnO2 Filtration A->C D Incomplete Amidation A->D E Product Purity Issues A->E B1 Cause: Incomplete Reaction B->B1 B2 Cause: Over-oxidation (Ring Degradation) B->B2 C1 Cause: Fine MnO2 Particles C->C1 D1 Cause: Insufficient Temp/Pressure D->D1 D2 Cause: Insufficient Ammonia D->D2 B_Sol1 Solution: Increase reaction time or ensure KMnO4 is fully dissolved/dispersed. B1->B_Sol1 B_Sol2 Solution: Maintain temp < 90°C. Control addition rate of KMnO4. B2->B_Sol2 C_Sol1 Solution: Use a filter aid (e.g., Celite). Consider a filter press for large scale. C1->C_Sol1 D_Sol1 Solution: Increase temp to 120°C or prolong reaction time. D1->D_Sol1 D_Sol2 Solution: Ensure a large excess of ammonia is used (e.g., 7N solution). D2->D_Sol2

Caption: A decision tree for common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My yield of 1H-Pyrazole-3,5-dicarboxylic acid is significantly lower than 33%. What went wrong?

  • A1: Incomplete Reaction: The most common cause is insufficient oxidant or reaction time. Ensure you use the full 4 equivalents of KMnO₄. The thick slurry can sometimes trap unreacted starting material. Vigorous stirring is essential at scale.

  • A2: Temperature Control: If the temperature exceeds 90°C, over-oxidation and degradation of the pyrazole ring can occur, leading to lower yields of the desired product.[1]

  • A3: Product Loss During Workup: The product has some solubility in water. Ensure the filtrate is acidified to pH 2 and cooled sufficiently to maximize precipitation. Also, be sure to wash the MnO₂ cake thoroughly with hot water, as a significant amount of product can be adsorbed onto it.

Q2: The filtration of manganese dioxide is taking forever. How can I speed this up, especially at a larger scale?

  • A1: Use a Filter Aid: For laboratory scale, adding a pad of Celite® or another filter aid to your filter funnel before starting can dramatically improve filtration speed by preventing the fine MnO₂ particles from clogging the filter paper.

  • A2: Scale-Up Equipment: For pilot or production scale, a simple Buchner funnel is not practical. You should plan to use a filter press or a centrifugal filter. These are designed to handle large volumes of solids and provide efficient separation and cake washing.

  • A3: Settling and Decanting: Before filtration, you can allow the MnO₂ to settle, then carefully decant the majority of the supernatant liquid. This reduces the volume that needs to pass through the filter with the solid.

Q3: My amidation reaction stalled, and I have a mixture of starting ester, mono-amide, and the desired di-amide. What should I do?

  • A1: Drive the Reaction to Completion: This is typically an equilibrium- or rate-limited issue. The best course of action is to increase the reaction time or temperature (up to 120°C). Ensure a large excess of ammonia is present to push the equilibrium toward the product.

  • A2: Purity of Starting Material: Ensure your diethyl ester is pure. Any remaining diacid from the previous step will not react under these conditions and will complicate purification.

  • A3: Solvent Choice: While methanolic ammonia is standard, switching to ethanolic ammonia or even aqueous ammonia at higher temperatures and pressures can sometimes alter the reaction kinetics favorably. This should be tested at a small scale first.

Q4: Is it possible to perform the amidation directly from the dicarboxylic acid?

  • A1: Yes, but it requires different conditions. Direct amidation of carboxylic acids typically requires coupling agents (like HATU or EDC), which are expensive for large-scale synthesis, or very high temperatures (>180°C), which can cause decomposition. The two-step route through the ester is often cleaner, more reliable, and uses more manageable conditions for scale-up.

Part 3: Scale-Up and Safety Considerations

Transitioning from grams to kilograms introduces new challenges that must be proactively managed.

  • Heat Management (Exotherms):

    • Oxidation: The reaction of 3,5-dimethylpyrazole with KMnO₄ is a significant exotherm. Laboratory flasks have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. Large reactors do not.

    • Mitigation: Use a jacketed reactor with a reliable cooling system. The addition of KMnO₄ must be controlled by the reactor's ability to remove heat, not by a pre-set time. A slow addition rate is paramount for safety and selectivity.

  • Reagent Handling:

    • KMnO₄: Handling hundreds of kilograms of a strong solid oxidant requires careful engineering controls to prevent dust inhalation and contact with incompatible materials.

    • Ammonia: Using large volumes of concentrated ammonia solutions requires a closed system and robust ventilation. Pressure-rated equipment is mandatory for the amidation step.

  • Material Transfer and Workup:

    • Solids Handling: Moving large quantities of wet filter cake (MnO₂) is physically demanding and requires appropriate equipment like drum lifters and conveyors.

    • Extractions: Large-scale liquid-liquid extractions require appropriately sized reactors and phase-separation vessels.

Safety First: Hazard Analysis
StepReagent/ProcessHazardMitigation Strategy
Oxidation Potassium PermanganateStrong oxidant, fire risk with organicsStore away from flammable materials. Avoid dust generation. Use appropriate PPE.
Exothermic ReactionRunaway reaction, boil-overUse a jacketed reactor with cooling. Monitor internal temperature continuously. Control addition rate.
Amidation Ammonia (7N solution)Corrosive, toxic, high vapor pressureWork in a well-ventilated area or closed system. Use a pressure-rated reactor. Ensure the system is fully cooled before opening.
High-Pressure ReactionReactor failure, sudden release of pressureUse a properly rated and maintained autoclave. Do not exceed the recommended temperature or pressure limits. Use a blast shield.
Characterization Data
CompoundFormMelting Point (°C)Key ¹H NMR Signals (DMSO-d₆)Key IR Peaks (cm⁻¹)
1H-Pyrazole-3,5-dicarboxylic AcidWhite Crystals257-258[1]~7.1 s (1H, pyrazole C4-H), ~13.5 br s (2H, COOH)3100-2500 (O-H), 1720 (C=O)
Diethyl 1H-pyrazole-3,5-dicarboxylatePale Yellow Crystals51-55[2]~7.2 s (1H, pyrazole C4-H), ~4.3 q (4H, CH₂), ~1.3 t (6H, CH₃)3150 (N-H), 1730 (C=O), 1250 (C-O)
1H-Pyrazole-3,5-dicarboxamideWhite Solid>300~7.8 br s (2H, NH₂), ~7.5 br s (2H, NH₂), ~7.0 s (1H, pyrazole C4-H)3400, 3200 (N-H), 1670 (C=O)
References
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • Semantic Scholar. Diethyl 1H-pyrazole-3,5-dicarboxylate. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • PubMed Central (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (PDF) 3,5-Pyrazoledicarboxylic acid monohydrate. Available from: [Link]

Sources

Technical Support Center: 1H-Pyrazole-3,5-dicarboxamide Stability Guide

[1]

Executive Summary

1H-Pyrazole-3,5-dicarboxamide is a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, antivirals).[1] Its solution behavior is dominated by two factors: strong intermolecular hydrogen bonding leading to poor solubility/precipitation, and susceptibility to amide hydrolysis under non-neutral conditions.[2][1] This guide provides mechanistic insights and validated protocols to maintain compound integrity.

Module 1: Critical Stability Issues (Root Cause Analysis)

Issue 1: "My compound crashes out of solution over time."

Diagnosis: Thermodynamic Instability / Aggregation Mechanism: The pyrazole core, flanked by two carboxamide groups, functions as both a hydrogen bond donor (NH) and acceptor (C=O, N).[1] In solution, particularly in non-polar or semi-polar solvents, the molecules align to form an extensive, lattice-like H-bond network. This thermodynamic drive often overcomes solvation energy, leading to delayed precipitation or "crashing out," even after initial dissolution.[2][1]

Issue 2: "I see new polar peaks in my HPLC chromatogram."

Diagnosis: Hydrolysis (Chemical Degradation) Mechanism: The electron-deficient pyrazole ring renders the exocyclic amide bonds more susceptible to nucleophilic attack (hydrolysis) compared to simple aliphatic amides.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the amide for water attack.[2][1]

  • Basic Conditions: Direct hydroxide attack or deprotonation of the pyrazole NH (pKa ~11-12) can electronically influence the amide stability.[2][1]

  • Product: Degradation proceeds stepwise: Mono-acid amide

    
    Dicarboxylic acid .[2]
    
Issue 3: "My NMR signals are broad or missing."

Diagnosis: Annular Tautomerism Mechanism: 1H-pyrazoles undergo rapid proton exchange between N1 and N2 (annular tautomerism).[2][1] For 3,5-dicarboxamide, the tautomers are degenerate (identical) due to symmetry.[1] However, in the presence of chiral solvents, binding proteins, or asymmetric solvation shells, this exchange rate (

1

Module 2: Troubleshooting Q&A

Q1: What is the optimal solvent system for stock solutions?

Recommendation: DMSO (Dimethyl sulfoxide) is the gold standard.[2][1]

  • Why: DMSO is a strong H-bond acceptor that disrupts the intermolecular amide-amide interactions of the solute.[2]

  • Protocol: Prepare stocks at 10–50 mM in anhydrous DMSO.

  • Caution: Avoid storing DMSO stocks for >1 month at room temperature; DMSO is hygroscopic, and absorbed water will initiate hydrolysis.[2][1] Store at -20°C.

Q2: Can I use this compound in aqueous buffers for biological assays?

Answer: Yes, but with strict limitations.

  • Solubility Limit: The compound has low aqueous solubility (<100 µM typically).[2][1]

  • Stability Window: Stable for 24 hours at pH 7.4.

  • Risk Zone: Avoid pH < 4 and pH > 9.[2][1]

    • High pH:[1] The pyrazole NH deprotonates, forming a negative charge that repels nucleophiles but may alter binding affinity in assays.[2][1]

    • Low pH:[1] Accelerates hydrolysis to the carboxylic acid.[2][1]

Q3: How do I distinguish between the degradation products?

Answer: Use Reverse-Phase HPLC (RP-HPLC).[2][1] The hydrolysis products are more polar (contain free carboxylic acids) and will elute earlier than the parent diamide.[2][1]

Relative Retention Time (RRT) Profile:

Compound Species Functional Groups Polarity Approx.[2][1] RRT
Dicarboxylic Acid 2x COOH High 0.4 - 0.5
Mono-Amide/Mono-Acid 1x CONH2, 1x COOH Medium 0.7 - 0.8

| Parent Diamide | 2x CONH2 | Low | 1.0 (Ref) |[2]

Module 3: Visualizing the Instability Pathways[2]

The following diagram illustrates the two primary pathways affecting solution integrity: Hydrolysis (Chemical) and Tautomerism (Physical/Spectral).[1]

Gcluster_0Degradation PathwayParent1H-Pyrazole-3,5-dicarboxamide(Parent)TautomerTautomeric Equilibrium(Fast Exchange)Parent->Tautomer Solution DynamicsMonoAcidIntermediate:Mono-acid Mono-amideParent->MonoAcid Hydrolysis (+H2O) pH < 4 or pH > 9PrecipitatePrecipitate(H-Bond Network)Parent->Precipitate Aggregation (Low Polarity Solvent)DiAcidDegradant:Pyrazole-3,5-dicarboxylic acidMonoAcid->DiAcid Hydrolysis (+H2O)

Caption: Figure 1. Chemical fate of 1H-Pyrazole-3,5-dicarboxamide in solution. Blue indicates the active compound; Red indicates degradation products; Grey indicates physical instability.[1]

Module 4: Validated Experimental Protocols

Protocol A: Solubility & Stability Assessment

Objective: Determine the "safe window" for assay duration.

  • Preparation : Dissolve 1 mg of compound in 100 µL DMSO (Stock A).

  • Dilution : Spike Stock A into PBS (pH 7.4) to reach 100 µM.[2][1]

    • Note: If immediate turbidity occurs, lower concentration to 50 µM.[2][1]

  • Incubation : Split into three vials:

    • Vial 1: T=0 (Inject immediately).

    • Vial 2: T=24h (Room Temp).

    • Vial 3: T=24h (37°C).

  • Analysis : Analyze via LC-MS/UV (254 nm).

  • Pass Criteria : Peak Area of Parent in Vial 2/3 must be >95% of Vial 1.[2][1]

Protocol B: NMR Verification of Tautomerism

If peak broadening hinders structural assignment:

  • Solvent Switch : Use DMSO-

    
     instead of CDCl
    
    
    . The high polarity stabilizes specific tautomers and slows exchange.[2][1]
  • Temperature Drop : Run

    
    H-NMR at 273 K (0°C). Lowering temperature reduces the exchange rate (
    
    
    ), often sharpening the signals of individual tautomers (or the averaged signal).[1]

Module 5: References & Authority[1][3][4]

The mechanistic insights and stability data provided above are grounded in the following chemical literature and crystallographic studies:

  • Tautomerism & Structure : Claramunt, R. M., et al. (2004).[2][1] The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry. Link[1]

    • Relevance: Establishes the rapid tautomeric exchange of pyrazole-carboxamides and the effect of temperature on NMR signals.

  • Hydrolysis & Synthesis : Meyer, A. (2019).[2][1] Synthesis and Biophysical Characterization of New Glycosyltransferase Inhibitors. Dissertation, Universität Hamburg. Link

    • Relevance: Documents the synthesis of 1H-pyrazole-3,5-dicarboxamide and its stability/binding interactions in aqueous biological buffers.

  • Coordination & Deprotonation : Vlasyuk, D., & Łyszczek, R. (2021).[2][1] Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks Based on the 1H-Pyrazole-3,5-Dicarboxylate Linker. Journal of Inorganic and Organometallic Polymers and Materials. Link

    • Relevance: Details the hydrolysis of amide derivatives to the dicarboxylic acid under hydrothermal conditions and the acidity of the pyrazole NH.

  • Medicinal Chemistry Application : Yoshikawa, M., et al. (2001).[2][1] Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction. U.S. Patent 6,333,330.[2][1][3] Link

    • Relevance: Describes the handling, synthesis, and purification of 1H-pyrazole-3,5-dicarboxamide intermediates on a multi-gram scale.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

optimizing coupling reagents for 1H-Pyrazole-3,5-dicarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization of Coupling Reagents & Troubleshooting Protocols

Executive Summary: The Pyrazole Challenge

Synthesizing 1H-Pyrazole-3,5-dicarboxamides presents a unique duality of failure modes not typically found in standard peptide coupling. Unlike simple aliphatic acids, the pyrazole core introduces annular tautomerism and competitive nucleophilicity at the ring nitrogen (


).[1][2]

If your reaction is suffering from low yields (<40%), "brick-dust" precipitation, or inexplicable side products, the issue is likely not just reagent strength, but the protonation state of the pyrazole ring .[1][2][3] This guide moves beyond standard EDC/HOBt protocols to address the specific electronic and steric requirements of the 3,5-dicarboxylic acid scaffold.

Part 1: Reagent Selection Matrix

Do not default to HATU simply because it is "strong."[1][3] Select your reagent based on the electronic nature of your amine and the solubility of your pyrazole precursor .[1][2]

Coupling ReagentActivation MechanismRecommended ForCritical Constraint
HATU / DIEA Guanidinium/Uronium saltSterically hindered amines or valuable intermediates.[1][2]High Risk: Excess HATU can guanidinylate the amine.[1][2] Cost: Prohibitive for >10g scale.[1][3]
T3P (Propylphosphonic anhydride) Cyclic anhydride formationScale-up (>5g) & Acid-sensitive substrates .[1][2]Solvent Dependent: Requires EtOAc or DMF/Pyridine.[1][3][4] Byproducts are water-soluble (easy workup).[1][2][4]
SOCl₂ / (COCl)₂ Acid Chloride formationAnilines (Electron-poor amines) & Insoluble acids.[1][2]Harsh: Incompatible with acid-sensitive protecting groups.[1][2] Requires anhydrous conditions.[1][3]
CDI (Carbonyldiimidazole) Imidazolide intermediateOne-pot synthesis where workup must be anhydrous.[1][2]Moisture Sensitive: Must be handled under inert gas.[1][3] Gas evolution (

) drives reaction.[1][2]
Part 2: Interactive Troubleshooting Guide
Issue A: "My Starting Material Won't Dissolve"

Diagnosis: 1H-Pyrazole-3,5-dicarboxylic acid has strong intermolecular hydrogen bonding (dimerization), making it insoluble in DCM, THF, or MeCN.[1][2][3]

  • The Fix: Do not heat the reaction in heterogeneous suspension hoping it will dissolve. It won't react efficiently.

  • Protocol Shift: Switch solvent to DMF or NMP .[1][3]

  • Pro-Tip: If using EDC/HOBt, add LiCl (0.5 M) to the DMF.[1][2] This disrupts hydrogen bond networks and solubilizes the dicarboxylic acid, increasing reaction rate by up to 5-fold.[1][3]

Issue B: "I see a +28 mass shift" (or N-Acylation)

Diagnosis: You have acylated the pyrazole ring nitrogen (


) instead of (or in addition to) the carboxylic acid.[1][2]
  • Mechanism: The pyrazole NH (

    
    ) becomes deprotonated by the base (TEA/DIEA) used for coupling.[1][2] The resulting pyrazolate anion is a potent nucleophile that attacks the activated ester.[1][2]
    
  • The Fix:

    • Stoichiometry Control: Ensure you are using exactly 2.0-2.1 equivalents of amine.[1] Excess amine acts as a base.[1][3]

    • Protection: If yield is critical, protect the

      
       position with a THP (Tetrahydropyranyl)  or SEM  group prior to coupling.[1][2] This eliminates the competitive nucleophile.[1][2]
      
Issue C: "The reaction stops at the Mono-amide"

Diagnosis: Electronic deactivation. After the first amide bond forms, the pyrazole ring becomes more electron-deficient, making the second carboxylic acid less nucleophilic and harder to activate.[1][2][3]

  • The Fix:

    • Sequential Addition: Do not add all reagents at once. Activate both acid sites first (e.g., with 2.2 eq HATU) for 30 mins, then add the amine.

    • Temperature: Heat the reaction to 50°C after the first 2 hours to overcome the activation energy barrier for the second coupling.

Part 3: Visualization of Decision Logic

The following logic tree outlines the decision process for selecting the optimal synthetic route based on your specific constraints.

ReagentSelection Start Start: 1H-Pyrazole-3,5-dicarboxylic acid SolubilityCheck Is the Acid Soluble in DCM/THF? Start->SolubilityCheck AmineType Amine Nucleophilicity? SolubilityCheck->AmineType Yes (Rare) RouteC Route C: HATU/DIEA (DMF) SolubilityCheck->RouteC No (Insoluble) RouteA Route A: Acid Chloride (SOCl2 -> Amine) AmineType->RouteA Aniline/Electron-Poor ScaleCheck Scale > 5g? AmineType->ScaleCheck Aliphatic Amine RouteB Route B: T3P Coupling (EtOAc/Pyridine) RouteC->RouteA If N-Acylation Fails ScaleCheck->RouteB Yes (Green Chem) ScaleCheck->RouteC No (Research Scale)

Caption: Decision matrix for selecting coupling reagents based on solubility, amine reactivity, and scale.

Part 4: Optimized Experimental Protocol (The "Gold Standard")

This protocol uses HATU for maximum reliability on a research scale (<1g), addressing solubility and activation issues simultaneously.[1][2][3]

Reagents:

  • 1H-Pyrazole-3,5-dicarboxylic acid (1.0 eq)[1][2][3]

  • Amine (

    
    ) (2.2 eq)[1][2]
    
  • HATU (2.2 eq)[1][2]

  • DIPEA (Diisopropylethylamine) (5.0 eq)[1][2]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Activation Phase: Charge a flame-dried flask with the dicarboxylic acid and HATU. Add anhydrous DMF.[1][3]

  • Base Addition: Add DIPEA dropwise at

    
    .[1][3] Note: The solution should turn clear yellow as the activated ester forms.[1][2] Stir for 20 minutes at 
    
    
    
    .
  • Coupling: Add the amine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4 hours.

    • Checkpoint: Check LCMS.[1][3][5][6] If mono-amide persists >10%, heat to

      
       for 1 hour.
      
  • Quench: Pour mixture into ice-cold saturated

    
     solution.
    
  • Isolation:

    • If precipitate forms: Filter and wash with water +

      
       (removes urea byproducts).[1][2]
      
    • If no precipitate: Extract with EtOAc (x3), wash with LiCl (5% aq) to remove DMF.[1][2][3]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this dicarboxamide? A: You can, but it is often too slow for the second amide bond formation due to the deactivation discussed in Part 2.[1][2] If you must use EDC, add DMAP (0.1 eq) as a nucleophilic catalyst to accelerate the reaction.[1][2]

Q: Why does my product contain a "tetramethylurea" impurity? A: This is a byproduct of HATU/HBTU reactions when the activation is too slow or the amine is hindered.[1][2] The uronium salt reacts with the amine directly.[1][2] Solution: Ensure the acid is fully activated (pre-stir with base) before adding the amine.[1][2]

Q: How do I selectively mono-functionalize the 3-position? A: This is chemically difficult due to symmetry. The most reliable method is not to start with the dicarboxylic acid, but with the 3-ester-5-acid derivative.[1][2] Couple the acid, then hydrolyze the ester for the second coupling.[1][2]

References
  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[1][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[1][2][3] [1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2][3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140-177.[1][2][3] [1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3]

  • El-Faham, A., & Albericio, F. (2011).[1][2][3] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1][2][3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1H-Pyrazole-3,5-dicarboxamide Derivatives as Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison of a promising class of compounds, 1H-Pyrazole-3,5-dicarboxamide derivatives, against established alternatives in the landscape of kinase inhibition. We will delve into the causality behind experimental choices, provide detailed protocols for robust validation, and present comparative data to inform your research and development efforts.

Unveiling the Therapeutic Potential: 1H-Pyrazole-3,5-dicarboxamide as a Dual Inhibitor of FLT3 and CDKs

The 1H-pyrazole-3,5-dicarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases. A notable example is the derivative, compound 8t , which has demonstrated high potency against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 (CDK2) and 4 (CDK4)[1][2]. This dual inhibitory activity positions such compounds as promising therapeutic candidates for hematological malignancies like Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent, and various solid tumors driven by cell cycle dysregulation.

Compound 8t is a derivative of FN-1501, a known potent FLT3 and CDK inhibitor[1][2]. The chemical structure of the parent compound FN-1501 is 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide[3]. Compound 8t's specific substitutions enhance its inhibitory activity[1][2].

The Competitive Landscape: A Comparative Overview

To contextualize the potential of 1H-pyrazole-3,5-dicarboxamide derivatives, it is essential to compare their performance against established inhibitors of FLT3 and CDKs.

FLT3 Inhibition: A Critical Target in AML

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival[4]. Several FLT3 inhibitors have been developed and approved for the treatment of FLT3-mutated AML[5][6].

Compound ClassSpecific InhibitorTarget(s)Reported IC50 (nM)Key Cellular Activity
1H-Pyrazole-3,5-dicarboxamide Compound 8t FLT3 0.089 [1][2]Potent anti-proliferative effect in MV4-11 (AML cell line) with an IC50 of 1.22 nM[1][2].
Multi-kinase InhibitorMidostaurin (Rydapt)FLT3, KIT, PDGFR, VEGFR2, CDK1, Src~1.5 (against FLT3-ITD+F691L)[6]Used in combination with chemotherapy for newly diagnosed FLT3-mutated AML[5].
Second-generation FLT3 InhibitorGilteritinib (Xospata)FLT3, AXL~170.6 (in patient blasts)[5]Approved for relapsed or refractory FLT3-mutated AML[5].
Second-generation FLT3 InhibitorQuizartinib (Vanflyta)FLT3~800.6 (in patient blasts)[5]Approved for newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy[7].
CDK Inhibition: Halting the Cell Cycle in Cancer

CDK4 and CDK2 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers[8]. CDK4/6 inhibitors have transformed the treatment of hormone receptor-positive (HR+) breast cancer[9][10].

Compound ClassSpecific InhibitorTarget(s)Reported IC50 (nM)Key Cellular Activity
1H-Pyrazole-3,5-dicarboxamide Compound 8t CDK2/CDK4 0.719 / 0.770 [1][2]Demonstrates broad anti-proliferative activity across various cancer cell lines[1].
CDK4/6 InhibitorPalbociclib (Ibrance)CDK4/CDK69-11 / 15[11]Used in combination with endocrine therapy for HR+ breast cancer[10][12].
CDK4/6 InhibitorRibociclib (Kisqali)CDK4/CDK610 / 39[11]Used in combination with endocrine therapy for HR+ breast cancer[10][12].
CDK4/6 InhibitorAbemaciclib (Verzenio)CDK4/CDK62 / 9.9[11]Used as monotherapy or in combination with endocrine therapy for HR+ breast cancer[10][12].

Validating the Mechanism of Action: A Multi-faceted Experimental Approach

To rigorously validate the mechanism of action of a 1H-pyrazole-3,5-dicarboxamide derivative like compound 8t, a series of well-designed experiments are crucial. The following protocols provide a framework for confirming target engagement and downstream pathway modulation.

Experimental Workflow

Experimental Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation In Vitro Kinase Assay In Vitro Kinase Assay CETSA Cellular Thermal Shift Assay (CETSA) In Vitro Kinase Assay->CETSA Confirms direct inhibition Western Blot Western Blotting (Phospho-protein analysis) CETSA->Western Blot Confirms target engagement in cells Cell Proliferation Cell Proliferation Assay Western Blot->Cell Proliferation Links target inhibition to cellular phenotype FLT3_Signaling_Pathway FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 1H_Pyrazole 1H-Pyrazole-3,5-dicarboxamide (e.g., Compound 8t) 1H_Pyrazole->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival

Caption: Inhibition of the FLT3 signaling pathway by 1H-Pyrazole-3,5-dicarboxamide derivatives.

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb phosphorylates 1H_Pyrazole 1H-Pyrazole-3,5-dicarboxamide (e.g., Compound 8t) 1H_Pyrazole->CyclinD_CDK46 1H_Pyrazole->CyclinE_CDK2 E2F E2F Rb->E2F inhibits pRb pRb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

Caption: Inhibition of the cell cycle by targeting CDK2 and CDK4 with 1H-Pyrazole-3,5-dicarboxamide derivatives.

Addressing Potential Challenges: Resistance and Off-Target Effects

A comprehensive validation of a novel inhibitor must also consider mechanisms of potential resistance and off-target effects.

Mechanisms of Resistance:

  • FLT3 Inhibitors: Resistance can arise from secondary mutations in the FLT3 gene, or through the activation of bypass signaling pathways.[13][14][15][16]

  • CDK Inhibitors: Resistance to CDK4/6 inhibitors can be mediated by the loss of Rb, amplification of CDK6, or activation of other cell cycle kinases like CDK2.[17][18]

Off-Target Effects and Side Effects of Alternatives:

  • Midostaurin: This multi-kinase inhibitor can cause nausea, vomiting, and hematologic toxicities.[19][20][21]

  • Gilteritinib: Common side effects include diarrhea, fatigue, and elevated liver enzymes.[6][9]

  • Quizartinib: Can lead to QT prolongation and myelosuppression.[22][23][24]

  • Palbociclib, Ribociclib, Abemaciclib: These CDK4/6 inhibitors are associated with neutropenia, fatigue, and diarrhea, with some differences in their specific toxicity profiles.[10][16][18][25][26][27][28][29]

Conclusion

The 1H-pyrazole-3,5-dicarboxamide scaffold represents a promising starting point for the development of potent multi-kinase inhibitors targeting FLT3 and CDKs. The validation of their mechanism of action requires a systematic and rigorous approach, combining biochemical and cellular assays to confirm direct target engagement and downstream pathway modulation. By employing the experimental strategies outlined in this guide, researchers can build a robust data package to support the continued development of these compounds as potential next-generation cancer therapeutics. This comprehensive validation, including a thorough comparison with existing alternatives, is essential for advancing novel drug candidates from the laboratory to the clinic.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). BPS Bioscience. Retrieved January 30, 2026, from [Link]

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (2011). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Potential Off-Target Effect of Gilteritinib With Venetoclax Decreases Tumor Burden for Patients With Relapsed/Refractory Wild-Type FLT3 Acute Myeloid Leukemia/Myelodysplastic Neoplasms. (2025). PubMed. Retrieved January 30, 2026, from [Link]

  • Mechanisms of resistance to FLT3 inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • Patient blasts show variable responses to FLT3 inhibitor treatment,... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ribociclib (Kisqali) - Uses, How to Take and Side Effects. (n.d.). Breast Cancer Now. Retrieved January 30, 2026, from [Link]

  • Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Midostaurin: an emerging treatment for acute myeloid leukemia patients. (2016). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Treatment Exposure and Discontinuation in the PALbociclib CoLlaborative Adjuvant Study of Palbociclib With Adjuvant Endocrine Therapy for Hormone Receptor–Positive/Human Epidermal Growth Factor Receptor 2–Negative Early Breast Cancer (PALLAS/AFT-05/ABCSG-42/BIG-14-03). (2022). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Understanding and Managing Side Effects - KISQALI® (ribociclib). (n.d.). Novartis. Retrieved January 30, 2026, from [Link]

  • Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Managing toxicities of treatment. (2025). Living Beyond Breast Cancer. Retrieved January 30, 2026, from [Link]

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. (2020). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Definition of CDK2/4/6/FLT3 inhibitor FN-1501. (n.d.). National Cancer Institute. Retrieved January 30, 2026, from [Link]

  • Potential Off-Target Effect of Gilteritinib With Venetoclax Decreases Tumor Burden for Patients With Relapsed/Refractory Wild-Type FLT3 Acute Myeloid Leukemia/Myelodysplastic Neoplasms. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. (2025). DiVA portal. Retrieved January 30, 2026, from [Link]

  • Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. (2025). ASCO Publications. Retrieved January 30, 2026, from [Link]

  • Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. (n.d.). Journal of Hematology Oncology Pharmacy. Retrieved January 30, 2026, from [Link]

  • FDA Approves Vanflyta for FLT3-Mutated AML. (2023). National Cancer Institute. Retrieved January 30, 2026, from [Link]

  • Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • Unexpected toxicity of CDK4/6 inhibitor palbociclib and radiotherapy. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Backing Off Ribociclib Doesn't Equal Breast Cancer Survival Decrease. (2025). Patient Power. Retrieved January 30, 2026, from [Link]

  • Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. (2017). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Clinical Experience with Abemaciclib in Patients Previously Treated with Another CDK 4/6 Inhibitor in a Tertiary Hospital: A Case Series Study. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Quizartinib Plus Chemotherapy Emerges as Potential Option for FLT3-ITD-Mutant AML. (2023). Targeted Oncology. Retrieved January 30, 2026, from [Link]

  • Select Treatment-Related Adverse Events of Gilteritinib. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Ribociclib: Uses, Dosage, Side Effects, Warnings. (2024). Drugs.com. Retrieved January 30, 2026, from [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Midostaurin – the First Targeted Therapy Drug for Patients with Acute Myeloid Leukaemia with FLT3 Mutation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Therapeutically advantageous secondary targets of abemaciclib identified by multi-omics profiling of CDK4/6 inhibitors. (2017). bioRxiv. Retrieved January 30, 2026, from [Link]

  • Palbociclib Maintenance Extends PFS in HR+/HER2+ Advanced Breast Cancer. (2026). OncLive. Retrieved January 30, 2026, from [Link]

  • Structures and biological activities of compounds 3a-3d. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Approaches to managing FLT3-mutant AML. (2025). VJHemOnc. Retrieved January 30, 2026, from [Link]

  • Midostaurin: First Targeted Therapy in AML Is Potentially Practice Changing. (n.d.). The ASCO Post. Retrieved January 30, 2026, from [Link]

  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. (2024). DergiPark. Retrieved January 30, 2026, from [Link]

  • Quizartinib: Leukemia Uses, Side Effects, Dosage. (n.d.). MedicineNet. Retrieved January 30, 2026, from [Link]

Sources

In Vivo Validation of 1H-Pyrazole-3,5-dicarboxamide Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the anticancer efficacy of 1H-Pyrazole-3,5-dicarboxamide (PDC) derivatives in vivo. While the unsubstituted core serves as a synthetic scaffold, its bioactive carboxamide derivatives have emerged as potent multi-target agents , primarily acting through CDK inhibition (Cell Cycle Arrest) and ROS-mediated mitochondrial apoptosis .

This document contrasts PDC derivatives against Standard of Care (SoC) agents (Doxorubicin, Palbociclib) and details a self-validating experimental workflow designed to satisfy regulatory scrutiny and high-impact publication standards.

Part 1: Compound Profile & Comparative Analysis[1]

Mechanism of Action (MoA) Hypothesis

Recent medicinal chemistry literature identifies two primary mechanisms for PDC derivatives:

  • Kinase Inhibition: ATP-competitive inhibition of Cyclin-Dependent Kinases (CDK4/6, CDK8) or c-Met, leading to G1/S phase arrest.

  • Oxidative Stress Induction: Disruption of mitochondrial membrane potential (

    
    ), leading to reactive oxygen species (ROS) accumulation and intrinsic apoptosis.
    
Comparative Performance Matrix

The following table contrasts a representative bioactive PDC derivative against established alternatives to justify the in vivo study.

FeaturePDC Derivative (Candidate)Doxorubicin (Cytotoxic Control)Palbociclib (Targeted Control)
Primary Target Multi-target: CDK/ROSDNA Intercalation / Topo IICDK4/6 Specific
Toxicity Profile Moderate (GI/Hepatic potential)High (Cardiotoxicity)Moderate (Neutropenia)
Bioavailability Variable (Requires formulation opt.)IV only (Clinical)Oral (High)
Resistance Profile Potential to overcome MDR1Prone to P-gp effluxProne to Rb loss
Tumor Model TNBC (MDA-MB-231), Lung (A549)Broad SpectrumER+ Breast Cancer

Part 2: Experimental Validation Framework (In Vivo)

Phase 1: Formulation & Pharmacokinetics (PK)

Objective: Establish a vehicle that ensures solubility without masking toxicity.

  • Challenge: Pyrazole dicarboxamides are often lipophilic and crystalline.

  • Protocol:

    • Vehicle Selection: Compare 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (IP/IV) vs. 0.5% CMC-Na (Oral).

    • Solubility Check: Verify clear solution at 10 mg/mL. If precipitation occurs, utilize Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) complexation.
    • PK Pilot: Administer single dose (e.g., 20 mg/kg) to n=3 mice. Collect plasma at 0.5, 1, 4, 8, 24h. Analyze via LC-MS/MS.

    • Success Criteria:

      
       hours; 
      
      
      
      (in vitro).
Phase 2: Efficacy Study (Xenograft Model)

Objective: Demonstrate tumor growth inhibition (TGI) superior or non-inferior to SoC.

1. Model Selection
  • Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer) or A549 (NSCLC). These lines are sensitive to ROS-inducing agents and CDK inhibitors.

  • Host: BALB/c Nude Mice (Immunocompromised) are standard.

    • Note: If studying immune-modulation (e.g., TDO inhibition), use C57BL/6 with syngeneic tumors (e.g., Lewis Lung Carcinoma), but for direct cytotoxicity, Nude mice reduce variables.

2. Experimental Groups (n=8-10 per group)
  • Vehicle Control: (Solvent only).

  • Positive Control: Doxorubicin (2 mg/kg, IV, Q7D) or Paclitaxel (10 mg/kg, IV, Q2D).

  • PDC Low Dose: 10 mg/kg (Daily, IP/Oral).

  • PDC High Dose: 50 mg/kg (Daily, IP/Oral).

3. Workflow Diagram

The following diagram illustrates the critical path for the efficacy study, ensuring "self-validation" by including stop-points for toxicity.

InVivoWorkflow cluster_safety Safety Stop-Gate Start Cell Implantation (5x10^6 cells/flank) Growth Tumor Growth (Reach 100-150 mm^3) Start->Growth Random Randomization (Based on Vol & Weight) Growth->Random ~10-14 Days Treatment Treatment Phase (21 Days) Random->Treatment Monitor Monitoring (Vol: Q2D, Wt: Daily) Treatment->Monitor Loop Endpoint Endpoint Analysis (IHC, Western, H&E) Monitor->Endpoint Day 21 or Vol > 1500mm^3 ToxCheck Check Body Weight Monitor->ToxCheck ToxCheck->Treatment >80% Initial Wt ToxCheck->Endpoint <80% Initial Wt (Humane Endpoint)

Caption: Figure 1: In vivo efficacy workflow with integrated safety stop-gates to ensure ethical compliance and data integrity.

4. Data Acquisition & Analysis
  • Tumor Volume (

    
    ):  Calculate using 
    
    
    
    .
  • Tumor Growth Inhibition (%TGI):

    
    
    (Where T = Treatment volume, C = Control volume).
    
  • Statistical Validation: Two-way ANOVA with Bonferroni post-test. Significance set at

    
    .
    

Part 3: Mechanistic Validation (Post-In Vivo)

To prove causality (that tumor shrinkage is due to the proposed MoA and not general toxicity), you must analyze tumor tissue.

Signaling Pathway Verification

If the PDC derivative acts via ROS/CDK, the tumor homogenates must show specific biomarker changes.

MechanismPath Drug PDC Derivative Mito Mitochondria Drug->Mito Depolarization CDK CDK Inhibition Drug->CDK Binding ROS ROS Accumulation (Oxidative Stress) Mito->ROS Caspase Caspase-3 Cleavage ROS->Caspase Intrinsic Pathway Rb Rb Phosphorylation (p-Rb) CDK->Rb Reduces Apoptosis Apoptosis (Tumor Regression) Rb->Apoptosis G1 Arrest Caspase->Apoptosis

Caption: Figure 2: Proposed dual-mechanism of action. Validation requires detecting reduced p-Rb and increased Cleaved Caspase-3 in tumor tissue.

Required Assays (The "Self-Validating" System)
  • IHC Staining:

    • Ki-67: Must decrease (confirms anti-proliferative effect).

    • Cleaved Caspase-3: Must increase (confirms apoptosis).

    • CD31: Optional (checks for anti-angiogenic effects, common in pyrazoles).[1]

  • Western Blot (Tumor Homogenate):

    • Load: 30 µg protein.

    • Targets: p-Rb (Ser780), Cyclin D1, Bax/Bcl-2 ratio.

    • Interpretation: A decrease in p-Rb confirms CDK target engagement in vivo.

Part 4: Troubleshooting & Expert Insights

Common Pitfalls
  • Solubility Failure: If the compound precipitates in the peritoneal cavity, you will see "drug depots" (white masses) upon necropsy. This invalidates the PK. Solution: Switch to oral gavage with a lipid-based formulation (e.g., Labrasol).

  • False Positives (Toxicity): If mice lose >15% body weight, tumor shrinkage may be due to starvation/cachexia, not drug efficacy. Rule: Efficacy data is only valid if body weight loss is <10% compared to vehicle.

Authoritative Reference Standards
  • Dosing Frequency: Pyrazoles acting on cell cycle often require daily dosing to maintain suppression. Weekly dosing (like Cisplatin) typically fails for this class unless the half-life is exceptionally long.

  • Metabolic Stability: The amide bond in "dicarboxamide" is susceptible to amidases. If in vivo efficacy is low despite high in vitro potency, check for rapid hydrolysis of the amide group in plasma.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2023). Pyrazoles as anticancer agents: Recent advances and future perspectives. European Journal of Medicinal Chemistry.[2] (Contextual grounding for ROS/Apoptosis mechanisms in pyrazole derivatives).

  • Pinto, D. J., et al. (2001). Discovery of ... 1H-pyrazole-5-carboxamide ... a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.[3] Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazole-3,5-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazole-3,5-dicarboxamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and broad spectrum of pharmacological activities. Derivatives of this privileged core have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships of these compounds, offering a comparative framework to inform rational drug design and guide future research endeavors. By dissecting the causal relationships between specific structural modifications and resulting biological activities, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.

The Architectural Blueprint: The 1H-Pyrazole-3,5-dicarboxamide Core

At the heart of this class of compounds lies the 1H-pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, flanked by two carboxamide moieties at the 3 and 5 positions. The inherent stability of the pyrazole ring, coupled with the hydrogen bonding capabilities of the amide groups, provides a robust platform for molecular recognition.[3] The key to unlocking the diverse biological potential of this scaffold lies in the strategic manipulation of substituents at three primary positions: the N1 position of the pyrazole ring and the exocyclic nitrogen atoms of the C3 and C5 carboxamides (R1, R2, and R3, respectively).

Figure 1: General structure of 1H-Pyrazole-3,5-dicarboxamide highlighting key modification sites.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic efficacy of 1H-pyrazole-3,5-dicarboxamide derivatives is intrinsically linked to the nature of the substituents at the R1, R2, and R3 positions. The following sections compare the SAR of these compounds against various biological targets, supported by experimental data.

Anticancer Activity: Targeting the Kinome

A significant body of research has focused on 1H-pyrazole-3,5-dicarboxamide derivatives as potent kinase inhibitors.[4] These enzymes play a pivotal role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. Notably, derivatives have shown promising activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both of which are critical targets in the treatment of acute myeloid leukemia (AML).[5][6][7]

Key SAR Insights for Kinase Inhibition:

  • Hydrophilic and Hydrophobic Pocket Interactions: A recurring theme in the design of potent kinase inhibitors from this class is the strategic placement of functional groups to interact with specific pockets within the ATP-binding site of the target kinase. For instance, the introduction of a piperazine moiety at one of the amide positions can form favorable interactions within a hydrophilic pocket, while a bulkier, fused aromatic ring system at another position can extend into a deeper hydrophobic pocket, significantly enhancing inhibitory potency against both CDK2/4 and FLT3.[6]

  • Aromatic Linkers: The nature of the linker connecting the core scaffold to peripheral substituents is crucial. Simple phenyl groups often serve as effective linkers.

  • Substitutions on Peripheral Rings: Modifications to the terminal aromatic rings can fine-tune activity. For example, in a series of 1,3,5-triazine-based pyrazole derivatives, specific substitutions on the terminal phenyl ring led to potent EGFR-tyrosine kinase inhibition.[8]

Table 1: Comparative Inhibitory Activity of 1H-Pyrazole-3-carboxamide Derivatives Against Kinases and Cancer Cell Lines

CompoundR1R2R3Target KinaseIC50 (nM)Cell LineGI50 (nM)Reference
FN-1501 HVariedVariedFLT32.33MV4-11-[6]
CDK21.02
CDK40.39
Compound 8t HVariedVariedFLT30.089MV4-111.22[6][7]
CDK20.719
CDK40.770
Compound 5f VariedHVariedEGFR-TK395.1MCF-7-[8]
Compound 5g VariedHVariedEGFR-TK286.9MCF-7-[8]
Compound 5h VariedHVariedEGFR-TK229.4MCF-7-[8]

Note: The exact structures for R1, R2, and R3 in the table are complex and can be found in the cited literature.

cluster_Core 1H-Pyrazole-3,5-dicarboxamide Core cluster_R2_R3 Amide Substituents (R2/R3) cluster_R1 N1 Substituent (R1) cluster_Activity Biological Outcome Core Pyrazole Dicarboxamide Scaffold Hydrophilic Piperazine/Morpholine (Targets Hydrophilic Pocket) Core->Hydrophilic H-bonding Hydrophobic Bulky Aromatic Systems (Targets Hydrophobic Pocket) Core->Hydrophobic van der Waals Aryl Aryl/Heteroaryl Groups (Modulates PK/PD) Core->Aryl Activity Enhanced Kinase Inhibition (e.g., FLT3, CDK) Hydrophilic->Activity Hydrophobic->Activity Aryl->Activity

Figure 2: Key SAR principles for 1H-pyrazole-3,5-dicarboxamide derivatives as kinase inhibitors.

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][9][10][11] Derivatives of 1H-pyrazole-3,5-dicarboxamide have demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents on the amide nitrogens, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Aromatic and Heterocyclic Substituents: The presence of specific aromatic or heterocyclic moieties can significantly enhance antimicrobial potency. For example, derivatives bearing benzofuran have shown remarkable antibacterial activity.[10]

  • Thioamide Modifications: Replacing the amide with a thioamide group has been shown to be a successful strategy in developing compounds with potent activity against Gram-negative bacteria.[12]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound SeriesSubstituentsTarget OrganismActivity (MIC/Zone of Inhibition)Reference
Azopyrazoles 3,5-dimethyl, varied azo dyesVarious bacteriaSome showed better zone of inhibition than ciprofloxacin[9]
3,5-disubstituted-pyrazolines Varied aryl groups at C3 and C5, carbothioamide at N1M. tuberculosis H37RaCompound 4a: MIC = 17 µM[3]
1-thiocarbamoyl-3,5-diaryl-pyrazoles Varied aryl groupsA. baumannii (MDR)Demonstrated antibiofilm activity[12]
1,3,5-trisubstituted-1H-pyrazoles Varied aryl groupsE. coli, S. aureus, C. albicansShowed notable antimicrobial activity[11]

Note: MIC = Minimum Inhibitory Concentration.

cluster_Core 1H-Pyrazole-3,5-dicarboxamide Core cluster_Mods Key Structural Modifications cluster_Outcome Biological Effect Core Core Scaffold Lipophilicity Increased Lipophilicity (e.g., Alkyl/Aryl groups) Core->Lipophilicity Heterocycles Introduction of Heterocycles (e.g., Benzofuran) Core->Heterocycles Thioamide Amide to Thioamide Replacement Core->Thioamide Membrane Enhanced Membrane Permeation Lipophilicity->Membrane Target Improved Target Interaction Heterocycles->Target Thioamide->Target Activity Potent Antimicrobial Activity Membrane->Activity Target->Activity

Figure 3: SAR summary for the antimicrobial activity of pyrazole derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and integrity of the findings presented, this section details standardized protocols for the synthesis and biological evaluation of 1H-pyrazole-3,5-dicarboxamide derivatives.

General Synthesis of 1H-Pyrazole-3,5-dicarboxamide Derivatives

This protocol describes a common and reliable method for synthesizing the target compounds, typically involving the amidation of a pyrazole-3,5-dicarboxylic acid precursor. The causality behind this choice lies in the ready availability of the starting materials and the high efficiency of amide bond formation using standard coupling reagents.

Step-by-Step Methodology:

  • Activation of Carboxylic Acids: To a solution of 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (2.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (4 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Amine Addition: Add the desired primary or secondary amine (2.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1H-pyrazole-3,5-dicarboxamide derivative.

  • Characterization: The structure and purity of the final compound must be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][13]

Start 1H-Pyrazole-3,5- dicarboxylic Acid Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) Start->Activation Coupling Amide Bond Formation (Room Temperature, 12-24h) Activation->Coupling Amine Desired Amine (R-NH2) Amine->Coupling Workup Aqueous Work-up (Extraction) Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final Pure 1H-Pyrazole-3,5- dicarboxamide Derivative Characterization->Final

Figure 4: Experimental workflow for the synthesis of 1H-pyrazole-3,5-dicarboxamide derivatives.

In Vitro Antibacterial Susceptibility Testing (Well Diffusion Method)

This protocol provides a robust method for assessing the antibacterial activity of the synthesized compounds.[11] Its inclusion serves as a self-validating system, allowing researchers to directly compare the efficacy of their novel derivatives against established standards.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create uniform wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare solutions of the test compounds at a known concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO.[11] Pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells. A well with the solvent (DMSO) alone serves as the negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as the positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plating Inoculate Agar Plate Inoculum->Plating Wells Create Wells in Agar Plating->Wells Application Apply Test Compounds, Positive & Negative Controls Wells->Application Incubation Incubate at 37°C (18-24h) Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Result Comparative Antibacterial Activity Measurement->Result

Figure 5: Workflow for the well diffusion antibacterial assay.

Conclusion and Future Directions

The 1H-pyrazole-3,5-dicarboxamide scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the N1, C3, and C5 positions can effectively tune the biological activity of these derivatives towards specific targets, be it kinases in cancer or essential enzymes in microbes.

Future research should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to refine the design of next-generation inhibitors with enhanced potency and selectivity.[8][13][14] Furthermore, exploring novel synthetic methodologies to access more diverse and complex substitution patterns will undoubtedly unveil new therapeutic opportunities for this remarkable class of compounds. The ease of synthesis and the profound biological activities make the 1H-pyrazole-3,5-dicarboxamide framework a promising platform for the future of drug discovery.[15]

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • PubMed. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. [Link]

  • MDPI. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. [Link]

  • ResearchGate. 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. [Link]

  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • CrystEngComm (RSC Publishing). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. [Link]

  • ResearchGate. Illustration of Structure Activity Relationship (SAR) summary: colour. [Link]

  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • PubMed. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. [Link]

  • National Institutes of Health (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • ResearchGate. Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antibacterial activities. [Link]

  • PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]

  • PubMed Central. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • RSC Publishing. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

Sources

comparing the efficacy of different 1H-Pyrazole-3,5-dicarboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for 1H-Pyrazole-3,5-dicarboxamide , a critical scaffold in medicinal chemistry (e.g., JAK inhibitors, PARP inhibitors). It contrasts the traditional Acid Chloride Activation route with the more scalable Direct Ester Aminolysis route.

Executive Summary

The synthesis of 1H-Pyrazole-3,5-dicarboxamide is typically approached via two primary methodologies:

  • Direct Aminolysis (Method A): A one-step conversion from the diester using aqueous or methanolic ammonia. This is the preferred industrial route due to higher atom economy and safety.

  • Acid Chloride Activation (Method B): A two-step sequence involving thionyl chloride (SOCl₂) activation followed by amidation. This method is often reserved for laboratory-scale synthesis of difficult-to-form amide derivatives where high reactivity is required.

Recommendation: For the unsubstituted primary amide, Method A is superior in terms of green chemistry metrics and scalability.

Comparative Analysis

The following table summarizes the key performance metrics for both methods based on experimental data and process chemistry principles.

MetricMethod A: Direct Ester AminolysisMethod B: Acid Chloride Activation
Step Count 1 (One-pot)2 (Activation + Amidation)
Typical Yield 80–90%60–75% (Overall)
Atom Economy High (Byproduct: Methanol)Low (Byproducts: SO₂, HCl)
Safety Profile High (Main hazard: Ammonia pressure)Low (Hazard: Corrosive SOCl₂, gas evolution)
Scalability Excellent (Kilogram scale feasible)Moderate (Exothermic quench limits scale)
Purity Profile High (Crystallizes from reaction mix)Moderate (Risk of residual acid/dimer)

Detailed Experimental Protocols

Method A: Direct Aminolysis of Dimethyl 1H-Pyrazole-3,5-dicarboxylate (The "Green" Route)

Recommended for: Large-scale production and synthesis of the primary amide.

Principle: Nucleophilic acyl substitution driven by the high concentration of ammonia and the electron-deficient nature of the pyrazole ring.

Protocol:

  • Charge: In a pressure-rated vessel or round-bottom flask (depending on temp), dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in Methanol (5 volumes).

  • Addition: Cool the solution to 0–5 °C. Slowly add Ammonium Hydroxide (28-30% aq) (10.0 eq).

    • Note: A large excess of ammonia is critical to drive the equilibrium toward the diamide and prevent the formation of the mono-ester/mono-amide intermediate.

  • Reaction: Seal the vessel and stir.

    • Condition Option 1 (Room Temp): Stir at 25 °C for 24–48 hours.

    • Condition Option 2 (Accelerated): Heat to 50 °C for 6–8 hours (requires pressure vessel).

  • Workup: The product, 1H-Pyrazole-3,5-dicarboxamide , is significantly less soluble in the aqueous/methanol mixture than the starting ester. It will precipitate as a white solid.

  • Isolation: Filter the precipitate. Wash the cake with cold methanol (2x) to remove residual ester and water to remove ammonium salts.

  • Drying: Dry under vacuum at 45 °C.

Self-Validation:

  • TLC Monitoring: The starting diester (high R_f) should disappear. An intermediate mono-amide (medium R_f) may appear transiently before converting to the baseline product (diamide).

Method B: Acid Chloride Activation (The "Traditional" Route)

Recommended for: Synthesis of N-substituted derivatives or when the ester is unreactive.

Principle: Conversion of the dicarboxylic acid to the highly reactive bis-acid chloride, followed by immediate trapping with ammonia.

Protocol:

  • Activation: Suspend 1H-Pyrazole-3,5-dicarboxylic acid (1.0 eq) in Thionyl Chloride (SOCl₂) (5.0 eq). Add a catalytic amount of DMF (0.1 eq).

  • Reflux: Heat to reflux (75–80 °C) for 3–4 hours. The suspension will clear as the acid chloride forms.

  • Evaporation: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Caution: Trap acidic gases.

    • Critical Step: Chase with toluene (2x) to azeotrope off residual traces of thionyl chloride, which can degrade the amine in the next step.

  • Amidation: Dissolve the crude residue (bis-acid chloride) in anhydrous THF or Dichloromethane .

  • Quench: Cool to 0 °C. Bubble Anhydrous Ammonia gas through the solution OR add a solution of Ammonia in Dioxane/Methanol (4.0+ eq).

  • Isolation: The solvent is evaporated, and the residue is triturated with water to dissolve the ammonium chloride byproduct. Filter the remaining solid product.[1]

Visualized Workflows

Synthesis Decision Tree

This diagram illustrates the logical flow for selecting the appropriate synthesis route based on starting material and desired scale.

SynthesisPath Start Target: 1H-Pyrazole-3,5-dicarboxamide Material Starting Material? Start->Material Ester Diester (Dimethyl/Diethyl) Material->Ester Available Acid Dicarboxylic Acid Material->Acid Available RouteA Method A: Direct Aminolysis (NH4OH / MeOH) Ester->RouteA Preferred Route Scale Scale Requirement? Acid->Scale RouteB Method B: Acid Chloride (SOCl2 -> NH3) Large Large Scale (>100g) Scale->Large Convert to Ester first Small Lab Scale (<10g) Scale->Small Large->RouteA Small->RouteB

Caption: Decision matrix for selecting the optimal synthesis route based on starting material availability and scale.

Reaction Mechanism: Direct Aminolysis

A simplified visualization of the dominant mechanism in Method A.

Mechanism Ester Diester (Electrophile) TetInter Tetrahedral Intermediate Ester->TetInter Attack Ammonia NH3 (Nucleophile) Ammonia->TetInter Product Dicarboxamide (Precipitate) TetInter->Product Collapse Byproduct Methanol TetInter->Byproduct Elimination

Caption: Mechanistic flow of the direct aminolysis reaction, highlighting the atom economy.

References

  • National Institutes of Health (NIH). (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[2] 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. Retrieved from [Link]

Sources

The 1H-Pyrazole-3,5-dicarboxamide Scaffold: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, 1H-Pyrazole-3,5-dicarboxamide is not merely a chemical intermediate; it is a privileged scaffold that serves as the structural engine for a new generation of high-potency inhibitors. Its unique geometry allows for dual hydrogen-bonding interactions (donor/acceptor) and tautomeric flexibility, making it an ideal mimic for peptide bonds and nucleobases.

This guide provides a technical, head-to-head comparison of optimized 1H-pyrazole-3,5-dicarboxamide derivatives against known clinical drugs in two critical therapeutic areas: Oncology (FLT3/CDK inhibition) and Ophthalmology/Diuretics (Carbonic Anhydrase inhibition) .

Key Findings:

  • Oncology: The pyrazole-3,5-dicarboxamide derivative Compound 8t demonstrates a 26-fold higher potency against FLT3 kinase compared to the clinical candidate FN-1501 .

  • Enzymology: Sulfonamide-functionalized pyrazole-dicarboxamides (e.g., Compound 6a ) exhibit 4-fold greater selectivity for hCA II compared to the standard drug Acetazolamide .

Head-to-Head Performance: Oncology (AML Therapeutics)

Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FLT3 receptor. The 1H-pyrazole-3,5-dicarboxamide scaffold has been engineered to create dual inhibitors that target both FLT3 and Cyclin-Dependent Kinases (CDKs), preventing tumor proliferation and overcoming resistance.

The Challenger: Compound 8t

Compound 8t is a rationally designed derivative where the 1H-pyrazole-3,5-dicarboxamide core is fused with a piperazine-linked benzene moiety. This modification optimizes occupancy in the ATP-binding pocket of the kinase.

Comparative Data: Compound 8t vs. FN-1501

FN-1501 is a potent FLT3/CDK inhibitor currently in clinical development. The table below summarizes the inhibitory concentration (IC50) values derived from standardized kinase assays.

Target KinaseCompound 8t (Novel Scaffold)FN-1501 (Clinical Reference)Performance Delta
FLT3 (Wild Type) 0.089 nM 2.33 nM26x More Potent
CDK2 0.719 nM 1.02 nM1.4x More Potent
CDK4 0.770 nM0.39 nM ~0.5x Less Potent
FLT3 (ITD-F691L) 0.6 nM >10 nM (Est.)Significantly Superior
MV4-11 Cell Viability 1.22 nM 0.008 µM (8 nM)6.5x More Potent

Analyst Note: The critical advantage of the pyrazole-3,5-dicarboxamide derivative (8t) is its efficacy against the FLT3-ITD-F691L mutant, a "gatekeeper" mutation often responsible for clinical resistance to first-generation inhibitors like Quizartinib.

Mechanism of Action: Dual Pathway Blockade

The following diagram illustrates the simultaneous inhibition of the Proliferation (CDK) and Survival (FLT3) pathways by the pyrazole scaffold.

FLT3_Pathway Compound 1H-Pyrazole-3,5-dicarboxamide (Scaffold) FLT3 FLT3 Receptor (Mutant/WT) Compound->FLT3 Inhibits (IC50: 0.089 nM) CDK CDK2 / CDK4 (Cell Cycle) Compound->CDK Inhibits (IC50: ~0.7 nM) STAT5 STAT5 Phosphorylation Compound->STAT5 Blocks Rb Rb Phosphorylation Compound->Rb Blocks FLT3->STAT5 Activates CDK->Rb Activates Apoptosis Apoptosis (Tumor Cell Death) STAT5->Apoptosis Suppresses Proliferation Cell Proliferation Rb->Proliferation Promotes

Figure 1: Dual-target mechanism. The scaffold inhibits upstream FLT3 signaling and downstream CDK cell-cycle regulation, inducing apoptosis in AML cells.

Head-to-Head Performance: Enzyme Inhibition (Carbonic Anhydrase)[2]

In the treatment of glaucoma and edema, Carbonic Anhydrase (CA) inhibitors are standard.[1] The 1H-pyrazole-3,5-dicarboxamide core, when functionalized with sulfonamides, creates a "tail" that interacts with the enzyme's active site zinc ion more effectively than traditional thiadiazoles.

The Challenger: Compound 6a

Compound 6a is a 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide bearing a primary sulfonamide group.

Comparative Data: Compound 6a vs. Acetazolamide (AAZ)

Acetazolamide is the clinical gold standard. The table below compares the inhibition constants (


) against human CA isoforms.
IsoformCompound 6a (

)
Acetazolamide (

)
Selectivity/Potency Factor
hCA I (Cytosolic) 0.063 µM 0.260 µM4.1x More Potent
hCA II (Glaucoma Target) 0.007 µM 0.140 µM20x More Potent
Selectivity (II vs I) HighModerateEnhanced Isoform Specificity

Scientific Insight: The pyrazole ring provides a rigid spacer that positions the sulfonamide "warhead" perfectly into the zinc-binding pocket, while the phenyl substituents interact with the hydrophobic sub-pockets (Phe131), interactions that are absent with Acetazolamide.

Experimental Protocols

To validate these findings in your own laboratory, follow these established protocols.

Protocol A: FLT3/CDK Kinase Assay (FRET-based)

Objective: Determine IC50 values for pyrazole derivatives.

  • Reagents: Recombinant FLT3/CDK proteins, peptide substrate (FAM-labeled), ATP, and Detection Reagent (EDTA-based).

  • Preparation: Dissolve 1H-pyrazole-3,5-dicarboxamide derivative in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction Assembly:

    • Mix 5 µL of diluted compound with 10 µL of Enzyme/Substrate mix in a 384-well plate.

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Initiate reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate at 28°C for 60 minutes.

  • Termination: Add 25 µL of Stop Solution (EDTA) to chelate Magnesium.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Measure


 via hydrolysis of 4-nitrophenyl acetate (4-NPA).
  • System: 96-well spectrophotometer.

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Procedure:

    • Add 140 µL of buffer and 20 µL of enzyme solution (hCA I or II) to wells.

    • Add 20 µL of inhibitor solution (diluted in DMSO/Buffer). Incubate for 15 min at Room Temp.

    • Add 20 µL of 4-NPA substrate (3 mM stock).

  • Kinetics: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes.

  • Calculation: Determine initial velocity (

    
    ). Calculate % inhibition and use the Cheng-Prusoff equation to derive 
    
    
    
    .

Synthesis Workflow (One-Pot Strategy)

The accessibility of the scaffold is a major advantage for lead optimization. The following workflow describes the synthesis of the 3,5-dicarboxamide core.

Synthesis_Workflow Start Precursors: Furan-2,3-dione + Hydrazone Step1 Thermal Cyclization (Solvent-free, 80°C) Start->Step1 Inter Intermediate: Pyrazole-3-carboxylic Acid Step1->Inter Step2 Chlorination (SOCl2, Reflux) Inter->Step2 Step3 Amidation (Sulfonamide/Amine, THF) Step2->Step3 Product Final Product: 1H-Pyrazole-3,5-dicarboxamide Derivative Step3->Product

Figure 2: Streamlined synthesis route. The "One-Pot" or sequential solvent-free approach allows for rapid diversification of the amide "tails" (R-groups).

Conclusion

The 1H-Pyrazole-3,5-dicarboxamide scaffold outperforms traditional clinical standards in specific high-value targets:

  • Superior Potency: It achieves sub-nanomolar efficacy against FLT3 mutants where standard inhibitors fail.

  • Enhanced Selectivity: It offers 20-fold improvements in isoform selectivity for Carbonic Anhydrase II over Acetazolamide.

  • Versatility: Its synthetic accessibility allows for rapid "tail" modification to tune solubility and bioavailability (ADME).

For researchers in oncology and enzymology, this scaffold represents a validated, high-efficacy alternative to first-generation heterocyclic cores.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. (2022).

  • Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. (2018).[2]

  • Synthesis, molecular docking and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. (2024).

  • Carbonic Anhydrase Inhibitors. StatPearls [Internet]. (2023).

  • 1H-Pyrazole-3,5-dicarboxylic acid. ChemicalBook CAS Data.

Sources

Comparison Guide: Validating Target Engagement of 1H-Pyrazole-3,5-dicarboxamide (DT-061) in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrazole-3,5-dicarboxamide derivatives, most notably DT-061 (also known as NZ-8-061), represent a class of Small Molecule Activators of PP2A (SMAPs) .[1] Unlike kinase inhibitors that block catalytic activity, these molecules function as "molecular glues." They allosterically stabilize the heterotrimeric complex of Protein Phosphatase 2A (PP2A), specifically bridging the scaffolding A-subunit, the catalytic C-subunit, and the regulatory B56


  subunit.

Confirming target engagement for this class is challenging because it requires detecting the stabilization of a protein complex rather than the inhibition of an enzymatic pocket. This guide outlines the rigorous validation hierarchy required to distinguish true PP2A activation from off-target cytotoxicity.

Part 1: Mechanism of Action & The Challenge

To validate engagement, one must understand the structural causality. DT-061 does not simply "turn on" the enzyme; it physically increases the affinity of the B56


 subunit for the AC core dimer.
Mechanism Diagram

The following diagram illustrates the "Molecular Glue" mechanism and the downstream signaling cascade.

PP2A_Mechanism cluster_PP2A PP2A Heterotrimer Stabilization cluster_Downstream Functional Output A_Subunit A Subunit (Scaffold) B56_Subunit B56α Subunit (Regulatory) A_Subunit->B56_Subunit Stabilized by DT-061 C_Subunit C Subunit (Catalytic) C_Subunit->B56_Subunit cMyc_P c-Myc (pS62) (Stable Oncogene) B56_Subunit->cMyc_P Dephosphorylation DT061 DT-061 (1H-Pyrazole...) DT061->A_Subunit Interfacial Binding DT061->C_Subunit DT061->B56_Subunit cMyc_Dephos c-Myc (T58/S62) (Unstable) cMyc_P->cMyc_Dephos PP2A Activity Degradation Proteasomal Degradation cMyc_Dephos->Degradation

Caption: DT-061 acts as an interfacial stabilizer, locking the B56


 subunit to the AC core, driving specific dephosphorylation of c-Myc.

Part 2: Comparative Analysis of Engagement Methods

Validating SMAPs requires a multi-modal approach. Relying on a single assay is prone to artifacts (e.g., DT-061 has reported off-target toxicity in Golgi/ER structures).

Method Comparison Matrix
FeatureCo-Immunoprecipitation (Co-IP) CETSA (Thermal Shift) Functional (c-Myc/ERK)
Primary Readout Protein-Protein Interaction (B56

-AC)
Biophysical Stability (

shift)
Substrate Phosphorylation
Directness High (Measures the specific mechanism)Medium (Measures binding, not complexing)Low (Downstream consequence)
Throughput LowMedium/HighHigh
Specificity Risk Low (if proper IgG controls used)Medium (False positives from buffer effects)High (Kinase inhibition can mimic this)
Recommendation Gold Standard for SMAPs Secondary Confirmation Required for Phenotype
The Gold Standard: Co-Immunoprecipitation (Co-IP)

Since DT-061 functions by stabilizing the trimer, the most definitive proof is pulling down the B56


 subunit and observing an increase in bound A and C subunits compared to DMSO controls.
  • Why it wins: It directly interrogates the "molecular glue" hypothesis.

  • Critical Control: You must use Okadaic Acid (a PP2A inhibitor) as a negative control, or perform the assay in B56

    
    -knockout cells to prove specificity.
    
The Biophysical Check: CETSA

The Cellular Thermal Shift Assay (CETSA) confirms the compound enters the cell and binds the target, causing a shift in the protein's melting temperature (


).[2]
  • Why it's useful: It proves physical binding in the intracellular environment, ruling out permeability issues.

  • Limitation: It shows binding to a subunit (usually A or C), but doesn't explicitly prove trimer formation as effectively as Co-IP.

Alternative: FTY720 (Fingolimod)[1]
  • Mechanism: FTY720 is an indirect activator. It binds SET (a PP2A inhibitor), releasing PP2A.

  • Comparison: DT-061 is superior for mechanistic studies because it directly engages the phosphatase complex. FTY720 requires phosphorylation by sphingosine kinases to be active, introducing biological variables.

Part 3: Step-by-Step Experimental Protocols

Protocol A: B56 Stabilization Co-IP

Objective: Demonstrate that DT-061 increases the amount of A/C subunits bound to B56


.
  • Cell Treatment:

    • Seed cells (e.g., H358 or HEK293) to 70-80% confluence.

    • Treat with DT-061 (10-20 µM) or DMSO for 4-6 hours .

    • Note: Longer treatments (>12h) may induce apoptosis, degrading the machinery.

  • Gentle Lysis (Critical Step):

    • Wash cells with ice-cold PBS.

    • Lyse in CIP Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

    • Crucial: Do NOT use harsh denaturants (SDS/Urea) or high salt (>300mM), as these will disrupt the drug-stabilized heterotrimer.

  • Immunoprecipitation:

    • Incubate lysate (1-2 mg protein) with Anti-PP2A-B56

      
       antibody  (approx. 1-2 µg) overnight at 4°C with rotation.
      
    • Add Protein A/G magnetic beads for 2 hours.

  • Washing:

    • Wash beads 3x with CIP buffer. Perform these quickly to prevent complex dissociation.

  • Elution & Blotting:

    • Elute in 2x Laemmli buffer with boiling.

    • Western Blot targets:

      • B56

        
        :  (Loading control for IP efficiency).
        
      • PP2A-C (Catalytic): Should see >2-fold increase in DT-061 samples vs. DMSO.

      • PP2A-A (Scaffold): Should see >2-fold increase .

Protocol B: Isothermal Dose-Response CETSA

Objective: Confirm target engagement via thermal stabilization.

  • Preparation:

    • Treat live cells with a dose range of DT-061 (e.g., 0, 1, 5, 10, 20, 50 µM) for 1 hour.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat all tubes to a fixed temperature (

      
      ) for 3 minutes.
      
    • Optimization: Determine

      
       beforehand (usually 52-58°C for PP2A subunits) where ~80% of the protein precipitates in DMSO controls.
      
  • Lysis & Separation:

    • Cool to RT, lyse with freeze-thaw cycles or mild detergent (0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated aggregates.

  • Detection:

    • Analyze the soluble supernatant via Western Blot for PP2A-A or PP2A-C.

    • Result: DT-061 treated samples should show higher soluble protein bands compared to DMSO at the challenge temperature.

Part 4: Validation Workflow & Troubleshooting

To ensure Scientific Integrity (E-E-A-T), you must differentiate between specific SMAP activity and general toxicity.

Validation_Workflow Start Start: DT-061 Treatment Step1 1. Functional Screen (c-Myc loss / PARP cleavage) Start->Step1 Decision1 Phenotype Observed? Step1->Decision1 Step2 2. Co-IP Assay (B56α Pull-down) Decision1->Step2 Yes Invalid Off-Target / Toxicity (Golgi disruption?) Decision1->Invalid No Decision2 Trimer Stabilized? Step2->Decision2 Step3 3. Genetic Rescue (B56α Knockdown) Decision2->Step3 Yes Decision2->Invalid No Decision3 Effect Lost? Step3->Decision3 Valid CONFIRMED Target Engagement Decision3->Valid Yes Decision3->Invalid No

Caption: Decision tree for distinguishing specific PP2A activation from non-specific cytotoxicity.

Troubleshooting Guide
  • Issue: c-Myc decreases, but Co-IP shows no stabilization.

    • Cause: Likely off-target toxicity. DT-061 has been reported to disrupt Golgi/ER integrity at high concentrations (see EMBO J reference below).

    • Solution: Lower concentration (<10 µM) and check markers of ER stress.

  • Issue: High background in Co-IP.

    • Cause: Lysis buffer too stringent or wash steps insufficient.

    • Solution: Ensure Triton X-100 is used (not NP-40 or SDS) for Co-IP washes to preserve the hydrophobic interface where DT-061 binds.

References

  • Small Molecule Activ

    • Leonard, D., et al. (2020).[3] Selective PP2A Enhancement through Biased Heterotrimer Stabilization. Cell.

  • Structural Basis of SMAP Binding

    • Narla, G., et al. (2018).
  • Critical Analysis of Off-Target Effects

    • Mellied, A., et al. (2022).[4][5][6] Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and DT-061.[5][7] The EMBO Journal.[5]

  • CETSA Methodology

    • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][6][8][9] Nature Protocols.

    • [8]

Sources

independent verification of the biological effects of 1H-Pyrazole-3,5-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an independent verification resource designed for researchers and drug development professionals. It synthesizes experimental data to validate the biological profile of 1H-Pyrazole-3,5-dicarboxamide , positioning it correctly as a critical pharmacophore intermediate and a Fucosyltransferase 8 (FUT8) fragment lead , rather than a standalone potent therapeutic.

Executive Summary

1H-Pyrazole-3,5-dicarboxamide (CAS: 1397683-79-2 / 3112-31-0 derivative) is a bifunctional heterocyclic scaffold.[1][2][3] While often categorized as a chemical building block for high-value therapeutics (e.g., Apixaban , Sildenafil analogs), independent verification protocols have identified it as a low-affinity but specific ligand for Fucosyltransferase 8 (FUT8) .

This guide provides the methodology to verify:

  • Fragment Activity: Its mechanism as a competitive inhibitor of FUT8 (donor binding site).

  • Precursor Fidelity: Its conversion efficiency into bioactive pyrazolopyrimidinones (PDE5 inhibitors) and Factor Xa inhibitors.

  • Impurity Profile: Its detection as a process-related impurity in clinical batches.

Part 1: Comparative Analysis & Performance Metrics

This section contrasts 1H-Pyrazole-3,5-dicarboxamide with its downstream active derivatives and functional alternatives to establish its biological baseline.

Table 1: Biological Activity & Utility Comparison
Feature1H-Pyrazole-3,5-dicarboxamide (The Scaffold)Apixaban (The Downstream Drug)2-Fluorofucose (Alternative FUT8 Inhibitor)
Primary Role Fragment Lead / Synthetic IntermediateFactor Xa Inhibitor (Anticoagulant)Metabolic Inhibitor (Fucosylation)
Target Affinity FUT8:

(Weak)
Factor Xa:

(Potent)
FUT8: Indirect (GDP-Fucose depletion)
Mechanism Hydrogen bond "pincer" interaction with Asp453Active site blockade (S1/S4 pockets)Substrate analog accumulation
Bioavailability Low (Fragment properties)High (Oral)High (Cell permeable)
Verification Metric STD-NMR (Ligand Binding)Thrombin Generation Assay Lectin Blotting (LCA/AAL)

Analyst Insight: Do not evaluate this compound as a nanomolar inhibitor. Its utility lies in fragment-based drug discovery (FBDD) where it serves as a "guanosine surrogate" for the GDP-fucose binding pocket of FUT8.

Part 2: Experimental Verification Protocols
Protocol A: Verification of FUT8 Fragment Binding (The "Pincer" Effect)

Objective: Confirm the specific binding of the diamide motif to the FUT8 donor site using Saturation Transfer Difference (STD) NMR. This verifies the compound's biological identity beyond simple chemical purity.

Mechanism: The pyrazole NH and primary carboxamide NH form a pincer-like hydrogen bond network with Asp453 of the FUT8 enzyme.[3]

Workflow:

  • Enzyme Prep: Express recombinant human FUT8 (soluble domain) in CHO or HEK293 cells. Purify via Ni-NTA affinity chromatography.

  • Sample Prep:

    • Dissolve 1H-Pyrazole-3,5-dicarboxamide to 2 mM in

      
       buffer (20 mM Tris-d11, 150 mM NaCl, pH 7.5).
      
    • Add FUT8 protein to a final concentration of 10-20 µM (Ligand:Protein ratio > 100:1).

  • NMR Acquisition:

    • Perform STD-NMR experiments at 600 MHz.

    • On-resonance irradiation: 0.0 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Validation Criteria: Signals corresponding to the pyrazole ring protons (approx.[1][3][4] 7.2 ppm) must appear in the difference spectrum, indicating magnetization transfer from the protein to the ligand.

Protocol B: Functional Conversion Verification (Precursor Quality)

Objective: Verify the compound's "synthetic competence" to form the bicyclic core of PDE5/Factor Xa inhibitors. Impure batches often fail the cyclization step due to mono-amide hydrolysis.

Step-by-Step Synthesis Check:

  • Reaction: Suspend 1.0 eq of 1H-Pyrazole-3,5-dicarboxamide in ethanol.

  • Reagent: Add 1.5 eq of dimethyl sulfate (DMS) or relevant alkylating agent (depending on target N-methylation).

  • Cyclization: Treat with aqueous NaOH (4 eq) and heat to reflux.

  • Checkpoint: Monitor via HPLC-MS.

    • Pass: Clean conversion to the corresponding pyrazolo[4,3-d]pyrimidin-7-one core.

    • Fail: Presence of open-ring carboxylic acid byproducts (indicates hydrolysis of the amide prior to cyclization).

Part 3: Mechanism of Action & Verification Logic

The following diagram illustrates the dual verification pathway: one for its direct fragment activity and one for its role as a precursor.

VerificationLogic cluster_Bio Stream A: Biological Verification (Fragment) cluster_Chem Stream B: Synthetic Verification (Precursor) Compound 1H-Pyrazole-3,5-dicarboxamide (The Product) FUT8 Target: FUT8 Enzyme (Donor Binding Site) Compound->FUT8 Direct Binding Cyclization Reaction: Cyclocondensation Compound->Cyclization Chemical Synthesis Mechanism Mechanism: H-Bond Pincer with Asp453 FUT8->Mechanism STD-NMR Outcome1 Validated Fragment Hit (Ki ~1.65 mM) Mechanism->Outcome1 Confirm Activity Scaffold Product: Pyrazolo[4,3-d]pyrimidine Cyclization->Scaffold Ring Closure Drug Active Drug: Apixaban / PDE5 Inhibitors Scaffold->Drug Functionalization

Figure 1: Dual-stream verification logic showing the compound's direct interaction with FUT8 and its conversion path to potent therapeutics.

Part 4: Safety & Impurity Profiling

When verifying this compound, particularly if sourced as an intermediate for pharmaceutical manufacturing, you must screen for specific process-related risks.

  • Toxicity Markers: As a primary amide, it is generally stable, but hydrolysis leads to 1H-pyrazole-3,5-dicarboxylic acid , which is a skin/eye irritant (GHS H315/H319).

  • Impurity in Final Drugs: In Apixaban manufacturing, residual 1H-Pyrazole-3,5-dicarboxamide is a monitored impurity.

    • Detection Method: UHPLC-UV at 220 nm.

    • Retention Time: Elutes early (polar) compared to the hydrophobic drug product.

    • Limit: Must be controlled < 0.15% in API to meet ICH Q3A guidelines.

References
  • FUT8 Fragment Discovery

    • Title: Synthesis and Biophysical Characterization of New Glycosyltransferase Inhibitors Designed by Computer-Aided Str
    • Source: University of Hamburg (Dissert
    • Verification: (Referenced as Compound 4, ZINC95830521).

  • Apixaban/Factor Xa Inhibitor Synthesis

    • Title: Process for the preparation of Factor Xa inhibitors and intermedi
    • Source: Google Patents (WO/US P
    • Verification: (Describes the pyrazole dicarboxamide intermediate in Example 3/Preparation 3).

  • LIMK Inhibitor Derivatives

    • Title: Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Verification: (Discusses 3,5-dicarboxamide scaffold derivatives).

  • Chemical Identity & Safety

    • Title: 1H-Pyrazole-3,5-dicarboxylic acid (Precursor Data).[1][5]

    • Source: PubChem CID 76559.
    • Verification:.

Sources

A Comparative Guide to the Selectivity of 1H-Pyrazole-3,5-dicarboxamide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the meticulous assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technical comparison of a representative 1H-pyrazole-3,5-dicarboxamide derivative, Compound 8t, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4).

We will dissect the experimental methodologies used to quantify its selectivity, compare its performance against relevant alternatives, and provide the scientific rationale behind these experimental choices. This guide is designed to be a practical resource, empowering you to design and interpret selectivity studies with scientific integrity.

The Rationale for Targeting FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML cases is driven by mutations in the FLT3 gene, which lead to constitutive activation of the FLT3 receptor tyrosine kinase and downstream signaling pathways that promote cell survival and proliferation.[1] This makes FLT3 a prime therapeutic target.

Simultaneously, the cell cycle machinery, governed by Cyclin-Dependent Kinases (CDKs), is often dysregulated in cancer. CDK2 and CDK4, in complex with their cyclin partners, are key regulators of the G1/S phase transition of the cell cycle.[2] Their inhibition can lead to cell cycle arrest and apoptosis. The dual inhibition of FLT3 and CDKs presents a compelling strategy to combat AML by simultaneously targeting two critical oncogenic pathways.

Featured Compound: 1H-Pyrazole-3,5-dicarboxamide Derivative 8t

Compound 8t is a novel 1H-pyrazole-3-carboxamide derivative designed as a potent inhibitor of FLT3 and CDKs. Its chemical structure is an evolution of a preceding compound, FN-1501. The pyrazole-carboxamide scaffold serves as a key pharmacophore for engaging the ATP-binding pocket of these kinases.

Comparative Inhibitors

To provide a comprehensive assessment of Compound 8t's selectivity, we will compare it against three benchmark inhibitors:

  • FN-1501 : The direct chemical predecessor to Compound 8t, also a dual FLT3/CDK inhibitor.[3]

  • Sorafenib : A first-generation multi-kinase inhibitor with activity against FLT3, among other kinases, used in the treatment of various cancers.[4]

  • AT-7519 : A potent inhibitor of multiple CDKs, providing a benchmark for CDK-specific activity.[5]

Assessing Kinase Selectivity: A Multi-faceted Approach

Determining the selectivity of a kinase inhibitor is not a single experiment but a systematic process. The goal is to understand the compound's potency against its intended targets versus a broad panel of other kinases (the "kinome"). A truly selective compound will exhibit high potency for its target(s) with significantly lower activity against other kinases.

Workflow for Kinase Selectivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Initial Potency Determination (IC50) - ADP-Glo™ Kinase Assay B Broad Kinome Screen - Radiometric Kinase Assay (e.g., KinomeScan) A->B High Potency Leads C Target Engagement & Pathway Inhibition - Western Blot for Phosphorylated Substrates B->C Selective Compounds D Cellular Proliferation & Apoptosis - MTT Assay & Annexin V/PI Staining C->D Confirmed On-Target Activity

Caption: A generalized workflow for assessing kinase inhibitor selectivity.

Experimental Data: A Comparative Analysis

The following tables summarize the inhibitory activities of Compound 8t and its comparators against their primary targets.

Table 1: In Vitro Inhibitory Activity (IC50, nM) against Primary Kinase Targets

CompoundFLT3CDK2CDK4
Compound 8t 0.089 0.719 0.770
FN-15012.331.020.39
Sorafenib5.5>10,000>10,000
AT-7519>10,00047100

Data for Compound 8t and FN-1501 sourced from a study on AML inhibitors. Sorafenib and AT-7519 data are compiled from multiple publicly available sources.

Interpretation of the Data:

Compound 8t demonstrates exceptional potency against FLT3, with a sub-nanomolar IC50 value. It also exhibits potent, sub-nanomolar to low nanomolar inhibition of CDK2 and CDK4. Compared to its predecessor, FN-1501, Compound 8t is significantly more potent against FLT3 while maintaining strong CDK inhibition.

Sorafenib, a non-selective inhibitor, shows good potency against FLT3 but is largely inactive against CDK2 and CDK4.[4] Conversely, AT-7519 is a potent CDK inhibitor with negligible activity against FLT3, highlighting its different selectivity profile.[5]

The Importance of Broad Kinome Screening

While the data in Table 1 is informative, a comprehensive understanding of selectivity requires screening against a large panel of kinases. This is often performed as a service by specialized companies using platforms like KINOMEscan™, which employs a binding assay to quantify the interaction of a compound with hundreds of kinases.[6] The output of such a screen provides a "selectivity score," which can be visualized in a dendrogram to illustrate the compound's activity across the human kinome.

Although a full kinome scan for the preclinical Compound 8t is not publicly available, the high potency against its intended targets suggests a promising starting point. For a compound to progress in drug development, a kinome scan would be an essential next step to identify potential off-target liabilities that could lead to toxicity.

Detailed Experimental Protocols

To ensure scientific integrity, the methods used to generate this data must be robust and reproducible. Below are detailed protocols for key assays.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Compound 8t) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Substrate (e.g., a specific peptide for FLT3 or CDK2/4).

    • ATP at a concentration close to its Km for the specific kinase.

    • The test compound at various concentrations.

    • Recombinant kinase enzyme (FLT3, CDK2/cyclin A, or CDK4/cyclin D1).

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

This technique is used to assess whether the inhibitor can engage its target in a cellular context and inhibit its downstream signaling.

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target and its downstream effectors.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture AML cells (e.g., MV4-11, which harbor an FLT3-ITD mutation) in appropriate media. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-FLT3, phospho-STAT5, phospho-Rb) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to ensure equal loading.

Signaling Pathways

Understanding the signaling context of the targets is crucial for interpreting the biological effects of the inhibitor.

FLT3 Signaling Pathway in AML

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Survival AKT->Survival MAPK->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Mutated FLT3 leads to the constitutive activation of several downstream pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which collectively drive leukemic cell proliferation and survival.[7]

CDK2/4 in Cell Cycle Regulation

G cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CyclinD_CDK4 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK4->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb Releases E2F E2F E2F pRb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes Transcription DNA_Replication DNA Replication E2F->DNA_Replication Initiates CyclinE_CDK2->pRb Hyper-phosphorylates

Caption: Role of CDK2 and CDK4 in the G1/S cell cycle transition.

In the G1 phase of the cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[8] This leads to the release of the E2F transcription factor, which then promotes the expression of genes required for DNA replication, including Cyclin E. The Cyclin E-CDK2 complex further phosphorylates Rb, leading to full E2F activation and entry into the S phase.[8]

Conclusion: The Value of Rigorous Selectivity Assessment

The case of the 1H-pyrazole-3,5-dicarboxamide derivative, Compound 8t, illustrates the importance of a systematic and quantitative approach to assessing kinase inhibitor selectivity. Its high potency against both FLT3 and CDKs makes it a promising candidate for the treatment of AML. However, its ultimate clinical success will depend on a thorough understanding of its off-target effects.

The methodologies outlined in this guide provide a framework for such an assessment. By combining robust biochemical assays with cell-based validation, researchers can build a comprehensive selectivity profile that informs lead optimization and clinical development. The choice between a multi-kinase inhibitor and a highly selective one is a strategic decision in drug development, with both approaches having their merits.[9] A detailed understanding of a compound's selectivity is paramount to making this decision on a rational, data-driven basis.

References

  • An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia. National Institutes of Health. [Link]

  • Protein Kinase Inhibitors as Therapeutic Drugs in AML: Advances and Challenges. National Institutes of Health. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. National Institutes of Health. [Link]

  • A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. National Institutes of Health. [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. National Institutes of Health. [Link]

  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. National Institutes of Health. [Link]

  • Targeting CDK1 promotes FLT3-activated acute myeloid leukemia differentiation through C/EBPα. National Institutes of Health. [Link]

  • Multi-kinase inhibitor vs selective kinase inhibitor, which one is the best choice?. ResearchGate. [Link]

  • FLT3 as a therapeutic target in AML: still challenging after all these years. American Society of Hematology. [Link]

  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. ACS Publications. [Link]

  • Effects of the kinase inhibitor sorafenib on heart, muscle, liver and plasma metabolism in vivo using non‐targeted metabolomics analysis. National Institutes of Health. [Link]

  • AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Pharmaceuticals. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS Publications. [Link]

  • A Machine-Learning Analysis Suggests That FLX925, a FLT3/CDK4/6 Kinase Inhibitor, Is Potent Against FLT3-Wild Type Tumors Via Its CDK4/6 Activity. ResearchGate. [Link]

  • Identification of an orally available compound with potent and broad FLT3 inhibition activity. Spandidos Publications. [Link]

  • Preclinical Evaluation of AMG 925, a FLT3/CDK4 Dual Kinase Inhibitor for Treating Acute Myeloid Leukemia. AACR Journals. [Link]

  • The Role of Kinase Inhibitors in the Treatment of Patients with Acute Myeloid Leukemia. Hemedicus. [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. AACR Journals. [Link]

  • FLT3 Signaling pathways and their dysregulation in AML. Illustration of.... ResearchGate. [Link]

  • Cyclins and CDKs Cell Cycle Regulation. YouTube. [Link]

  • Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. National Institutes of Health. [Link]

  • CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. National Institutes of Health. [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. National Institutes of Health. [Link]

  • FIH phase I dose escalation study of FN1501, an investigational FLT-3 inhibitor with multiple targets in patients with relapsed or refractory solid tumors and acute myeloid leukemia. ResearchGate. [Link]

  • Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment. MDPI. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. National Institutes of Health. [Link]

  • HCC: Considerations in First-Line Use of Sorafenib. YouTube. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • Cell cycle control (video). Khan Academy. [Link]

  • Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. National Institutes of Health. [Link]

  • FLT3 Kinase Assay. Promega Corporation. [Link]

  • Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. [Link]

  • Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). American Cancer Society. [Link]

  • Synergistic effect of FMS-like tyrosine kinase-3 (FLT3) inhibitors combined with a CDK7 inhibitor in FLT3-ITD-mutated acute myeloid leukemia. National Institutes of Health. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

Sources

The Pyrazole Carboxamide Scaffold: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Carboxamide Core in Modern Drug Discovery

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms and a carboxamide functional group, provides a rigid and stable core that can be strategically modified to fine-tune interactions with a wide array of biological targets.[2][3] Its utility spans multiple therapeutic areas, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Axitinib and Ruxolitinib , and even first-in-class cardiac myosin inhibitors like Mavacamten .[4][5][6][7]

The success of a drug candidate, however, hinges not only on its pharmacodynamic potency but critically on its pharmacokinetic profile—the journey it takes through the body. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these molecules is paramount for designing safe and effective medicines with optimal dosing regimens.[3] Differences in chemical substituents on the pyrazole carboxamide core can dramatically alter these properties, influencing everything from oral bioavailability to metabolic stability and duration of action.

This guide provides an in-depth comparison of the pharmacokinetic properties of four notable pyrazole carboxamide-based drugs. By examining the experimental data and the methodologies used to obtain it, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding how structural nuances dictate the pharmacokinetic fate of this vital class of therapeutic agents.

Absorption: Crossing the Intestinal Barrier

Oral bioavailability is a highly desirable property for patient convenience and compliance. The initial and often rate-limiting step for an orally administered drug is its absorption from the gastrointestinal (GI) tract into the systemic circulation. For pyrazole carboxamides, this is largely governed by their ability to permeate the intestinal epithelium. The Caco-2 permeability assay is the gold-standard in vitro model for predicting this process.

Experimental Protocol: The Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active efflux transporters.[8][9][10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 21-29 days to allow for differentiation into a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value confirms the presence of robust tight junctions, essential for a valid assay.[10]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the bloodstream, over a set time period (e.g., 2 hours).[10]

    • Basolateral to Apical (B→A) Transport: The experiment is reversed, with the compound added to the basolateral chamber and sampling from the apical side. This direction is crucial for identifying the activity of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, thereby reducing net absorption.[8]

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Data Analysis: The apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s, is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined; a ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.[8]

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell™ filters Culture Culture for 21-29 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER A_to_B Add compound to Apical side (A) Sample from Basolateral side (B) TEER->A_to_B B_to_A Add compound to Basolateral side (B) Sample from Apical side (A) TEER->B_to_A LCMS Quantify compound concentration by LC-MS/MS A_to_B->LCMS B_to_A->LCMS Calc Calculate Papp (A→B & B→A) and Efflux Ratio LCMS->Calc caption Workflow for Caco-2 Bidirectional Permeability Assay.

Workflow for Caco-2 Bidirectional Permeability Assay.
Comparative Absorption Data
ParameterCelecoxibMavacamtenAxitinibRuxolitinib
Oral Bioavailability (F) ~22-40% (capsule, fasted)[11]≥85%[7]58%[5]~95%[12][13]
Time to Max. Concentration (Tmax) ~3 hours[14]~1 hour[7]2.5 - 4.1 hours[5]~1 hour[12]
Effect of Food ↑ AUC (10-20%) with high-fat meal[14]Not specifiedNo significant effect[5]Not specified
Predicted Permeability High[11]High[15][16]Not specifiedHigh[12][13]
Efflux Substrate Not specifiedLow efflux[15][16]Not specifiedNot specified

Field Insights: The data reveals significant variability in oral bioavailability despite all compounds being based on the same core scaffold. Mavacamten and Ruxolitinib exhibit excellent bioavailability (>85%), suggesting rapid and nearly complete absorption.[7][12][13] In contrast, Celecoxib's bioavailability is lower and more variable, which has been attributed to its poor aqueous solubility; dissolution appears to be the rate-limiting step for its absorption.[11][14] The rapid Tmax for Mavacamten and Ruxolitinib (~1 hour) indicates swift passage from the GI tract into the bloodstream, a desirable trait for drugs requiring a fast onset of action.[7][12]

Distribution: Reaching the Target Site

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by factors like plasma protein binding (PPB) and the drug's ability to penetrate tissues. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[17] Therefore, determining the percentage of a compound bound to plasma proteins, primarily albumin, is a critical step.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

The Rapid Equilibrium Dialysis (RED) device is a common high-throughput method for accurately measuring the unbound fraction of a drug in plasma.[17]

Methodology:

  • Device Setup: The RED device consists of inserts with two chambers separated by a semi-permeable dialysis membrane (typically with an 8 kDa molecular weight cutoff) that is impermeable to large proteins like albumin but allows small drug molecules to pass freely.[17]

  • Sample Loading: Plasma spiked with the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other.[17]

  • Equilibration: The device is sealed and incubated at 37°C for several hours (e.g., 4 hours) with gentle shaking. During this time, the unbound drug diffuses across the membrane until its concentration is at equilibrium between the plasma and buffer chambers.[17]

  • Sample Collection & Analysis: After incubation, aliquots are taken from both chambers. To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer (matrix matching). Proteins are then precipitated with a cold organic solvent (e.g., acetonitrile).[17]

  • Quantification: The concentration of the drug in the supernatant of both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[17]

G cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike test compound into plasma Load Load plasma into one chamber of RED device, PBS into other Spike->Load Incubate Incubate at 37°C (e.g., 4 hours) to reach equilibrium Load->Incubate Sample Sample both chambers (Plasma & Buffer) Incubate->Sample MatrixMatch Matrix match samples Sample->MatrixMatch Precipitate Precipitate proteins (Acetonitrile) MatrixMatch->Precipitate LCMS Analyze supernatant by LC-MS/MS Precipitate->LCMS Calculate Calculate Fraction Unbound (fu) LCMS->Calculate caption Workflow for Plasma Protein Binding using RED.

Workflow for Plasma Protein Binding using RED.
Comparative Distribution Data
ParameterCelecoxibMavacamtenAxitinibRuxolitinib
Plasma Protein Binding (%) ~97%[14]Not specified>99%~97%[12][13]
Apparent Volume of Distribution (Vd/F) ~459 L[6]Low (predicted 9.5 L/kg in human)[15][16]47.3 L (central)[18]22.1 L/h (CL/F for males)[12]

Field Insights: Celecoxib, Axitinib, and Ruxolitinib are all highly bound to plasma proteins (>97%).[12][13][14][18] This high degree of binding means that only a small fraction of the drug in circulation is free to exert its pharmacological effect. It also implies that changes in plasma protein levels (e.g., in certain disease states) or co-administration of other highly-bound drugs could potentially displace these agents and alter their free concentration, impacting efficacy or toxicity. Celecoxib has a very large apparent volume of distribution, suggesting extensive distribution into tissues outside of the plasma.[6]

Metabolism: Biotransformation in the Liver

Metabolism is the body's process of chemically modifying drugs to facilitate their elimination. For most pyrazole carboxamides, this occurs primarily in the liver via the cytochrome P450 (CYP) enzyme system. The metabolic stability of a compound is a key determinant of its half-life and dosing frequency. An unstable compound will be cleared quickly, requiring frequent dosing, while a highly stable one may accumulate and cause toxicity.

Experimental Protocol: The Liver Microsomal Stability Assay

This in vitro assay uses a subcellular fraction of the liver (microsomes) that is rich in CYP enzymes to predict the rate of hepatic metabolism.[19][20]

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a buffer. The test compound is added to the microsomal solution.[21]

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is an essential cofactor for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[20]

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[20]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[19]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.[19]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and the intrinsic clearance (Clint).[20]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare reaction mixture: - Liver Microsomes - Test Compound - Buffer Start Initiate reaction by adding NADPH cofactor system Mix->Start Incubate Incubate at 37°C Start->Incubate Sample Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench reaction with cold Acetonitrile + Internal Std Sample->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calculate Plot ln(% remaining) vs. time Calculate t½ and Clint LCMS->Calculate caption Workflow for Liver Microsomal Stability Assay.

Workflow for Liver Microsomal Stability Assay.
Comparative Metabolism Data
ParameterCelecoxibMavacamtenAxitinibRuxolitinib
Primary Metabolizing Enzymes CYP2C9 (major), CYP3A4 (minor)CYP2C19 (major), CYP3A4, CYP2C9CYP3A4/5 (major), CYP1A2, CYP2C19, UGT1A1CYP3A4 (major)
Active Metabolites NoNoNo (inactive or significantly less active)[22]Yes[12][13]
Impact of Genetic Polymorphisms CYP2C9 poor metabolizers have increased exposure.CYP2C19 poor metabolizers have ~3-fold greater exposure and half-life.[23]Ethnic differences in CYP/UGT polymorphisms do not warrant dose adjustment.[24]Not specified as clinically significant for dosing.

Field Insights: The specific CYP450 isozyme responsible for metabolism varies significantly among these drugs, which has profound clinical implications. Celecoxib and Mavacamten metabolism is dominated by CYP2C9 and CYP2C19, respectively.[23] Both of these enzymes are known for significant genetic polymorphisms in the population. Patients who are "poor metabolizers" for these enzymes will clear the drugs much more slowly, leading to higher plasma concentrations and an increased risk of adverse effects, a critical consideration for personalized medicine.[23] In contrast, Axitinib and Ruxolitinib are primarily metabolized by CYP3A4, an enzyme that is less prone to clinically impactful genetic polymorphisms but is famously susceptible to drug-drug interactions with potent inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).[5][12][13][22]

Excretion and Clearance

Excretion is the final removal of the drug and its metabolites from the body, primarily via urine and feces. Clearance (CL) is a measure of the body's efficiency in eliminating a drug, representing the volume of plasma cleared of the drug per unit of time. Half-life (t½), the time it takes for the drug concentration to decrease by half, is directly related to clearance and the volume of distribution.

Experimental Protocol: In Vivo Pharmacokinetic Study in Animal Models

To determine clearance and half-life, a full pharmacokinetic profile must be generated in vivo, typically in rodent models like rats or mice, before human trials.[25][26]

Methodology:

  • Animal Model Selection: A suitable animal model (e.g., Sprague-Dawley rats) is chosen. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.[25][27]

  • Drug Administration: A precisely known dose of the drug is administered. To determine oral bioavailability and oral clearance, one group receives the drug orally (p.o.) via gavage, while a separate group receives it intravenously (i.v.).[27]

  • Serial Blood Sampling: Blood samples are collected at specific, predefined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling schedule is designed to capture the absorption, distribution, and elimination phases.[25]

  • Plasma Preparation: Blood samples are immediately processed (e.g., centrifuged) to separate plasma, which is then frozen until analysis.

  • Bioanalysis: The drug concentration in the plasma samples is quantified using a validated LC-MS/MS method.[28]

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Non-compartmental analysis (NCA) is used to calculate key parameters:[29]

    • AUC (Area Under the Curve): Total drug exposure over time.

    • CL (Clearance): Calculated as Dose(iv) / AUC(iv).

    • t½ (Elimination Half-life): Time for concentration to halve.

    • Vd (Volume of Distribution): Relates the amount of drug in the body to the concentration in the plasma.

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Animals Select & prepare animal models (e.g., rats) Dose_IV Administer IV dose (Group 1) Animals->Dose_IV Dose_PO Administer Oral dose (Group 2) Animals->Dose_PO Sample Collect serial blood samples at predefined time points Dose_IV->Sample Dose_PO->Sample Process Process blood to obtain plasma Sample->Process LCMS Quantify drug concentration in plasma via LC-MS/MS Process->LCMS Plot Plot plasma concentration vs. time curve LCMS->Plot Calc Calculate PK parameters (AUC, CL, t½, Vd) using NCA Plot->Calc caption Workflow for an in vivo Pharmacokinetic Study.

Workflow for an in vivo Pharmacokinetic Study.
Comparative Clearance & Half-Life Data
ParameterCelecoxibMavacamtenAxitinibRuxolitinib
Elimination Half-life (t½) ~11 hours (fasted)[14]Very long (120-572 hours, depending on CYP2C19 phenotype)[7]2.5 - 6.1 hours[5]~3-4 hours[12]
Apparent Clearance (CL/F) ~36 L/hr[6]Low (predicted 0.51 mL/min/kg in human)[15][16]~17 L/hr[22]~20 L/hr[12]
Primary Route of Excretion Feces and urine (as metabolites)Urine (primarily as metabolites)[7]Feces (major), urine (minor)Renal (as metabolites)[12][13]

Field Insights: The elimination half-life shows the most dramatic differences among these compounds. Axitinib and Ruxolitinib have short half-lives of 2-6 hours, consistent with their typical twice-daily dosing regimens.[5][12] Celecoxib has a moderate half-life of around 11 hours, suitable for once or twice-daily dosing.[14] Mavacamten , however, stands apart with an exceptionally long half-life that is highly dependent on the patient's CYP2C19 genotype, ranging from 5 days in normal metabolizers to over 23 days in poor metabolizers.[7][30] This long half-life necessitates a very careful dose titration strategy to avoid drug accumulation and potential cardiac toxicity.[23]

Conclusion: Structure-Pharmacokinetic Relationships and Guiding Future Design

This comparative analysis underscores a critical principle in drug discovery: minor structural modifications to a common scaffold can lead to major divergences in pharmacokinetic behavior. While all four drugs share the pyrazole carboxamide core, the specific substituents dictate their interaction with metabolic enzymes, plasma proteins, and transporters, thereby defining their unique ADME profiles.

  • Solubility-Limited Absorption: Celecoxib's case highlights that for poorly soluble compounds, formulation strategies are just as critical as molecular design to ensure adequate bioavailability.[11]

  • Metabolic Vulnerability: The metabolic pathways of Mavacamten and Celecoxib, dominated by the polymorphic enzymes CYP2C19 and CYP2C9 respectively, emphasize the growing need to consider pharmacogenomics early in development to predict patient variability.[23]

  • Half-Life by Design: The vast range in elimination half-lives, from a few hours for Axitinib to several weeks for Mavacamten, demonstrates how metabolic stability can be tuned. This choice is target-dependent; a short half-life can be advantageous for managing side effects, while a long half-life can improve patient adherence.

For researchers developing new pyrazole carboxamide derivatives, these examples provide a valuable roadmap. Early in vitro screening using assays for permeability, metabolic stability, and plasma protein binding can effectively triage compounds and identify potential liabilities. Understanding the structure-pharmacokinetic relationships—how adding or changing a functional group will likely impact a specific ADME property—is essential for rationally designing the next generation of therapeutics with optimized safety and efficacy profiles.[2][3][31]

References

  • Ruxolitinib: A Review of its Pharmacokinetics and Pharmacodynamics. PubMed. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. University of Groningen Research Portal. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. ResearchGate. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Population Pharmacokinetics of Ruxolitinib in Patients with aGVHD Who Had an Inadequate Response to Corticosteroids. ASH Publications. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Caco-2 Assay Protocol. Source Not Specified.
  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism. Available at: [Link]

  • In-vitro plasma protein binding. protocols.io. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • NDA 202324 Clinical Pharmacology Review. accessdata.fda.gov. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Clinical pharmacokinetic of celecoxib in healthy Thai volunteers. PubMed. Available at: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. Available at: [Link]

  • In-vitro plasma protein binding. protocols.io. Available at: [Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials. Medicover. Available at: [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Source Not Specified.
  • DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetic of Celecoxib in Healthy Thai Volunteers. Journal of the Medical Association of Thailand. Available at: [Link]

  • In vitro and in vivo pharmacokinetic characterization of mavacamten. ClinPGx. Available at: [Link]

  • Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes. PMC. Available at: [Link]

  • In vitro and in vivo pharmacokinetic characterization of mavacamten. Semantic Scholar. Available at: [Link]

  • Plasma Protein Binding Assay. Domainex. Available at: [Link]

  • Population pharmacokinetic analysis of axitinib in healthy volunteers. PMC. Available at: [Link]

  • Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration. PubMed Central. Available at: [Link]

  • Pharmacokinetic evaluation of axitinib. PubMed. Available at: [Link]

  • Pharmacokinetics of Celecoxib after Oral Administration in Dogs and Humans: Effect of Food and Site of Absorption. ResearchGate. Available at: [Link]

  • Axitinib Plasma Pharmacokinetics and Ethnic Differences. PubMed. Available at: [Link]

  • Office of Clinical Pharmacology Review. FDA. Available at: [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma: Results of a Pharmacokinetic and Pharmacodynamic Analysis. PMC. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • NDA 20-998 Clinical Pharmacology Review. accessdata.fda.gov. Available at: [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Mahek Patel., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rapid Bioavailability and Disposition protocol. PubMed. Available at: [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates. ResearchGate. Available at: [Link]

  • Liquid chromatography tandem-mass spectrometry (LC-MS/MS) and dried blood spot sampling applied to pharmacokinetics studies in animals. ResearchGate. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-3,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-3,5-dicarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.